Product packaging for 2,4-Diamino-6-methoxy-1,3,5-triazine(Cat. No.:CAS No. 2827-45-4)

2,4-Diamino-6-methoxy-1,3,5-triazine

Cat. No.: B1207294
CAS No.: 2827-45-4
M. Wt: 141.13 g/mol
InChI Key: XVMFICQRQHBOOT-UHFFFAOYSA-N
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Description

6-methoxy-1,3,5-triazine-2,4-diamine is a methoxy-1,3,5-triazine. It derives from a 2-methoxy-1,3,5-triazine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N5O B1207294 2,4-Diamino-6-methoxy-1,3,5-triazine CAS No. 2827-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C4H7N5O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFICQRQHBOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182524
Record name s-Triazine, 4,6-diamino-2-methoxy-
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Molecular Weight

141.13 g/mol
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CAS No.

2827-45-4
Record name 2,4-Diamino-6-methoxy-1,3,5-triazine
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Record name 6-Methoxyguanamine
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Record name 2,4-Diamino-6-methoxy-1,3,5-triazine
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Record name 6-METHOXYGUANAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diamino-6-methoxy-1,3,5-triazine (CAS: 2827-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2,4-Diamino-6-methoxy-1,3,5-triazine. This document is intended to serve as a valuable resource for researchers and professionals involved in agrochemical synthesis, pharmaceutical development, and materials science.

Core Properties and Identification

This compound is a heterocyclic organic compound belonging to the triazine family. Its structure, characterized by a triazine ring with two amino groups and one methoxy group, makes it a versatile intermediate in the synthesis of more complex molecules.[1] It is primarily recognized for its role as a precursor in the manufacturing of herbicides and as a building block in the development of pharmaceutical agents.[2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 2827-45-4[1][3][4]
Molecular Formula C₄H₇N₅O[1][5]
Molecular Weight 141.13 g/mol [1][5]
Appearance White to off-white crystalline powder[1]
Predicted pKa 4.0 ± 0.10[5]
Purity >98.0% (by HPLC)[3]

Spectroscopic Data (Reference)

Table 2: Reference Spectroscopic Data for Related Triazine Compounds

Spectroscopic TechniqueCompoundKey Peaks/Shifts
¹H NMR 2,4-Dihydrazino-6-methoxy-1,3,5-triazine (in D₂O-drop TFA)δ 3.65 (s, 3H, OCH₃)
¹³C NMR 2,4-Dihydrazino-6-methoxy-1,3,5-triazine (in D₂O-drop TFA)δ 64.1, 162.3, 162.9
IR (KBr, cm⁻¹) 2,4-Dihydrazino-6-methoxy-1,3,5-triazine3296, 3199, 1584, 1548, 1497

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar triazine derivatives.

Synthesis

A common and efficient method for the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines is the reaction of dicyandiamide with the corresponding nitrile under microwave irradiation. This "green chemistry" approach often results in high yields, short reaction times, and a reduction in solvent use.

Protocol: Microwave-Assisted Synthesis from Dicyandiamide and a Methoxy-containing Nitrile Precursor

  • Reactant Preparation: In a microwave-safe reaction vessel, combine dicyandiamide (1 equivalent) and a suitable methoxy-containing nitrile precursor.

  • Solvent Addition: Add a minimal amount of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), to facilitate homogenization.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time. Typical conditions for similar reactions are 150-200°C for 10-30 minutes.

  • Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.

  • Isolation: The crude product is collected by filtration, washed with water, and then dried.

Alternatively, synthesis can be achieved through the sequential substitution of cyanuric chloride.

Protocol: Synthesis from Cyanuric Chloride

  • First Substitution (Methoxy Group): Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5°C. Add a solution of sodium methoxide in methanol dropwise while maintaining the temperature.

  • Second and Third Substitution (Amino Groups): To the resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine, add aqueous ammonia and heat the mixture to facilitate the substitution of the remaining chlorine atoms with amino groups.

  • Isolation and Purification: The product precipitates upon cooling and can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Synthesis_Workflow cluster_microwave Microwave-Assisted Synthesis cluster_cyanuric_chloride Cyanuric Chloride Pathway dicyandiamide Dicyandiamide microwave Microwave Irradiation dicyandiamide->microwave nitrile Methoxy-containing Nitrile Precursor nitrile->microwave precipitate_mw Precipitation in Water microwave->precipitate_mw product_mw 2,4-Diamino-6-methoxy- 1,3,5-triazine precipitate_mw->product_mw cyanuric_chloride Cyanuric Chloride intermediate 2-Chloro-4,6-dimethoxy- 1,3,5-triazine cyanuric_chloride->intermediate Step 1 naome Sodium Methoxide naome->intermediate nh3 Aqueous Ammonia product_cc 2,4-Diamino-6-methoxy- 1,3,5-triazine nh3->product_cc intermediate->product_cc Step 2

Synthetic Pathways to this compound.
Purification

Recrystallization is a standard method for the purification of the final product.

Protocol: Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or water).

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and confirming the identity of the synthesized compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-254 nm for triazines).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A capillary column suitable for polar compounds (e.g., DB-Wax).

  • Carrier Gas: Helium.

  • Injector and Oven Program: Optimize the temperature program to ensure proper volatilization and separation.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometer scanning a suitable mass range to observe the molecular ion and characteristic fragments.

Analytical_Workflow start Synthesized Product hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms purity Purity Assessment hplc->purity identity Identity Confirmation gcms->identity

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Diamino-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-methoxy-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine family. This class of compounds has garnered significant interest in medicinal chemistry and agricultural sciences due to their diverse biological activities. Triazine derivatives are known to exhibit a wide range of pharmacological properties, including but not limited to, anticancer, antimicrobial, and herbicidal effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development and other scientific research. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The quantitative data for this compound are summarized in the tables below. It is important to note that while some experimental data for closely related compounds are available, specific experimentally determined values for the target compound are limited in publicly accessible literature.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄H₇N₅O[1]
Molecular Weight 141.13 g/mol [1]
Appearance White to almost white powder/crystal[1]
Predicted pKa 4.0 ± 0.10[1]
Predicted XLogP3-AA -0.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 6[1]
Topological Polar Surface Area 99.9 Ų[1]

Table 2: Experimentally Determined Physicochemical Properties of Structurally Similar Triazine Derivatives

CompoundMelting Point (°C)SolubilitySource
2,4-Dihydrazino-6-methoxy-1,3,5-triazine>240-[3]
2,4-Diamino-6-isopropoxy-1,3,5-triazine170 - 173-[4]
2-Amino-4-methoxy-6-methyl-1,3,5-triazine258 - 261-

Note: The data in Table 2 is for structurally related compounds and should be used as an estimation for this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The synthesis involves a sequential nucleophilic substitution of the chlorine atoms. A detailed proposed protocol is provided below, adapted from general methods for the synthesis of substituted triazines.[3][5]

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

  • Sodium methoxide (NaOMe)

  • Ammonia (aqueous or gaseous)

  • Anhydrous methanol

  • Anhydrous inert solvent (e.g., Tetrahydrofuran - THF, Dioxane)

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine

    • Dissolve cyanuric chloride (1 equivalent) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1 equivalent) in anhydrous methanol to the stirred solution of cyanuric chloride.

    • Allow the reaction to stir at 0-5 °C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture can be filtered to remove the sodium chloride byproduct. The filtrate containing the product can be used directly in the next step or purified.

  • Step 2: Synthesis of this compound

    • To the solution of 2,4-dichloro-6-methoxy-1,3,5-triazine, add an excess of aqueous ammonia.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The solid product, this compound, should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold methanol.

    • Dry the product under vacuum to obtain the final compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

Procedure:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug candidates as it affects their bioavailability.

Materials:

  • This compound

  • Distilled water (or other relevant solvents)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure (Shake-Flask Method):

  • Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of solvent (e.g., water) in separate vials.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to centrifuge or filter the solution.

  • Dilute the supernatant with a known volume of the solvent.

  • Determine the concentration of the compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard calibration curve).

  • Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L).

Potential Biological Activity and Signaling Pathways

Derivatives of the 1,3,5-triazine scaffold are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. Two prominent mechanisms of action for diaminotriazine derivatives are the inhibition of dihydrofolate reductase (DHFR) and the modulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[6][7] The 2,4-diamino-substituted heterocyclic scaffold is a common feature in many DHFR inhibitors.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DHFR->THF Triazine 2,4-Diamino-6-methoxy- 1,3,5-triazine Triazine->DHFR DNA DNA Synthesis Biosynthesis->DNA PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Triazine 2,4-Diamino-6-methoxy- 1,3,5-triazine Triazine->PI3K Triazine->mTORC1

References

An In-depth Technical Guide to the Solubility of 2,4-Diamino-6-methoxy-1,3,5-triazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Diamino-6-methoxy-1,3,5-triazine (CAS No: 2827-45-4), a key intermediate in various chemical syntheses. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility in their specific applications. This includes a detailed, generalized experimental protocol and qualitative solubility information for structurally related compounds to offer preliminary guidance.

Introduction

This compound, also known as formoguanamine, is a heterocyclic organic compound with significant applications in the synthesis of pharmaceuticals and as a component in the production of resins. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. The presence of both amino and methoxy functional groups suggests potential solubility in polar organic solvents.[1] However, precise quantitative data remains largely unpublished. This guide aims to bridge this knowledge gap by providing the necessary tools and foundational information for researchers to conduct their own solubility assessments.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Structurally Related Triazine Compounds

Compound NameCAS NumberSolventQualitative Solubility
2-Amino-4-methoxy-6-methyl-1,3,5-triazine1668-54-8ChloroformSlightly Soluble
DMSOSlightly Soluble
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol29529-99-5Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
MethanolSlightly Soluble[2]
PyridineSoluble[2]
Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine)91-76-9Methyl CellosolveSoluble[3]
BenzeneInsoluble[3]

Disclaimer: The data in this table is for structurally related compounds and should not be considered as representative of this compound's solubility. Empirical determination is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is a foundational technique for generating reliable solubility data.

Materials
  • This compound (solid, high purity)

  • Selected analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), etc.)

  • Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Record the initial mass of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a period to let the excess solid settle.

    • To further ensure the separation of the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sample Collection cluster_quant 5. Quantification cluster_calc 6. Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Shake at constant temperature (24-48h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge sep1->sep2 samp1 Withdraw supernatant sep2->samp1 samp2 Filter through 0.22 µm filter samp1->samp2 quant1 Dilute sample samp2->quant1 quant2 Analyze by HPLC quant1->quant2 calc1 Calculate solubility (e.g., g/100mL) quant2->calc1

Figure 1. Experimental workflow for determining the solubility of this compound.

Logical Relationship Diagram for Solubility Investigation

The following diagram illustrates the logical steps and considerations for a comprehensive investigation into the solubility of this compound.

solubility_investigation start Define Research Objective lit_review Literature Review for Existing Data start->lit_review data_found Quantitative Data Found? lit_review->data_found protocol_dev Develop Experimental Protocol data_found->protocol_dev No use_data Utilize Data in Application data_found->use_data Yes solvent_sel Select Organic Solvents protocol_dev->solvent_sel exec_exp Execute Shake-Flask Experiment solvent_sel->exec_exp analysis Quantitative Analysis (HPLC) exec_exp->analysis data_proc Data Processing and Calculation analysis->data_proc report Report Solubility Data data_proc->report report->use_data

Figure 2. Logical workflow for a comprehensive solubility investigation.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its utility in research and development. While specific quantitative data is currently lacking in the public domain, this guide provides researchers with a detailed experimental protocol to empirically determine this critical parameter. By following the outlined shake-flask method and employing validated analytical techniques, scientists and drug development professionals can generate the high-quality solubility data necessary for their specific applications, thereby facilitating more efficient and predictable synthetic and formulation processes. It is recommended that any empirically determined solubility data be published to contribute to the broader scientific community's understanding of this important compound.

References

An In-depth Technical Guide to the Molecular Structure of 2,4-Diamino-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2,4-Diamino-6-methoxy-1,3,5-triazine. This compound belongs to the s-triazine class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data on its physicochemical properties, provides a representative synthetic protocol, and explores its potential mechanism of action, particularly in the context of anticancer and anti-inflammatory research. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic compound with a core 1,3,5-triazine ring substituted with two amino groups at the 2 and 4 positions and a methoxy group at the 6 position.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-4-methoxy-6-methyl-1,3,5-triazine
CAS Number 2827-45-41668-54-8
Molecular Formula C₄H₇N₅OC₅H₈N₄O
Molecular Weight 141.13 g/mol 140.14 g/mol
Appearance White to off-white crystalline powder-
Melting Point -258-261 °C
Solubility --

Note: Experimental data for this compound is limited in the public domain. Data for the closely related analog, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is provided for comparison.

Spectroscopic Data (Representative)

Due to the limited availability of published spectra for this compound, the following tables present expected and observed spectral data for structurally similar compounds. This information can guide the characterization of the target molecule.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Diamino-s-triazine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Methyl-1,3,5-triazine-2,4-diamineDMSO-d₆6.6 (br s, 4H, NH₂), 2.06 (s, 3H, CH₃)-
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acidDMSO-d₆8.13 (t, 1H, NH), 3.91 (d, 2H, CH₂), 3.83 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)172.36, 172.25, 171.8, 168.56, 54.75, 54.63, 40.67

Table 3: Representative Infrared (IR) and Mass Spectrometry (MS) Data for Diamino-s-triazine Derivatives

CompoundIR (KBr, cm⁻¹)Mass Spectrum (m/z)
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid3574-2522 (br, OH, acid), 3255 (NH, amine), 1725 (C=O, acid)-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine-140 (M+), 110, and other fragments

Synthesis of this compound

The synthesis of 2,4-diamino-s-triazine derivatives can be achieved through several routes. A common method involves the reaction of cyanuric chloride with appropriate nucleophiles in a stepwise manner. Another approach is the condensation of biguanide derivatives with esters.

Representative Experimental Protocol

This protocol is a representative procedure for the synthesis of 2,4-diamino-s-triazines and can be adapted for the synthesis of this compound.

Objective: To synthesize a 6-substituted-2,4-diamino-1,3,5-triazine.

Materials:

  • Aryl or alkyl biguanide hydrochloride (1 equivalent)

  • Anhydrous methanol or ethanol

  • Sodium methoxide or sodium ethoxide (10-15 equivalents)

  • Corresponding ester derivative (e.g., methyl formate for a methoxy group) (1.3-1.5 equivalents)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • A solution of the corresponding biguanide hydrochloride (1 eq) in anhydrous methanol (or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • The flask is cooled to 0°C in an ice bath.

  • Sodium methoxide (or ethoxide) (10-15 eq) is carefully added to the cooled solution.

  • The corresponding ester derivative (1.3-1.5 eq) is then added dropwise to the reaction mixture at 0°C.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is neutralized with a suitable acid (e.g., dilute HCl).

  • The resulting precipitate is collected by filtration.

  • The solid is washed successively with methanol, water, and a non-polar solvent like cyclohexane.

  • The final product is dried under vacuum.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Biguanide Biguanide Derivative Reaction Condensation Reaction in Anhydrous Alcohol Biguanide->Reaction Ester Ester Derivative (e.g., Methyl Formate) Ester->Reaction Base Base (e.g., Sodium Methoxide) Base->Reaction Neutralization Neutralization Reaction->Neutralization Purification Filtration & Washing Neutralization->Purification Product This compound Purification->Product

A representative workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 2,4-diamino-1,3,5-triazine are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A prominent mechanism of action for many 2,4-diaminotriazine compounds is the inhibition of the enzyme dihydrofolate reductase (DHFR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a key target for anticancer and antimicrobial therapies.

The 2,4-diamino-1,3,5-triazine scaffold is structurally similar to the pteridine ring of folic acid, allowing it to bind to the active site of DHFR and act as a competitive inhibitor.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_synthesis Nucleotide & Amino Acid Synthesis cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR Dihydrofolate Reductase (DHFR) Triazine 2,4-Diamino-6-methoxy- 1,3,5-triazine Triazine->DHFR Inhibition

The inhibitory effect of 2,4-diaminotriazines on the Dihydrofolate Reductase pathway.

Conclusion

This compound is a molecule of interest within the broader class of s-triazines, which have demonstrated significant potential in drug discovery. While specific experimental data for this particular compound is not extensively available, this guide provides a consolidated resource based on the known chemistry and biology of closely related analogs. The representative synthetic protocols and the elucidated mechanism of action through DHFR inhibition offer a solid foundation for further research and development of novel therapeutics based on the 2,4-diamino-1,3,5-triazine scaffold. Further investigation into the specific biological targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 2,4-Diamino-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-methoxy-1,3,5-triazine primarily serves as a crucial chemical intermediate in the synthesis of a diverse range of biologically active compounds. While the core molecule itself is not typically the final active pharmaceutical ingredient, its structural scaffold is central to the development of numerous therapeutic agents. This guide delves into the mechanisms of action of key derivatives stemming from the 2,4-diamino-1,3,5-triazine core, with a focus on their roles as anticancer agents, protein kinase inhibitors, and monoamine oxidase inhibitors. We will explore the underlying signaling pathways, present quantitative data on their biological activity, and provide an overview of the experimental protocols used to elucidate their functions.

Introduction: A Scaffold for Innovation

The 1,3,5-triazine ring system, particularly when substituted with amino groups, represents a privileged scaffold in medicinal chemistry. Its planar structure, hydrogen bonding capabilities, and the ability to be readily functionalized at multiple positions make it an ideal starting point for the design of targeted therapies. This compound is a key building block in this context, offering a versatile platform for the synthesis of compounds with a wide array of pharmacological activities.[1] This document will provide a comprehensive overview of the mechanisms of action for several classes of its derivatives.

Anticancer Activity of 2,4-Diamino-1,3,5-Triazine Derivatives

A significant area of research for 2,4-diamino-1,3,5-triazine derivatives has been in the development of novel anticancer agents.[2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and the modulation of other cellular processes.

Dihydrofolate Reductase (DHFR) Inhibition

The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is a well-established target for cancer chemotherapy. Certain 2,4-diamino-1,3,5-triazine derivatives have been designed as DHFR inhibitors, acting as antifolates.[3]

Signaling Pathway:

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP) THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Triazine_Derivative 2,4-Diamino-1,3,5-triazine Derivative Triazine_Derivative->DHFR Inhibition

DHFR Inhibition Pathway
Quantitative Data for Anticancer Derivatives

The in vitro antitumor activity of various 2,4-diamino-1,3,5-triazine derivatives has been evaluated against multiple cancer cell lines. The following table summarizes key quantitative data.

Compound IDCell LineActivity MetricValueReference
19Melanoma MALME-3MGI503.3 x 10-8 M[2]
19Melanoma MALME-3MTGI1.1 x 10-6 M[2]

GI50: 50% growth inhibition concentration. TGI: Total growth inhibition concentration.

Experimental Protocol: In Vitro Anticancer Activity Assay

The anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives is typically assessed using a cell viability assay, such as the MTT or SRB assay.

Workflow:

Anticancer_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add Serial Dilutions of Triazine Derivatives Cell_Seeding->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 6. Measure Absorbance Viability_Assay->Data_Acquisition IC50_Calculation 7. Calculate GI50/TGI Values Data_Acquisition->IC50_Calculation

In Vitro Anticancer Assay Workflow

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling, regulating processes such as cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, protein kinases are major targets for drug development.

Mechanism of Action

Derivatives of 2,4-diamino-1,3,5-triazine have been synthesized and identified as potent inhibitors of various protein kinases.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This blockade of signal transduction can lead to the desired therapeutic effect.

Signaling Pathway:

Kinase_Inhibition ATP ATP Kinase Protein Kinase (e.g., PIM1) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation P Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Triazine_Derivative 2,4-Diamino-1,3,5-triazine Derivative Triazine_Derivative->Kinase Inhibition

References

The Multifaceted Biological Activities of 2,4-Diamino-6-methoxy-1,3,5-triazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has long been a privileged structure in medicinal chemistry and agrochemistry. Among its various substituted forms, 2,4-diamino-6-methoxy-1,3,5-triazine and its derivatives have emerged as a class of compounds with a remarkable breadth of biological activities. Their structural versatility allows for facile modification, leading to the generation of large libraries of analogues with fine-tuned pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of breast, lung, cervical, and melanoma origin.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms underlying the anticancer activity of these triazine derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The 2,4-diamino substitution pattern on the triazine ring mimics the natural substrate of DHFR, allowing these compounds to bind to the active site of the enzyme with high affinity.

Modulation of Signaling Pathways

Beyond DHFR inhibition, these derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: Several 2,4-diamino-1,3,5-triazine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[1] This pathway plays a central role in cell growth, proliferation, survival, and angiogenesis. By inhibiting key kinases in this cascade, these compounds can effectively halt tumor progression.

  • EGFR-TK Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, promoting cell proliferation and survival. Certain 2,4-diamino-1,3,5-triazine derivatives have been shown to be effective inhibitors of EGFR tyrosine kinase (EGFR-TK), thereby blocking these pro-cancerous signals.[2]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected this compound derivatives.

Table 1: In Vitro Anticancer Activity of 2,4-Diamino-1,3,5-triazine Derivatives

Compound IDCancer Cell LineActivity (IC50/GI50, µM)Reference
1 Melanoma (MALME-3M)0.033[3]
2 Various Tumor Cell Lines0.148 - 56.2[4]
3 A549 (Lung)0.20[5][6]
MCF-7 (Breast)1.25[5][6]
HeLa (Cervical)1.03[5][6]
4 Pancreatic (DAN-G)1.51 - 2.60[7]
Lung (A-427)1.51 - 2.60[7]
Cervical (SISO)1.51 - 2.60[7]
Bladder (RT-4)1.51 - 2.60[7]

Table 2: Enzyme Inhibitory Activity of 2,4-Diamino-1,3,5-triazine Derivatives

Compound IDEnzyme TargetActivity (IC50, nM)Reference
5 PI3Kα7.0[6]
mTOR48[6]
6 PI3K23.8[6]
mTOR10.9[6]
7 EGFR-TK0.44[2][8]
8 DHFR (P. carinii)49[9]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2,4-Diamino-1,3,5-triazine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.

Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds is often attributed to their ability to inhibit microbial DHFR, an enzyme that is also essential for the survival of bacteria and fungi. The structural differences between microbial and human DHFR can be exploited to design selective inhibitors with minimal toxicity to the host.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2,4-diamino-1,3,5-triazine derivatives.

Table 3: In Vitro Antimicrobial Activity of 2,4-Diamino-1,3,5-triazine Derivatives

Compound IDMicrobial StrainActivity (MIC, µg/mL)Reference
9 Bacillus cereus3.91[10]
Staphylococcus aureus3.91[10]
Escherichia coli1.95[10]
10 Escherichia coli3.91[10]
11 Various Bacteria & Fungi6.25 - 25[11]

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. Certain this compound derivatives have been shown to possess anti-inflammatory properties.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are thought to be mediated, in part, by their ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). They have also been observed to inhibit the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.[12][13]

Quantitative Anti-inflammatory Activity Data
Compound IDAssayActivity (IC50, µM)Reference
12 COX-2 Inhibition0.06[13]
13 COX-2 Inhibition0.08[13]

Herbicidal Activity

The 1,3,5-triazine core is a well-established pharmacophore in the agrochemical industry, with many commercial herbicides belonging to this class. This compound and its derivatives are no exception, exhibiting potent herbicidal activity against a variety of weed species.

Mechanism of Herbicidal Action

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants. Specifically, they bind to the D1 protein of the PSII complex, blocking electron transport and leading to the accumulation of reactive oxygen species and subsequent cell death.[14][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A common synthetic route to 2,4-diamino-6-substituted-1,3,5-triazines involves the reaction of dicyandiamide with a nitrile in the presence of a base. For derivatives with a methoxy group at the 6-position, a typical starting material is 2-chloro-4,6-diamino-1,3,5-triazine, which can be reacted with sodium methoxide. Further modifications to the amino groups can be achieved through nucleophilic substitution reactions.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DHFR Inhibition Assay
  • Reaction Mixture Preparation: In a 96-well plate, combine the DHFR enzyme, NADPH, and various concentrations of the test inhibitor in an assay buffer.

  • Initiation of Reaction: Start the reaction by adding the substrate, dihydrofolic acid.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

PI3K/Akt/mTOR Pathway Analysis (Western Blot)
  • Cell Lysis: Treat cancer cells with the test compound, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 2,4-Diamino-1,3,5-Triazine Derivative Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2,4-diamino-1,3,5-triazine derivatives.

DHFR_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reaction Mixture: - DHFR Enzyme - NADPH - Test Compound Start->Prepare_Reagents Add_Substrate Add Dihydrofolic Acid to Initiate Reaction Prepare_Reagents->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Dihydrofolate Reductase (DHFR) inhibition assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_1 Incubate for 48-72 hours Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_2->Add_Solubilizer Read_Plate Measure Absorbance at 570 nm Add_Solubilizer->Read_Plate Analyze_Data Calculate Cell Viability and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Spectroscopic Analysis of 2,4-Diamino-6-methoxy-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Diamino-6-methoxy-1,3,5-triazine, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data

The expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are summarized below. These values are estimated based on the analysis of similar triazine derivatives and established chemical shift and absorption frequency correlations.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and the protons associated with each signal. The spectrum is referenced to a standard solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.8Singlet3H-OCH₃
~6.5 - 7.0Broad Singlet4H-NH₂

Note: The chemical shift of the amino (-NH₂) protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon environments in this compound are presented below.

Chemical Shift (δ, ppm)Carbon Assignment
~55-OCH₃
~165C-4, C-6 (Amino-substituted carbons)
~170C-2 (Methoxy-substituted carbon)

Note: The exact chemical shifts of the triazine ring carbons can vary depending on the substituents and the solvent used for analysis.

IR (Infrared) Spectroscopy Data

The infrared spectrum reveals the presence of key functional groups within the molecule. The following table lists the expected characteristic absorption bands in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H StretchingAmino (-NH₂)
2950 - 2850C-H StretchingMethoxy (-OCH₃)
1680 - 1640N-H BendingAmino (-NH₂)
1580 - 1550C=N StretchingTriazine Ring
1480 - 1440C-N StretchingTriazine Ring
1250 - 1200C-O StretchingMethoxy (-OCH₃)
~810Ring BendingTriazine Ring Out-of-Plane Bend

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

    • Typical acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (typically 16 to 64) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • The ¹³C NMR spectrum should be acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

    • Proton decoupling should be employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Process the resulting spectrum to identify the positions of the absorption maxima.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_analysis NMR Data Processing cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR IR_Data Functional Group Identification IR->IR_Data H1_NMR ¹H NMR Analysis NMR->H1_NMR C13_NMR ¹³C NMR Analysis NMR->C13_NMR H1_Data Proton Environment Analysis H1_NMR->H1_Data C13_Data Carbon Skeleton Confirmation C13_NMR->C13_Data Structure_Confirmation Structure Confirmation of This compound IR_Data->Structure_Confirmation H1_Data->Structure_Confirmation C13_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

The Enduring Scaffold: A Technical Guide to the History and Discovery of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine core, a deceptively simple six-membered heterocycle, has proven to be a remarkably versatile scaffold in chemical sciences. Its journey, from revolutionizing agriculture to providing a foundation for modern therapeutics, is a testament to the power of substituent manipulation in tuning biological activity. This technical guide provides an in-depth exploration of the history, synthesis, and evolution of substituted triazines, with a focus on their applications in both agriculture and drug discovery.

A Tale of Two Fields: From Herbicides to Therapeutics

The story of substituted triazines begins in the mid-20th century with a breakthrough in agricultural chemistry. In 1952, scientists at J.R. Geigy Ltd. in Switzerland first discovered the herbicidal properties of chlorazine.[1] This pivotal discovery was followed by the development of simazine in 1956 and the immensely successful atrazine in 1958.[1] These symmetrical triazines (s-triazines) ushered in a new era of chemical weed control, significantly boosting crop yields worldwide.

The basic structure of these herbicides consists of a 1,3,5-triazine ring substituted with chlorine and two different alkylamino groups. The selective herbicidal activity of these compounds stems from their ability to inhibit photosynthesis in susceptible plants.

While the s-triazine core dominated the herbicide market, the broader family of triazines, which includes 1,2,3- and 1,2,4-isomers, began to attract the attention of medicinal chemists. The recognition that the triazine scaffold is a "privileged structure" – a molecular framework capable of binding to multiple biological targets – spurred extensive research into its therapeutic potential.[2] This led to the discovery and development of a diverse array of triazine-based drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5]

The Synthetic Cornerstone: Cyanuric Chloride

The widespread availability and unique reactivity of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is the cornerstone of s-triazine chemistry. The three chlorine atoms on the triazine ring can be sequentially substituted by a wide range of nucleophiles, including amines, alcohols, and thiols. This stepwise substitution is controlled by temperature, allowing for the precise and predictable synthesis of mono-, di-, and tri-substituted triazines.[2]

G

Experimental Protocol: General Synthesis of a 2,4,6-Trisubstituted-1,3,5-triazine

This protocol provides a general methodology for the sequential substitution of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine)

  • Nucleophile 2 (e.g., another amine)

  • Nucleophile 3 (e.g., a thiol or alcohol)

  • Dioxane (or another suitable solvent)

  • Triethylamine (or another suitable base)

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • First Substitution (Monosubstitution):

    • Dissolve cyanuric chloride (1 equivalent) in dioxane and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of Nucleophile 1 (1 equivalent) and triethylamine (1 equivalent) in dioxane to the cooled cyanuric chloride solution while stirring.

    • Maintain the reaction at 0-5 °C for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture containing the 2-(substituted)-4,6-dichloro-1,3,5-triazine can be used directly in the next step or isolated by precipitation with water and filtration.

  • Second Substitution (Disubstitution):

    • To the reaction mixture from the previous step, add a solution of Nucleophile 2 (1 equivalent) and triethylamine (1 equivalent) in dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the 2,4-di(substituted)-6-chloro-1,3,5-triazine can be isolated by precipitation with water, followed by filtration and drying. Further purification can be achieved by recrystallization or column chromatography.

  • Third Substitution (Trisubstitution):

    • Dissolve the purified 2,4-di(substituted)-6-chloro-1,3,5-triazine in a suitable solvent (e.g., dioxane or DMF).

    • Add Nucleophile 3 (1.1 equivalents) and a suitable base (e.g., triethylamine or potassium carbonate).

    • Heat the reaction mixture to 80-120 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the final trisubstituted triazine product by column chromatography or recrystallization.

Quantitative Data on Substituted Triazines

The biological activity of substituted triazines is highly dependent on the nature of the substituents at the 2, 4, and 6 positions. The following tables summarize key quantitative data for both herbicidal and medicinal triazine derivatives.

Physicochemical Properties of Key Triazine Herbicides
HerbicideMolecular FormulaMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)Log P
Atrazine C₈H₁₄ClN₅215.68332.6
Simazine C₇H₁₂ClN₅201.6652.18
Prometryn C₁₀H₁₉N₅S241.36333.34

Data sourced from PubChem and other chemical databases.[6][7][8]

Anticancer Activity of Substituted Triazines (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 13g A549 (Lung Cancer)0.20 ± 0.05[9]
Compound 13g MCF-7 (Breast Cancer)1.25 ± 0.11[9]
Compound 13g Hela (Cervical Cancer)1.03 ± 0.24[9]
Compound 9d PC3 (Prostate Cancer)0.17 ± 0.063
Compound 9d A549 (Lung Cancer)0.19 ± 0.075
Compound 9d MCF-7 (Breast Cancer)0.51 ± 0.083
Compound 9d DU-145 (Prostate Cancer)0.16 ± 0.083
Compound 4f HCT-116 (Colon Cancer)0.50 ± 0.080[10]
Compound 5c MCF-7 (Breast Cancer)2.29 ± 0.92[10]
Sulfaguanidine-triazine derivatives MCF-7 (Breast Cancer)14.8 - 33.2[2][11]
Enzyme Inhibitory Activity of Substituted Triazines (IC₅₀ Values)
Compound IDTarget EnzymeIC₅₀ (nM)Reference
Compound 13g PI3Kα525[9]
Compound 13g mTOR48[9]
Compound 4f EGFR61[10]
Compound 7f EGFR59.24[12]
Compound 7d EGFR70.3[12]
Compound 12 EGFR36.8[13]

From Scaffold to Drug: The Medicinal Chemistry Workflow

The journey of a substituted triazine from a mere chemical entity to a potential drug candidate follows a structured workflow common in drug discovery.

G

This process begins with the identification of the triazine scaffold's potential to interact with a biological target. Large libraries of diverse triazine derivatives are then synthesized using combinatorial chemistry approaches. These libraries are subjected to high-throughput screening to identify "hits" – compounds that exhibit the desired biological activity. Promising hits undergo a "hit-to-lead" optimization phase, where structure-activity relationships (SAR) are established to understand how different substituents influence activity. This is followed by lead optimization, where the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the lead compounds are fine-tuned to improve their drug-like characteristics, ultimately leading to a preclinical candidate.[12][14]

Targeting Cancer: Triazines and Key Signaling Pathways

A significant focus of triazine-based drug discovery has been in oncology. Many s-triazine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer cells.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several substituted triazines have been developed as potent inhibitors of PI3K and/or mTOR.

G

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it another important therapeutic target. Substituted triazines have been designed to act as EGFR inhibitors, blocking the signaling cascade at its origin.[13]

G

Conclusion

The history of substituted triazines is a compelling narrative of chemical innovation and adaptation. From their initial discovery as potent herbicides that transformed agriculture, the triazine scaffold has evolved into a cornerstone of modern medicinal chemistry. The ease of synthesis and the ability to finely tune biological activity through substituent modification have solidified the triazine core as a privileged structure in the quest for novel therapeutics. As our understanding of disease pathways deepens, the rational design of new substituted triazines promises to yield even more selective and effective drugs to address a wide range of human diseases.

References

The Versatile Precursor: A Technical Guide to 2,4-Diamino-6-methoxy-1,3,5-triazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-methoxy-1,3,5-triazine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, including multiple reaction sites on the triazine core and the presence of both amino and methoxy functional groups, allow for a diverse range of chemical modifications. This versatility makes it an invaluable precursor for the synthesis of a wide array of derivatives with significant biological activities, particularly in the realm of anticancer and antimicrobial drug discovery. This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways.

Synthetic Applications and Methodologies

The reactivity of the 1,3,5-triazine core is characterized by its susceptibility to nucleophilic substitution. While many syntheses of substituted triazines begin with the more reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), this compound offers a stable and selectively functionalized platform for further elaboration. The primary reaction pathways involving this precursor include modifications of the amino groups and, to a lesser extent, displacement of the methoxy group.

N-Functionalization of the Amino Groups

The amino groups of this compound can undergo a variety of reactions, including acylation and the formation of imines, leading to the generation of diverse compound libraries with potential therapeutic applications.

A selective method for the synthesis of N-([1][2][3]triazine-2-yl) α-ketoamides and N-([1][2][3]triazine-2-yl) amides from 2-amino[1][2][3]triazines and ketones has been developed.[2] This transformation proceeds through an oxidation and oxidative C-C bond cleavage reaction, respectively.[2] Although the specific use of this compound was not detailed, the general protocol provides a valuable synthetic route.

Experimental Protocol: General Synthesis of N-([1][2][3]Triazine-2-yl) α-Ketoamides [2]

A mixture of a 2-amino-1,3,5-triazine (0.5 mmol), a ketone (1.1 mmol), CuCl (0.10 mmol), and I2 (1.00 mmol) is prepared in DMSO (4 mL). The resulting mixture is then stirred at 120 °C under a nitrogen atmosphere. Upon completion of the reaction, the mixture is cooled to room temperature. A 10% solution of Na2S2O3 is added, and the product is extracted with ethyl acetate (4 x 20 mL). The combined organic phases are dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[2]

Synthesis of Amino Acid Derivatives from a Related Precursor

While direct N-alkylation or N-acylation protocols for this compound are not extensively reported, the synthesis of amino acid derivatives from the closely related precursor, 2-chloro-4,6-dimethoxy-1,3,5-triazine, offers significant insight into the potential reactivity. The substitution of the chlorine atom with an amino acid moiety is a well-established procedure.[4]

Experimental Protocol: General Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [4]

A solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (5 mmol) and triethylamine (7.5 mmol) in dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[4] To this suspension, a solution of an α-amino acid (5 mmol) and triethylamine (7.5 mmol) in a 1:1 mixture of dioxane and water (6 mL) is added, resulting in a clear mixture. The reaction is stirred overnight and then neutralized with 1N HCl to precipitate the product. The solid is collected by filtration and dried.[4]

Table 1: Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [4]

Amino AcidProductYield (%)Melting Point (°C)
Iminodiacetic acidN-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid83.4180–181
Glycine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid60.0164–166
Alanine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid66.698–102
Valine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid61.4146–188
Leucine2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid67.4102–103

Table 2: Spectroscopic Data for Selected (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives [4]

Compound1H-NMR (400 MHz, DMSO-d6), δ (ppm)13C-NMR (100 MHz, DMSO-d6), δ (ppm)IR (KBr), ν (cm-1)
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid3.83 (s, 6H, 2 × OCH3), 4.29 (s, 4H, 2 × α-CH2), 12.77 (br s, 2H, 2 × COOH)50.20, 54.87, 167.77, 171.20, 172.223500–2589 (br, OH, acid), 1709 (CO, acid)
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid3.80 (s, 3H, O–CH3), 3.83 (s, 3H, O-CH3), 3.91 (d, 2H, J = 5.9 Hz, CH2), 8.13 (t, 1H, J = 5.9 Hz, N–H)40.67, 54.63, 54.75, 168.56, 171.8, 172.25, 172.363574–2522 (br, OH, acid), 3255 (NH, amine), 1725 (CO, acid)

Biological Significance and Signaling Pathways

Derivatives of 2,4-diamino-1,3,5-triazine have demonstrated a broad spectrum of biological activities, with anticancer properties being the most prominent. These compounds often exert their effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have reported the synthesis of 2,4-diamino-1,3,5-triazine derivatives with potent antiproliferative activity against various cancer cell lines.[1][5] For instance, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles has been synthesized, with some compounds showing remarkable activity against melanoma cell lines.[1] One lead compound exhibited a GI50 value of 3.3 x 10-8 M against the MALME-3M melanoma cell line.[1]

Table 3: Anticancer Activity of Selected 2,4-Diamino-1,3,5-triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4f MDA-MB-231 (Breast)6.25[5]
4k MDA-MB-231 (Breast)8.18[5]
19 MALME-3M (Melanoma)0.033 (GI50)[1]
Inhibition of Dihydrofolate Reductase (DHFR)

One of the well-established mechanisms of action for 2,4-diamino-s-triazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Nucleotide Precursors THF->DNA_Synthesis DHFR->THF Precursor 2,4-Diamino-s-triazine Derivative Precursor->DHFR Inhibition Apoptosis Apoptosis DNA_Synthesis->Apoptosis

DHFR Inhibition by 2,4-Diamino-s-triazine Derivatives.
PI3K/mTOR Signaling Pathway

Recent studies have also implicated the PI3K/mTOR signaling pathway as a target for s-triazine derivatives. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. Dual inhibition of PI3K and mTOR by s-triazine compounds represents a promising strategy for cancer therapy.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Triazine s-Triazine Derivative Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Inhibition of the PI3K/mTOR Pathway by s-Triazine Derivatives.

Conclusion

This compound stands as a valuable and versatile precursor in the synthesis of a multitude of functionalized molecules. Its amenability to chemical modification, coupled with the significant biological activities of its derivatives, particularly in oncology, underscores its importance in modern drug discovery and development. The experimental protocols and data presented herein serve as a foundational guide for researchers and scientists to explore the full potential of this remarkable scaffold in their synthetic endeavors. Further investigation into the reactivity of its amino and methoxy groups is warranted to unlock novel chemical space and develop next-generation therapeutics.

References

Potential Research Applications of Diamino Methoxy Triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold, particularly derivatives of diamino methoxy triazine, represents a versatile and highly valuable core structure in medicinal chemistry and agricultural science. This technical guide explores the diverse research applications of these compounds, summarizing key findings and providing detailed experimental insights. From their established role as herbicides to their emerging potential as potent and selective inhibitors of various biological targets, diamino methoxy triazines are a focal point of contemporary research. This document collates quantitative data on their biological activity, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes key mechanisms of action and experimental workflows.

Introduction

Diamino methoxy triazine derivatives are characterized by a 1,3,5-triazine ring substituted with at least two amino groups and one methoxy group. This core structure offers a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic tractability, making it an attractive starting point for the design of novel bioactive molecules. The reactivity of the triazine ring allows for the sequential and controlled introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity.[1]

Historically, the most prominent application of triazines has been in agriculture as herbicides.[2][3][4] However, recent decades have witnessed a surge in research exploring their therapeutic potential, leading to the discovery of derivatives with significant activity against a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6][7][8][9][10] This guide provides an in-depth overview of these applications, with a focus on the underlying chemistry, biological mechanisms, and experimental methodologies.

Key Research Applications

Agricultural Chemistry: Herbicides

Diamino methoxy triazine derivatives have long been utilized as selective herbicides.[2][3] Their primary mechanism of action involves the inhibition of photosynthesis.

Mechanism of Action: These compounds act by blocking the electron transport chain in Photosystem II (PSII). They achieve this by displacing plastoquinone from its binding site on the D1 protein subunit of PSII.[4] This disruption of electron flow leads to the production of reactive oxygen species, ultimately causing lipid peroxidation, chlorophyll destruction, and plant death.[4] The selectivity of these herbicides is often based on the differential metabolism rates between crop plants and weeds.

Certain enantiomers of diaminotriazine derivatives have been shown to have distinct herbicidal activities. For example, the (S)-enantiomers of some derivatives are potent inhibitors of photosystem II electron transport, similar to atrazine, while the (R)-enantiomers can act as mitotic disrupters by inhibiting microtubule formation and cellulose synthesis.[11][12]

Pharmaceutical Development

The structural features of diamino methoxy triazines make them privileged scaffolds in drug discovery.

Several studies have highlighted the potential of diamino methoxy triazine derivatives as anticancer agents.[6][9][13]

  • Protein Kinase Inhibition: Many cellular processes critical for cancer cell survival and proliferation are regulated by protein kinases. Diamino triazine derivatives have been designed as inhibitors of various kinases. For instance, compound 5b (structure not specified in the provided text) was found to inhibit PIM1 kinase with an IC50 of 1.18 µg/mL.[7]

  • PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. A novel 1,3,5-triazine derivative, compound 6h , has been identified as a potent dual inhibitor of PI3K and mTOR.[9] This compound demonstrated significant anticancer activity against HeLa cervical cancer cells by inducing cell cycle arrest in the G1 phase, promoting apoptosis, and reducing cell migration and invasion.[9] In a xenograft mouse model, compound 6h effectively reduced tumor volume and weight.[9]

  • Cytotoxic Activity: Hybrid molecules combining 2,4-diamino-1,3,5-triazines with 2-imino-coumarins have shown significant cytotoxic activity against various human cancer cell lines. One such compound, 11 , displayed IC50 values in the range of 1.51–2.60 μM.[13] Another derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19) , showed remarkable activity against the melanoma MALME-3M cell line with a GI50 of 3.3 x 10⁻⁸ M.[6]

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's disease.[5] Synthesized 1,3,5-triazine amino acid derivatives have been evaluated for their MAO inhibitory activity. Certain compounds showed selective inhibition of MAO-A, comparable to the standard drug clorgyline, without significant acute toxicity.[5]

Adenosine A2a receptor antagonists are a promising therapeutic strategy for Parkinson's disease.[10] Derivatives of[2][3][6]triazolo[1,5-a][2][5][14]triazine containing diamino groups have been developed as potent and selective A2a receptor antagonists. These compounds have demonstrated oral activity in rodent models of Parkinson's disease.[10]

The 5-HT7 receptor is implicated in various central nervous system functions, and its modulation is a target for treating neuropsychiatric disorders. Novel 1,3,5-triazine derivatives have been synthesized and shown to have a high affinity for the 5-HT7 receptor, with some compounds exhibiting Ki values in the low nanomolar range.[15]

Material Science: Corrosion Inhibitors

Diamino methoxy triazine derivatives have also found applications in material science as effective corrosion inhibitors for mild steel in acidic environments.[14][16][17] These molecules adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The efficiency of inhibition depends on the molecular structure, particularly the presence of heteroatoms (N, O) and aromatic rings, which facilitate adsorption. Studies using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have demonstrated high inhibition efficiencies, with some derivatives providing over 94% protection at millimolar concentrations.[14] The adsorption of these inhibitors often follows the Langmuir isotherm model.[14]

Quantitative Data

The biological activity and physicochemical properties of various diamino methoxy triazine derivatives have been quantified in numerous studies. The following tables summarize some of these key findings.

Table 1: Anticancer Activity of Diamino Methoxy Triazine Derivatives

Compound IDTarget/Cell LineActivity MetricValueReference
19 Melanoma MALME-3MGI503.3 x 10⁻⁸ M[6]
19 Melanoma MALME-3MTGI1.1 x 10⁻⁶ M[6]
5b PIM1 KinaseIC501.18 µg/mL[7]
11 Human Cancer Cell LinesIC501.51–2.60 μM[13]
6h PI3KαIC50Not Specified[9]

Table 2: Receptor Binding Affinity of Diamino Methoxy Triazine Derivatives

Compound IDTarget ReceptorAffinity MetricValueReference
Compound 2 5-HT7Ki8 nM[15]
Compound 12 5-HT7Ki18 nM[15]

Table 3: Corrosion Inhibition Efficiency

InhibitorConcentrationInhibition Efficiency (%)Reference
2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT)10 mM94.6[14]
2,4-Dihydrazino-6-methoxy-1,3,5-triaizine (DHMeT)25 ppm95[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of 2,4-Diamino-1,3,5-Triazines

A common and environmentally friendly method for the synthesis of 2,4-diamino-1,3,5-triazines involves the reaction of dicyandiamide with nitriles under microwave irradiation.[18]

Procedure:

  • Combine dicyandiamide and the corresponding nitrile in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 130°C) for a short duration (e.g., 10 minutes).[7]

  • After completion of the reaction (monitored by TLC), cool the reaction mixture.

  • The resulting precipitate is often the desired product and can be purified by washing with appropriate solvents (e.g., methanol, water, cyclohexane) and drying.[7]

Synthesis of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

This procedure describes the synthesis of triazine derivatives coupled with amino acids, which were evaluated as MAO inhibitors.[5]

Procedure:

  • Start with cyanuric chloride. Replace two chlorine atoms with methoxy groups by reacting with methanol.

  • The third chlorine atom is then substituted by reacting the resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine with the desired amino acid.

  • The reaction mixture is typically stirred overnight.

  • Neutralize the mixture with 1N HCl to precipitate the product.

  • Filter and dry the solid to obtain the final N-(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivative.[5]

Protein Kinase Inhibition Assay

This protocol is a general method for determining the inhibitory concentration (IC50) of compounds against protein kinases.[7]

Procedure:

  • Prepare a reaction mixture containing the target protein kinase, a suitable substrate, and ATP in an appropriate buffer (e.g., ADP-Glo buffer).

  • Add the test compound (diamino methoxy triazine derivative) at various concentrations.

  • Incubate the reaction mixture for a specified time and temperature (e.g., 30 minutes at 30°C).

  • Stop the reaction and measure the enzymatic activity. The ADP-Glo™ Kinase Assay, for example, quantifies the amount of ADP produced, which is then converted to a luminescent signal.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Cell Viability Assay (for Anticancer Activity)

This assay is used to assess the effect of a compound on the viability of cancer cells.

Procedure:

  • Seed cancer cells (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., compound 6h) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add a viability reagent such as MTT or PrestoBlue™ and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Electrochemical Measurements for Corrosion Inhibition

These methods are used to evaluate the effectiveness of corrosion inhibitors.[14]

Procedure:

  • Prepare a corrosive medium (e.g., 0.5 M HCl).

  • Use a three-electrode setup with a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Record potentiodynamic polarization curves by scanning the potential from a cathodic to an anodic direction.

  • Perform Electrochemical Impedance Spectroscopy (EIS) measurements at the open circuit potential over a range of frequencies.

  • Repeat the measurements after adding different concentrations of the diamino methoxy triazine inhibitor to the corrosive medium.

  • Analyze the data to determine corrosion current density, inhibition efficiency, and charge transfer resistance.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involving diamino methoxy triazine derivatives.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Bcl2->Apoptosis Bax->Apoptosis Triazine Diamino Methoxy Triazine (e.g., Compound 6h) Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by diamino methoxy triazine.

Photosynthesis_Inhibition Light Light Energy PSII Photosystem II (PSII) D1 Protein Light->PSII PQ Plastoquinone (PQ) PSII->PQ e- transfer ETC Electron Transport Chain PQ->ETC ATP_Synth ATP Synthesis ETC->ATP_Synth Triazine Diamino Methoxy Triazine Herbicide Triazine->PSII Binds to D1, displaces PQ

Caption: Mechanism of photosynthesis inhibition by triazine herbicides.

Synthesis_Workflow start Start Materials (Dicyandiamide, Nitrile) microwave Microwave Irradiation start->microwave reaction Cyclization Reaction microwave->reaction cooling Cooling & Precipitation reaction->cooling purification Purification (Washing, Drying) cooling->purification product Final Product (Diamino Triazine) purification->product

Caption: General workflow for the synthesis of diamino triazines.

Conclusion and Future Directions

Diamino methoxy triazine and its derivatives constitute a class of compounds with a broad and expanding range of applications. While their role in agriculture is well-established, their potential in medicine is becoming increasingly evident. The synthetic accessibility and modular nature of the triazine core allow for the creation of large, diverse chemical libraries, which will undoubtedly lead to the discovery of new lead compounds for various therapeutic targets.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the diamino methoxy triazine core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds to assess their drug-likeness.

  • Development of Novel Delivery Systems: Formulation studies to enhance the bioavailability and targeted delivery of triazine-based therapeutics.

The versatility of the diamino methoxy triazine scaffold ensures its continued importance in both fundamental and applied research, promising further innovations in agriculture, medicine, and material science.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,4-dichloro-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nucleophilic substitution reactions of 2,4-dichloro-6-methoxy-1,3,5-triazine. This versatile building block is a key intermediate in the synthesis of a wide array of substituted triazine derivatives with applications in medicinal chemistry, materials science, and agrochemicals. The predictable and sequential reactivity of its two chlorine atoms allows for the controlled introduction of various nucleophiles, enabling the creation of diverse molecular libraries.

Core Concepts: Sequential Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution reactions of 2,4-dichloro-6-methoxy-1,3,5-triazine proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the 1,3,5-triazine ring, caused by the three electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, and their substitution can be controlled sequentially, primarily by regulating the reaction temperature.

Generally, the first chlorine atom is more reactive and can be substituted at lower temperatures (typically around 0 °C). The introduction of the first nucleophile deactivates the triazine ring slightly, making the second substitution require more forcing conditions, such as room temperature or gentle heating. This differential reactivity is fundamental to the controlled synthesis of unsymmetrically substituted triazines.

Caption: Generalized SNAr mechanism on 2,4-dichloro-6-methoxy-1,3,5-triazine.

Experimental Protocols

The following protocols are generalized procedures for the sequential nucleophilic substitution of 2,4-dichloro-6-methoxy-1,3,5-triazine. The specific conditions may require optimization based on the reactivity of the nucleophile.

Protocol 1: Monosubstitution with an Amine Nucleophile

This protocol describes the selective substitution of one chlorine atom with a primary or secondary amine.

Materials:

  • 2,4-dichloro-6-methoxy-1,3,5-triazine

  • Amine nucleophile (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1.0 eq.) in a minimal amount of anhydrous DCM.

  • To the cooled triazine solution, add the amine solution dropwise while stirring.

  • Add DIEA (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with water (3x) to remove the DIEA hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-chloro-6-methoxy-1,3,5-triazine derivative.

  • Purify the product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Disubstitution with a Second Amine Nucleophile

This protocol outlines the substitution of the second chlorine atom with another (or the same) amine nucleophile.

Materials:

  • 2-Amino-4-chloro-6-methoxy-1,3,5-triazine derivative (from Protocol 1)

  • Second amine nucleophile (1.1 equivalents)

  • DIEA or TEA (1.2 equivalents)

  • Anhydrous DCM or THF

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-amino-4-chloro-6-methoxy-1,3,5-triazine derivative in anhydrous DCM or THF.

  • Add the second amine nucleophile (1.1 eq.) to the solution.

  • Add DIEA (1.2 eq.) and allow the reaction to stir at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (step 8).

  • Dry the organic layer, concentrate, and purify the resulting 2,4-diamino-6-methoxy-1,3,5-triazine derivative by column chromatography or recrystallization.

Experimental_Workflow cluster_mono Monosubstitution cluster_di Disubstitution start Dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine in DCM cool Cool to 0 °C start->cool add_nuc1 Add Amine 1 (1.0 eq) cool->add_nuc1 add_base1 Add DIEA (1.1 eq) add_nuc1->add_base1 react1 Stir at 0 °C for 1-2h add_base1->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Aqueous Workup monitor1->workup1 purify1 Purify Product 1 workup1->purify1 start2 Dissolve Product 1 in DCM purify1->start2 Proceed with monosubstituted product add_nuc2 Add Amine 2 (1.1 eq) start2->add_nuc2 add_base2 Add DIEA (1.2 eq) add_nuc2->add_base2 react2 Stir at RT for 12-24h add_base2->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Aqueous Workup monitor2->workup2 purify2 Purify Final Product workup2->purify2

Caption: General experimental workflow for sequential amination.

Data Presentation

The following tables summarize representative reaction conditions and yields for nucleophilic substitution on chloro-substituted triazines, based on analogous reactions found in the literature. These should serve as a starting point for reaction optimization.

Table 1: Monosubstitution of Dichlorotriazines with Various Nucleophiles (Analogous Systems)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-AminobenzonitrileNaHCO₃Acetone024-[1]
MethylamineAq. MethylamineAcetone<10--[2]
Substituted AnilinesDIEADCM00.5High[3]
Amino AcidsTEADioxane/WaterRTOvernight60-85[4]
ThiolsDIEADCM00.5High[3]
AlcoholsDIEATHFRT-7512Variable[3]

Table 2: Disubstitution of Monochloro-amino-triazines with Amines (Analogous Systems)

Starting MaterialSecond NucleophileBaseSolventTemperatureTime (h)Yield (%)Reference
2-Amino-4-chloro-6-R-triazinePiperidineK₂CO₃AcetonitrileReflux18-[1]
2-Amino-4-chloro-6-R-triazineMorpholineK₂CO₃AcetonitrileReflux18-[1]
2-(Piperidin-1-yl)-4-chloro-6-R-triazineAmino AcidTEADioxane/Water75-80 °C5-[4]
2-(Morpholino)-4-chloro-6-R-triazineAmino AcidTEADioxane/Water75-80 °C5-[4]

Applications in Drug Development

Substituted 1,3,5-triazines are a cornerstone in modern medicinal chemistry due to their ability to serve as rigid scaffolds that can be decorated with various functional groups to interact with biological targets. The sequential substitution of 2,4-dichloro-6-methoxy-1,3,5-triazine is a key strategy for generating libraries of diverse compounds for high-throughput screening.

Key Therapeutic Areas:

  • Oncology: Many triazine derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and others involved in cancer cell signaling pathways.

  • Antiviral Agents: The triazine core has been incorporated into molecules with activity against various viruses.

  • Antimicrobial Agents: Substituted triazines have shown promise as antibacterial and antifungal compounds.

  • Neurodegenerative Diseases: Triazine derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO), which are implicated in neurological disorders.[4]

The ability to systematically modify the substituents at the 2- and 4-positions of the 6-methoxy-1,3,5-triazine core allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Drug_Development_Pathway start 2,4-dichloro-6-methoxy- 1,3,5-triazine synthesis Sequential Nucleophilic Substitution start->synthesis library Diverse Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of 2,4-dichloro-6-methoxy-1,3,5-triazine in drug discovery.

References

protocol for synthesizing novel 2,4-diamino-6-methoxy-1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Synthesizing Novel 2,4-diamino-6-methoxy-1,3,5-triazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of s-triazine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Notably, several s-triazine derivatives have advanced to clinical use, such as the anticancer agent Altretamine, highlighting the scaffold's importance in drug design.[2]

The synthetic versatility of the triazine ring, particularly when starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the systematic and controlled introduction of various functional groups. The three chlorine atoms can be displaced sequentially by a range of nucleophiles. The reactivity of the remaining chlorine atoms decreases after each substitution, enabling the synthesis of unsymmetrically substituted triazines with high selectivity by controlling reaction conditions such as temperature.[3][4]

This application note provides a detailed, step-wise protocol for the synthesis of novel this compound derivatives. The strategy involves the initial introduction of a methoxy group, followed by the sequential addition of two different amine nucleophiles to generate a library of diverse compounds for screening and development.

General Experimental Workflow

The overall process for synthesizing and evaluating novel triazine derivatives follows a logical progression from chemical synthesis to biological testing.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start Cyanuric Chloride Step1 Step 1: Monosubstitution (2,4-dichloro-6-methoxy-1,3,5-triazine) Start->Step1 NaOMe, 0-5 °C Step2 Step 2: Disubstitution (2-chloro-4-amino-6-methoxy-1,3,5-triazine) Step1->Step2 Amine 1 (R1R2NH) rt Step3 Step 3: Trisubstitution (Target 2,4-diamino derivative) Step2->Step3 Amine 2 (R3R4NH) Reflux Purify Purification (Recrystallization / Chromatography) Step3->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Screen Biological Activity Screening (e.g., Kinase Assays) Characterize->Screen SAR SAR Analysis Screen->SAR

Figure 1: General workflow for synthesis, purification, characterization, and screening of novel triazine derivatives.

Synthetic Protocol

The synthesis is based on the sequential nucleophilic substitution of cyanuric chloride. It is critical to perform the substitution of the oxygen-based nucleophile (methoxide) first at a low temperature, followed by the amine substitutions at progressively higher temperatures.[3]

Materials Required
  • Cyanuric chloride

  • Sodium methoxide (NaOMe) or Sodium metal and anhydrous Methanol (MeOH)

  • Primary/Secondary Amines (Amine 1, Amine 2)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Solvents: Acetone, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

  • TLC plates (silica gel) and appropriate solvent systems (e.g., Ethyl Acetate/Hexane)

  • Crushed ice and distilled water

Safety Note: Cyanuric chloride is a lachrymator and should be handled with care in a well-ventilated fume hood.

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

This initial step introduces the methoxy group onto the triazine core.

Methodology:

  • Dissolve cyanuric chloride (1.0 eq) in acetone or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the stirred cyanuric chloride solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 3-4 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice-water to precipitate the product.

  • Filter the white solid, wash thoroughly with cold distilled water, and dry under vacuum.

ReactantMolar Eq.Typical SolventTemperature (°C)Time (h)Typical Yield (%)
Cyanuric Chloride1.0Acetone / THF0 - 53 - 490 - 95
Sodium Methoxide1.0Methanol0 - 53 - 490 - 95

Table 1: Reaction parameters for the synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine.

Step 2: Synthesis of 2-chloro-4-(substituted amino)-6-methoxy-1,3,5-triazine Derivatives

This step introduces the first amine group.

Methodology:

  • Dissolve the 2,4-dichloro-6-methoxy-1,3,5-triazine (1.0 eq) from Step 1 in acetone or THF.

  • Add a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.2 eq) to the solution.

  • In a separate flask, dissolve the first desired amine (Amine 1, 1.0 eq) in the same solvent.

  • Add the amine solution dropwise to the triazine solution at room temperature with vigorous stirring.

  • Continue stirring the reaction for 18-24 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.[3]

  • Filter off the inorganic salts (e.g., NaCl) and remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with water and dry under vacuum to yield the di-substituted product. Further purification can be done by recrystallization if necessary.

ReactantMolar Eq.Typical SolventTemperature (°C)Time (h)Typical Yield (%)
2,4-dichloro-6-methoxy-1,3,5-triazine1.0Acetone / THFRoom Temp.18 - 2485 - 95
Amine 1 (e.g., 4-aminobenzonitrile)1.0Acetone / THFRoom Temp.18 - 2485 - 95
NaHCO₃ or K₂CO₃1.2-Room Temp.18 - 24-

Table 2: Reaction parameters for the synthesis of 2-chloro-4-amino-6-methoxy-1,3,5-triazine derivatives.[3]

Step 3: Synthesis of Novel this compound Derivatives

The final chlorine atom is substituted with a second, different amine at an elevated temperature.

Methodology:

  • Dissolve the 2-chloro-4-(substituted amino)-6-methoxy-1,3,5-triazine derivative (1.0 eq) from Step 2 in a suitable solvent like acetonitrile or THF.[3]

  • Add a base, typically K₂CO₃ (1.5 eq), to the solution.

  • Add the second desired amine (Amine 2, 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent via rotary evaporation.

  • Pour the residue onto crushed ice.[3]

  • Filter the resulting precipitate, wash with distilled water, and dry under high vacuum.

  • The crude product can be recrystallized from a suitable solvent mixture (e.g., EtOAc/EtOH) to obtain the pure target compound.[3]

ReactantMolar Eq.Typical SolventTemperature (°C)Time (h)Typical Yield (%)
2-chloro-4-amino-6-methoxy-1,3,5-triazine1.0AcetonitrileReflux12 - 1870 - 90
Amine 2 (e.g., Morpholine, Piperidine)1.2AcetonitrileReflux12 - 1870 - 90
K₂CO₃1.5-Reflux12 - 18-

Table 3: Reaction parameters for the synthesis of the final this compound derivatives.[3]

Synthetic Pathway Diagram

Figure 2: Synthetic pathway for novel this compound derivatives.

Note: The chemical structures in the diagram are illustrative placeholders.

Potential Biological Signaling Pathway

Many s-triazine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][5] The PI3K/Akt/mTOR pathway is a key cascade controlling cell growth, proliferation, and survival, and it is a common target for anticancer drug development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 2,4-Diamino-1,3,5-Triazine Derivative Triazine->PI3K Inhibition

Figure 3: Representative PI3K/Akt signaling pathway often targeted by s-triazine kinase inhibitors.

Conclusion

The protocol described provides a robust and versatile method for the synthesis of novel this compound derivatives. By leveraging the differential reactivity of the chlorine atoms on cyanuric chloride, a diverse library of compounds can be generated through the sequential introduction of methoxy and various amino groups. This approach allows for systematic exploration of the structure-activity relationship (SAR) to develop potent and selective modulators of biological targets, such as protein kinases, for therapeutic applications.

References

Application Notes and Protocols for 2,4-diamino-6-methoxy-1,3,5-triazine in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2,4-diamino-6-methoxy-1,3,5-triazine scaffold in the design and synthesis of novel anticancer agents. While this compound itself is primarily used as a chemical building block, its derivatives have shown significant promise in targeting various cancer cell lines through the modulation of key signaling pathways.[1] This document details the cytotoxic activities of these derivatives, the experimental protocols to evaluate them, and the signaling pathways they potentially inhibit.

Data Presentation: Anticancer Activity of 2,4-Diamino-1,3,5-Triazine Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives based on the 2,4-diamino-1,3,5-triazine core structure. The data is presented to facilitate comparison across different chemical modifications and cancer cell lines.

Compound ID/ReferenceDerivative ClassCancer Cell LineActivity MetricValue (µM)
Compound 19 [2]2-(4,6-diamino-1,3,5-triazin-2-yl)-2-iminoacetonitrileMelanoma (MALME-3M)GI₅₀0.033
TGI1.1
Compound 4f [3]Imamine-1,3,5-triazineBreast (MDA-MB-231)IC₅₀6.25
Compound 4k [3]Imamine-1,3,5-triazineBreast (MDA-MB-231)IC₅₀8.18
Imatinib (Control) [3]-Breast (MDA-MB-231)IC₅₀35.50
Compound 11 [4]2-Amino-6-bromomethyl-4-(pyrazoline)-1,3,5-triazineVariouslog₁₀GI₅₀ (mean)-5.26
log₁₀TGI (mean)-4.81
log₁₀LC₅₀ (mean)-4.37
Compound 11 [5]2,4-diamino-1,3,5-triazine-coumarin hybridPancreatic (DAN-G)IC₅₀2.14
Lung (A-427)IC₅₀1.51
Lung (LCLC-103H)IC₅₀2.21
Cervical (SISO)IC₅₀2.60
Bladder (RT-4)IC₅₀1.66
Compound 6 [6]1,3,5-triazine analogueRenal (CAKI-1)% Inhibition60.13
PI3KγIC₅₀6.90
Wortmannin (Control) [6]-PI3KγIC₅₀3.19
Compound 1d [7]1,3,5-triazine derivativeEGFR-TKKᵢ0.00044

Experimental Workflow for Anticancer Drug Development

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of anticancer drugs derived from the this compound scaffold.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A Scaffold Selection: This compound B Computational Modeling (Molecular Docking) A->B C Lead Compound Design B->C D Chemical Synthesis of Derivatives C->D E Structural Characterization (NMR, MS) D->E F Cytotoxicity Screening (MTT, LDH Assays) E->F G Determination of IC50/GI50 Values F->G H Mechanism of Action Studies G->H L Animal Models (Xenografts) G->L Promising Candidates I Cell Cycle Analysis H->I J Apoptosis Assays H->J K Enzyme Inhibition Assays (e.g., Kinase Assays) H->K K->L M Pharmacokinetic Studies (ADMET) L->M N Toxicology Studies M->N O Lead Optimization N->O

Caption: Workflow for triazine-based anticancer drug discovery.

Signaling Pathways in Cancer and Potential Triazine Intervention

Derivatives of 2,4-diamino-1,3,5-triazine have been shown to target key signaling pathways implicated in cancer cell proliferation and survival. The following diagrams illustrate the PI3K/Akt and EGFR signaling pathways, highlighting potential points of inhibition by these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Triazine Triazine Derivatives Triazine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and triazine inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell growth and differentiation. Its aberrant activation is frequently observed in various cancers.[9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation) ERK->Transcription Activation Triazine Triazine Derivatives Triazine->EGFR Inhibition

Caption: EGFR signaling pathway and triazine inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][10][11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Triazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[4][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Triazine derivative stock solution

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of triazine derivatives on the cell cycle progression.[3][13]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Triazine derivative stock solution

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the triazine derivative at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: 2,4-Diamino-6-methoxy-1,3,5-triazine Derivatives as MAO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a pair of isoenzymes, MAO-A and MAO-B, that are critical in the metabolism of monoamine neurotransmitters. As such, they are significant targets in the development of therapeutics for neurological disorders. Inhibitors of MAO-A are primarily utilized as antidepressants and anxiolytics, while MAO-B inhibitors are employed in the management of neurodegenerative conditions like Parkinson's disease. The 1,3,5-triazine scaffold has been identified as a promising framework for the development of novel MAO inhibitors. This document provides detailed application notes and protocols for the study of 2,4-diamino-6-methoxy-1,3,5-triazine derivatives as potential MAO inhibitors. While specific quantitative data for a broad range of this compound derivatives as MAO inhibitors is not extensively available in the public domain, this document summarizes available data on structurally related compounds and provides detailed experimental protocols for their synthesis and evaluation.

Data Presentation

Due to the limited availability of specific MAO inhibition data for this compound derivatives, the following table summarizes the MAO-A inhibitory activity of structurally related 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives. These compounds share the methoxy-triazine core and provide valuable insights into the potential of this class of molecules as MAO inhibitors.

Table 1: MAO-A Inhibitory Activity of 4,6-Dimethoxy-1,3,5-triazin-2-yl Amino Acid Derivatives

Compound IDStructureMAO-A Inhibition ActivityNotes
7 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acidComparable to clorgylineShowed selective inhibitory activity toward MAO-A over MAO-B.[1]
18 2-(4,6-Dipiperidino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acidComparable to clorgylineShowed selective inhibitory activity toward MAO-A over MAO-B.[1]
25 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acidComparable to clorgylineShowed selective inhibitory activity toward MAO-A over MAO-B.[1]

Note: The original study describes the activity as comparable to the standard clorgyline but does not provide specific IC50 values.[1]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a nucleophilic substitution reaction starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). A general synthetic scheme is outlined below.

General Procedure:

  • Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine:

    • Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, dioxane).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add one equivalent of sodium methoxide in methanol while maintaining the temperature.

    • Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with cold water and dry to yield 2,4-dichloro-6-methoxy-1,3,5-triazine.

  • Step 2: Synthesis of this compound derivatives:

    • Suspend 2,4-dichloro-6-methoxy-1,3,5-triazine in a suitable solvent (e.g., dioxane, ethanol).

    • Add an excess of the desired amine (e.g., ammonia for the parent 2,4-diamino compound, or a primary/secondary amine for substituted derivatives) to the suspension.

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

In Vitro MAO-A and MAO-B Inhibition Assay

This protocol describes a fluorometric method for determining the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for both enzymes, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the MAO substrate in phosphate buffer.

    • Prepare a detection solution containing Amplex® Red and HRP in phosphate buffer. Protect this solution from light.

    • Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer containing a small percentage of DMSO to ensure solubility.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Phosphate buffer

      • Test compound solution (or reference inhibitor/vehicle control)

      • MAO-A or MAO-B enzyme solution

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the MAO substrate solution to each well.

    • Immediately add the Amplex® Red/HRP detection solution to each well.

    • Incubate the plate at 37 °C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or substrate) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of MAO in Neurotransmitter Metabolism

MAO_Pathway Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Oxidative Deamination Aldehyde Aldehyde Metabolites MAO->Aldehyde ROS Reactive Oxygen Species (ROS) MAO->ROS CarboxylicAcid Carboxylic Acid Metabolites Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Inhibitor 2,4-diamino-6-methoxy- 1,3,5-triazine Derivative Inhibitor->MAO SynapticCleft Increased Neurotransmitter Levels Inhibitor->SynapticCleft

Caption: Mechanism of MAO inhibition by this compound derivatives.

Experimental Workflow for MAO Inhibitor Screening

Experimental_Workflow Start Start: Synthesis of Triazine Derivatives Purification Purification and Characterization (NMR, MS, etc.) Start->Purification PrimaryScreen Primary Screening: In vitro MAO-A/B Inhibition Assay (Single Concentration) Purification->PrimaryScreen DoseResponse Dose-Response Assay for Active Compounds PrimaryScreen->DoseResponse Active 'Hits' IC50 IC50 Determination DoseResponse->IC50 Selectivity Selectivity Index (MAO-A vs. MAO-B) IC50->Selectivity Lead Lead Compound Identification Selectivity->Lead

Caption: Workflow for the screening of novel MAO inhibitors.

Logical Relationship of MAO Inhibition and Therapeutic Effect

Logical_Relationship Triazine 2,4-diamino-6-methoxy- 1,3,5-triazine Derivative MAO_Inhibition Inhibition of MAO-A / MAO-B Triazine->MAO_Inhibition Binds to Enzyme Neurotransmitter_Increase Increased Synaptic Concentration of Monoamines MAO_Inhibition->Neurotransmitter_Increase Reduces Metabolism Therapeutic_Effect Potential Therapeutic Effect (e.g., Antidepressant, Neuroprotective) Neurotransmitter_Increase->Therapeutic_Effect Leads to

Caption: The logical pathway from MAO inhibition to therapeutic outcome.

References

Application Notes and Protocols for 2,4-diamino-6-methoxy-1,3,5-triazine in Agriculture as a Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-diamino-6-methoxy-1,3,5-triazine is a chemical compound belonging to the triazine class, which is widely recognized for its herbicidal properties in agricultural applications. Like other s-triazine herbicides, its primary mode of action is the inhibition of photosynthesis, making it an effective tool for the control of a variety of broadleaf weeds. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a herbicide. While this compound is known to possess herbicidal activity, specific quantitative data on its efficacy against various weed species and its selectivity in different crops are not extensively available in publicly accessible literature. The protocols provided herein are based on established methodologies for testing triazine herbicides and can be adapted for the specific investigation of the 2,4-diamino-6-methoxy derivative.

Mode of Action: Photosystem II Inhibition

The primary mechanism by which this compound exerts its herbicidal effect is through the inhibition of Photosystem II (PSII) in the chloroplasts of susceptible plants. It competitively binds to the QB-binding site on the D1 protein of the PSII complex. This binding blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain. The disruption of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for CO2 fixation, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.

G cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- Cytb6f Cyt b6f QB->Cytb6f e- PSI PSI Cytb6f->PSI e- NADPH NADPH PSI->NADPH e- Herbicide This compound Herbicide->QB Inhibition

Figure 1: Inhibition of Photosynthetic Electron Transport.

Downstream Effects: Oxidative Stress

The blockage of the photosynthetic electron transport chain by this compound leads to an over-reduction of the electron acceptors in PSII. This results in the formation of highly reactive triplet chlorophyll and subsequently, the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and hydrogen peroxide (H₂O₂). These ROS molecules cause lipid peroxidation of cell membranes, protein degradation, and DNA damage, leading to cellular leakage and ultimately, plant death.

G PSII_inhibition PSII Inhibition by This compound ETC_blockage Blocked Electron Transport Chain PSII_inhibition->ETC_blockage ROS_generation Reactive Oxygen Species (ROS) Generation (¹O₂, O₂⁻, H₂O₂) ETC_blockage->ROS_generation Oxidative_stress Oxidative Stress ROS_generation->Oxidative_stress Lipid_peroxidation Lipid Peroxidation Oxidative_stress->Lipid_peroxidation Protein_damage Protein Damage Oxidative_stress->Protein_damage DNA_damage DNA Damage Oxidative_stress->DNA_damage Cell_death Cell Death Lipid_peroxidation->Cell_death Protein_damage->Cell_death DNA_damage->Cell_death

Figure 2: Pathway of Herbicide-Induced Oxidative Stress.

Data Presentation

Specific quantitative data for the herbicidal activity of this compound is limited in the available literature. The following tables are provided as templates for data presentation and contain hypothetical values based on typical efficacy ranges for triazine herbicides for illustrative purposes.

Table 1: Herbicidal Efficacy (Hypothetical Data)

Weed SpeciesCommon NameGrowth StageApplication Rate (g a.i./ha)% Control (21 DAT)
Amaranthus retroflexusRedroot Pigweed2-4 leaf50085
Chenopodium albumCommon Lambsquarters2-4 leaf50090
Abutilon theophrastiVelvetleaf2-4 leaf75080
Setaria faberiGiant Foxtail2-3 leaf100040

Table 2: Crop Selectivity (Hypothetical Data)

Crop SpeciesCommon NameGrowth StageApplication Rate (g a.i./ha)Injury Rating (14 DAT)1
Zea maysCornV2-V41000< 5%
Triticum aestivumWheat2-3 leaf50010-15%
Glycine maxSoybeanV1-V2500> 30%

1 Injury rating on a scale of 0% (no injury) to 100% (plant death).

Table 3: Photosystem II Inhibition (Hypothetical IC50 Values)

Plant SpeciesIC50 (µM)2
Spinacia oleracea (Spinach)0.5 - 2.0
Chenopodium album0.3 - 1.5

2 Concentration required to inhibit 50% of PSII activity.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a method for determining the herbicidal efficacy of this compound on various weed species.

G start Start seed_germination Seed Germination (Weed Species) start->seed_germination transplanting Transplanting to Pots (e.g., 2-4 leaf stage) seed_germination->transplanting spraying Spray Application (Dose-Response) transplanting->spraying herbicide_prep Herbicide Stock Solution Preparation herbicide_prep->spraying growth_chamber Incubation in Growth Chamber spraying->growth_chamber data_collection Data Collection (% Control, Biomass) growth_chamber->data_collection end End data_collection->end

Figure 3: Workflow for Whole-Plant Bioassay.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Potting mix (soil:sand:peat, 2:1:1 v/v/v)

  • Plastic pots (10 cm diameter)

  • This compound (analytical grade)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., non-ionic surfactant at 0.25% v/v)

  • Laboratory spray chamber

  • Controlled environment growth chamber

Procedure:

  • Plant Preparation: Sow seeds of target weed species in trays containing potting mix. Grow seedlings in a greenhouse or growth chamber until they reach the 2-4 leaf stage.

  • Transplanting: Transplant uniform seedlings into individual pots filled with potting mix. Allow plants to acclimate for 3-4 days before treatment.

  • Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions to achieve the desired application rates (e.g., 0, 125, 250, 500, 1000 g a.i./ha). The final spray solution should contain a surfactant.

  • Herbicide Application: Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Include an untreated control group (sprayed with water and surfactant only).

  • Incubation: Place the treated plants in a controlled environment growth chamber with conditions suitable for the test species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Data Collection: Assess herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a visual rating scale (0% = no effect, 100% = complete plant death). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent control relative to the untreated control. Use the dry weight data to perform a dose-response analysis and determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth).

Protocol 2: Biochemical Assay for Photosystem II Inhibition (Chlorophyll Fluorescence)

This protocol measures the effect of this compound on PSII activity by analyzing chlorophyll fluorescence.

G start Start leaf_discs Excise Leaf Discs from Treated Plants start->leaf_discs dark_adaptation Dark Adaptation (e.g., 30 min) leaf_discs->dark_adaptation measurement Measure Chlorophyll Fluorescence (Fv/Fm) using a Fluorometer dark_adaptation->measurement data_analysis Calculate PSII Quantum Yield measurement->data_analysis end End data_analysis->end

Figure 4: Workflow for Chlorophyll Fluorescence Assay.

Materials:

  • Plants treated with this compound as described in Protocol 1.

  • Portable chlorophyll fluorometer (e.g., PAM-2500).

  • Leaf clips.

Procedure:

  • Plant Treatment: Use plants treated with a range of herbicide concentrations from the whole-plant bioassay.

  • Dark Adaptation: At desired time points after treatment (e.g., 24, 48, 72 hours), detach a leaf from each plant and immediately place it in a dark-adapting clip for at least 30 minutes.

  • Fluorescence Measurement: Measure the minimal fluorescence (Fo) and maximal fluorescence (Fm) using the chlorophyll fluorometer.

  • Data Analysis: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm. A decrease in the Fv/Fm ratio indicates inhibition of PSII. Plot the Fv/Fm values against the herbicide concentration to determine the IC50 value.

Protocol 3: Measurement of Oxidative Stress (Lipid Peroxidation Assay)

This protocol measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown.

Materials:

  • Plant tissue from treated and control plants.

  • Trichloroacetic acid (TCA) solution (0.1% w/v).

  • Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA).

  • Mortar and pestle.

  • Centrifuge.

  • Spectrophotometer.

Procedure:

  • Tissue Homogenization: Harvest a known weight of plant tissue (e.g., 0.5 g) and homogenize it in 5 mL of 0.1% TCA using a pre-chilled mortar and pestle.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: Mix 1 mL of the supernatant with 4 mL of 0.5% TBA in 20% TCA.

  • Incubation: Heat the mixture in a water bath at 95°C for 30 minutes, then quickly cool it in an ice bath.

  • Spectrophotometry: Centrifuge the mixture at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using the following formula: MDA (µmol/g FW) = [(A532 - A600) x V x 1000] / (ε x W) where:

    • A532 and A600 are the absorbances at 532 nm and 600 nm, respectively.

    • V is the volume of the extraction buffer.

    • ε is the specific extinction coefficient for MDA (155 mM-1 cm-1).

    • W is the fresh weight of the tissue.

Conclusion

This compound is a promising herbicidal compound that functions through the well-understood mechanism of Photosystem II inhibition. The application notes and protocols provided in this document offer a comprehensive framework for its evaluation. However, it is crucial for researchers to conduct detailed studies to generate specific quantitative data on its herbicidal efficacy, crop selectivity, and the precise signaling pathways it affects in plants. Such data will be invaluable for its potential development and responsible use in sustainable agricultural systems.

Application Notes and Protocols for the Analytical Characterization of 2,4-diamino-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-diamino-6-methoxy-1,3,5-triazine is a substituted s-triazine derivative. Accurate and comprehensive characterization of this compound is essential for quality control, regulatory submission, and understanding its chemical and biological properties. These application notes provide detailed protocols for various analytical techniques to ensure reliable identification, purity assessment, and structural elucidation.

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are fundamental for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for triazine analysis.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: HPLC is a robust technique for determining the purity of this compound. When coupled with a UV detector, it allows for sensitive quantification. The method described below is a general-purpose reverse-phase HPLC protocol that can be adapted and validated for specific matrices.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase may require optimization depending on the impurity profile. For complex samples, a gradient elution may be necessary.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10-20 µL.[2]

    • Column Temperature: 25-30 °C.

    • UV Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound in the mobile phase. A wavelength of maximum absorbance (λmax) should be used for maximum sensitivity.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.

    • For quantification, create a calibration curve using standard solutions of known concentrations.

Data Presentation:

ParameterExpected Value/Range
Retention Time (t R )Column dependent
λ max~220-280 nm
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.05 µg/mL

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Purity / Conc. H->I J Generate Report I->J

Workflow for HPLC-UV analysis of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS provides higher selectivity and sensitivity than HPLC-UV and offers mass information for structural confirmation and impurity identification. This is particularly useful for analyzing complex matrices or detecting trace-level impurities. An Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source can be used.[2][3]

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol (Section 1.1). Ensure the final solvent is compatible with the MS ionization source (e.g., containing a small amount of formic acid or ammonium acetate to promote ionization).[2]

  • Instrumentation and Conditions:

    • LC System: As described for HPLC-UV.

    • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

    • Ionization Source: ESI or APCI, positive ion mode.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is common.[2]

    • Mass Spectrometer Parameters:

      • Scan Range: m/z 50-500.

      • Ion Source Temperature: 120-150 °C (ESI), 350-450 °C (APCI).

      • Capillary Voltage: 3-4 kV.

      • Data Acquisition: Full scan for impurity profiling and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ of this compound.

    • Confirm the identity of the main peak by its mass spectrum.

    • Identify potential impurities by their respective mass-to-charge ratios.

Data Presentation:

ParameterExpected Value/Range
Molecular FormulaC₄H₇N₅O
Molecular Weight141.13 g/mol
Expected [M+H]⁺ Ion (m/z)142.07
Expected [M+Na]⁺ Adduct (m/z)164.05
Fragmentation IonsDependent on collision energy; loss of CH₃, NH₂, etc.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of the molecule. The chemical shifts, coupling patterns, and integrals provide detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.[4]

    • Experiments:

      • ¹H NMR: Standard proton experiment.

      • ¹³C NMR: Proton-decoupled carbon experiment.

      • 2D NMR (optional): COSY, HSQC, and HMBC experiments can be run to confirm assignments.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Data Presentation:

¹H NMR (Expected)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons~6.0 - 7.0Broad singlet4H-NH₂
~3.8 - 4.0Singlet3H-OCH₃
¹³C NMR (Expected)Chemical Shift (δ, ppm)Assignment
Carbons~165 - 175C-N (Triazine ring)
~50 - 60-OCH₃

Note: Expected chemical shifts are estimates based on similar triazine structures and may vary depending on the solvent and other experimental conditions.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in the molecule. It is a rapid and non-destructive technique that provides a characteristic molecular fingerprint.[2]

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet.[2]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.[2]

  • Instrumentation and Conditions:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.[2]

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3500N-H stretchAmino (-NH₂)
2850 - 3000C-H stretchMethoxy (-OCH₃)
~1640N-H bendAmino (-NH₂)
1500 - 1600C=N stretchTriazine ring
1200 - 1300C-O stretchMethoxy (-OCH₃)
~810Triazine ring bendTriazine ring

Note: Peak positions are approximate.[6]

UV-Visible Spectroscopy

Application Note: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC-UV analysis and for concentration measurements using the Beer-Lambert law.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

    • Use the same solvent as a blank reference.

  • Instrumentation and Conditions:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Analysis:

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Data Presentation:

ParameterExpected Value/Range
SolventMethanol
λ max~220-280 nm

Overall Analytical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Characterization_Workflow cluster_structure Spectroscopic Methods Sample Sample Received Purity Purity Assessment (HPLC-UV) Sample->Purity ID Identity Confirmation (LC-MS) Purity->ID Structure Structural Elucidation ID->Structure NMR NMR ('H, '³C) Structure->NMR FTIR FTIR Structure->FTIR UV UV-Vis Structure->UV Report Final Report NMR->Report FTIR->Report UV->Report

Overall workflow for analytical characterization.

References

Application Notes and Protocols for the Analysis of 2,4-diamino-6-methoxy-1,3,5-triazine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-diamino-6-methoxy-1,3,5-triazine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust and reproducible for research, quality control, and drug development applications.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the analysis of polar and semi-polar compounds like this compound. The following protocol outlines a reversed-phase HPLC method for its quantification.

Experimental Protocol: HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Note: The addition of formic acid to the mobile phase helps to improve peak symmetry by minimizing interactions between the basic analyte and residual silanol groups on the stationary phase.

Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

Method Validation Parameters:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

  • Specificity

  • Linearity

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

Data Presentation: HPLC Performance

The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on typical performance for similar triazine compounds.

ParameterExpected Value
Retention Time (tR) 3 - 7 minutes
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.15 µg/mL
Recovery from Spiked Matrix 90 - 105%
Precision (%RSD) < 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_working Prepare Working Standards prep_std->prep_working prep_sample Prepare Sample Solution hplc_system Equilibrate HPLC System prep_working->hplc_system inject_cal Inject Calibration Standards hplc_system->inject_cal inject_sample Inject Samples inject_cal->inject_sample gen_cal_curve Generate Calibration Curve inject_sample->gen_cal_curve quantify Quantify Analyte gen_cal_curve->quantify report Report Results quantify->report

HPLC analysis workflow from sample preparation to data reporting.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, this method offers high sensitivity and selectivity.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Splitless mode at 250 °C
Oven Temperature Program Initial 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Data Acquisition Selected Ion Monitoring (SIM) for enhanced sensitivity

Characteristic Ions for SIM Mode:

  • To be determined based on the mass spectrum of this compound. Key fragments would include the molecular ion (m/z 141) and other significant fragment ions.

Standard and Sample Preparation:

  • Standard Solution (1 µg/mL): Prepare a stock solution in a suitable solvent like acetone or ethyl acetate and dilute to the working concentration.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Conditioning: Pass 5 mL of methanol followed by 5 mL of deionized water through a C18 SPE cartridge.

    • Loading: Load the aqueous sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elution: Elute the analyte with 5 mL of ethyl acetate or acetonitrile.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

Data Presentation: GC-MS Performance

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

ParameterExpected Value
Retention Time (tR) 10 - 15 minutes
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL
Recovery from SPE 85 - 110%
Precision (%RSD) < 5%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_gcms GC-MS Analysis cluster_data Data Analysis spe_cond Condition SPE Cartridge spe_load Load Sample spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_conc Concentrate & Reconstitute spe_elute->spe_conc gcms_system Equilibrate GC-MS System spe_conc->gcms_system inject_std Inject Standards gcms_system->inject_std inject_sample Inject Prepared Sample inject_std->inject_sample identify Identify by RT & Mass Spectrum inject_sample->identify quantify Quantify using Calibration identify->quantify report Report Results quantify->report

GC-MS analysis workflow from sample preparation to data reporting.

Logical Relationship: Method Selection

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Method_Selection start Start: Need to Analyze This compound matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Low gcms GC-MS (Higher sensitivity, good for complex matrices after cleanup, structural confirmation) matrix->gcms High hplc HPLC-UV (Good for routine QC, less complex matrices) sensitivity->hplc Moderate sensitivity->gcms High

Decision tree for selecting between HPLC and GC-MS.

Application Notes: Microwave-Assisted Synthesis of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their derivatives have found extensive applications in medicinal chemistry as anticancer, antimicrobial, antiviral, and antimalarial agents.[1][2][3][4] The traditional synthesis of substituted triazines often involves lengthy reaction times, harsh conditions, and the use of hazardous reagents.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering a green and efficient alternative for the rapid synthesis of diverse triazine libraries.[7][8]

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of substituted triazines offers several distinct advantages over conventional heating methods:

  • Rapid Reaction Times: Microwave heating dramatically reduces reaction times from hours to minutes, and in some cases, even seconds.[9][10] This is due to the efficient and direct heating of the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates.[9]

  • Improved Yields and Purity: The rapid heating and shorter reaction times often lead to higher product yields and cleaner reaction profiles with fewer byproducts.[9] This simplifies the purification process and reduces waste.

  • Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional heating methods as it heats the reaction vessel directly, minimizing heat loss to the surroundings.[9]

  • Solvent-Free or Reduced Solvent Conditions: Many microwave-assisted syntheses of triazines can be performed under solvent-free conditions or with a significant reduction in the amount of solvent required.[7][10] This aligns with the principles of green chemistry by minimizing waste and environmental impact.

  • Enhanced Reaction Control: Modern microwave synthesizers allow for precise control over reaction parameters such as temperature, pressure, and power, leading to more reproducible and scalable reactions.[11]

Applications in Drug Discovery and Development

The ability to rapidly generate libraries of substituted triazines using microwave-assisted synthesis is of significant interest to drug development professionals. This technology accelerates the hit-to-lead optimization process by enabling the efficient synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. The diverse biological activities associated with the triazine scaffold make it a valuable pharmacophore in the design of new therapeutic agents.[1][2][4]

Experimental Protocols

This section provides detailed methodologies for the microwave-assisted synthesis of various substituted triazines.

Protocol 1: Synthesis of 2,4-Diamino-1,3,5-triazines

This protocol describes the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines via the reaction of cyanoguanidine with various nitriles under microwave irradiation.[7]

  • Materials:

    • Cyanoguanidine

    • Substituted nitrile (e.g., benzonitrile, acetonitrile)

    • Dimethyl sulfoxide (DMSO)

    • Microwave synthesizer

  • Procedure:

    • In a microwave reaction vessel, combine cyanoguanidine and the substituted nitrile.

    • Add a minimal amount of DMSO to homogenize the reaction mixture and improve microwave absorption (approximately 1 mL/mmol).[7]

    • Seal the vessel and place it in the microwave synthesizer.

    • Irradiate the mixture at a specified temperature and time (e.g., 190-205 °C for 10-15 minutes).[7]

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • The pure product is typically obtained by precipitation from the crude mixture with water.[7]

    • Collect the precipitate by filtration, wash with water, and dry.

Protocol 2: Synthesis of Trisubstituted 1,3,5-triazines from Metformin

This protocol details a metal-free, microwave-assisted synthesis of trisubstituted 1,3,5-triazines using metformin and acyl benzotriazoles.[6]

  • Materials:

    • Metformin

    • Substituted benzoyl benzotriazolide

    • Triethylamine (TEA)

    • Dimethylformamide (DMF)

    • Microwave synthesizer

  • Procedure:

    • In a microwave reaction vessel, dissolve metformin and the substituted benzoyl benzotriazolide in DMF.

    • Add triethylamine to the mixture.

    • Seal the vessel and place it in the microwave synthesizer.

    • Irradiate the mixture at 100 °C for 3 hours.[6]

    • After cooling, pour the reaction mixture over ice and stir in a sodium carbonate solution for 15 minutes.[6]

    • The solid product is isolated and can be purified by stirring in diethyl ether followed by vacuum filtration.[6]

Protocol 3: Solventless Synthesis of 1,2,4-triazines on a Solid Support

This protocol outlines a solvent-free, microwave-accelerated synthesis of 1,2,4-triazines using an inorganic solid support.[10]

  • Materials:

    • Substituted hydrazide (0.02 mol)

    • Phenacyl bromide derivative (0.01 mol)

    • Inorganic solid support (e.g., neutral alumina, silica gel, or montmorillonite K-10)

    • Ethanol

    • Microwave synthesizer

  • Procedure:

    • Thoroughly mix the substituted hydrazide, the appropriate phenacyl bromide, and the chosen inorganic solid support in a reaction vessel.[9]

    • Place the open vessel in the microwave synthesizer.

    • Apply microwave irradiation for a short period (typically on the order of seconds, to be optimized).[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Extract the product from the solid support using ethanol (e.g., 2 x 15 mL).[10]

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • The product can be purified by recrystallization from an ethanol-DMF mixture.[10]

Data Presentation

Table 1: Comparison of Microwave-Assisted Triazine Synthesis Protocols

Triazine TypeStarting MaterialsSolventCatalyst/SupportPower (W)Temp (°C)TimeYield (%)Reference
2,4-Diamino-1,3,5-triazineCyanoguanidine, NitrilesDMSO--190-20510-15 min74-83[7]
Trisubstituted 1,3,5-triazineMetformin, Acyl benzotriazolesDMFTEA-1003 h86-92[6]
1,2,4-TriazineHydrazides, Phenacyl bromidesNoneAlumina/Silica Gel--secondsHigh[10]
Fused 1,2,4-TriazineThiocarbohydrazide, 2-oxo-acidAcetic Acid (drops)---2 min98[11][12]
1,3,5-Triazinane-2-thioneN-phenylthiourea, Formaldehyde, 3-fluoroanilineNone---<2 min92-98[13]

Mandatory Visualization

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product R1 Nitrogen Source 1 (e.g., Amidine, Guanidine) MW Microwave Irradiation (Controlled Power & Time) R1->MW R2 Nitrogen/Carbon Source 2 (e.g., Nitrile, Ester) R2->MW Triazine Substituted Triazine MW->Triazine Rapid Cyclization Solvent Solvent (or Solvent-Free) Solvent->MW G start Start prepare_reactants Prepare & Mix Reactants (e.g., Hydrazide, Phenacyl Bromide) start->prepare_reactants add_support Add Solid Support (if applicable) prepare_reactants->add_support load_mw Load into Microwave Synthesizer add_support->load_mw set_params Set Microwave Parameters (Power, Temp, Time) load_mw->set_params irradiate Microwave Irradiation set_params->irradiate monitor_tlc Monitor Reaction by TLC irradiate->monitor_tlc monitor_tlc->irradiate Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete extract Extract Product cool->extract purify Purify Product (Recrystallization/Chromatography) extract->purify end End purify->end

References

Application Notes and Protocols for 2,4-diamino-6-methoxy-1,3,5-triazine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for evaluating the efficacy of 2,4-diamino-6-methoxy-1,3,5-triazine as a corrosion inhibitor for steel, particularly in acidic environments. The information is compiled from studies on structurally similar triazine derivatives, offering a robust framework for research and development.

Introduction

Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are effective corrosion inhibitors for metals.[1][2] 1,3,5-triazine derivatives, in particular, have demonstrated significant potential in forming a protective film on steel surfaces, thereby mitigating corrosion.[3][4][5] The molecule this compound combines the desirable features of a triazine ring with amino and methoxy functional groups. These groups can act as adsorption centers on the steel surface, blocking active corrosion sites. The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the triazine ring, facilitate the adsorption process.[3][6][7]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by triazine derivatives is the adsorption of the inhibitor molecules onto the metal surface. This forms a protective barrier that isolates the steel from the corrosive medium. The adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate-type bonding between the lone pair electrons of the heteroatoms (N, O) and the vacant d-orbitals of the iron atoms on the steel surface.

Studies on similar triazine compounds suggest that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][6][7][8][9] The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.[1][10]

cluster_solution Corrosive Medium (e.g., HCl) cluster_inhibitor Inhibitor Molecule cluster_steel Steel Surface H_plus H⁺ Ions Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic Attack Cl_minus Cl⁻ Ions Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic Pitting H2O H₂O Triazine 2,4-diamino-6-methoxy- 1,3,5-triazine Fe Fe (Iron) Triazine->Fe Adsorption (Physisorption & Chemisorption) Triazine->Anodic Blocks Site Triazine->Cathodic Blocks Site

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Quantitative Data Summary

The following tables summarize quantitative data from studies on triazine derivatives structurally similar to this compound. This data provides an expected performance baseline.

Table 1: Potentiodynamic Polarization Data for 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) in 0.5 M HCl [10][11][12]

Inhibitor Conc. (mM)Corrosion Current Density (i_corr) (mA/cm²)Inhibition Efficiency (η%)
0 (Blank)0.513-
0.50.21658.0
2.50.09880.9
5.00.07286.0
10.00.03992.4

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Hydrazino-Methoxy-Triazine Derivatives in 1 M HCl [3][6][7]

Inhibitor (Concentration)Charge Transfer Resistance (R_ct) (Ω cm²)Double Layer Capacitance (C_dl) (μF/cm²)Inhibition Efficiency (IE%)
Blank5985-
DHMeT (25 ppm)13451995.1
DHMeT (50 ppm)17921596.6
DHMeT (100 ppm)20631297.1
DHMeT (250 ppm)27541097.8

Note: DHMeT refers to 2,4-dihydrazino-6-methoxy-1,3,5-triazine, a compound with high structural similarity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration with a steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Protocol:

  • Specimen Preparation:

    • Mechanically polish the steel specimens with a series of emery papers (from 180 to 1200 grit).

    • Degrease the specimens with acetone, rinse with distilled water, and dry.

  • Electrolyte Preparation:

    • Prepare the corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄).

    • Prepare a series of electrolyte solutions containing different concentrations of the inhibitor (e.g., 10 ppm to 500 ppm or 0.1 mM to 10 mM).

  • Open Circuit Potential (OCP):

    • Immerse the working electrode in the test solution and allow the potential to stabilize for approximately 30-60 minutes.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.

    • Calculate the inhibition efficiency (η%) using the formula: η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

    • Model the data using an equivalent electrical circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis p1 Prepare Steel Specimen (Polish, Degrease, Rinse, Dry) t1 Assemble Three-Electrode Cell p1->t1 p2 Prepare Corrosive Solution (e.g., 1 M HCl) p2->t1 p3 Prepare Inhibitor Solutions (Varying Concentrations) p3->t1 t2 Stabilize at Open Circuit Potential (OCP) (30-60 min) t1->t2 t3 Potentiodynamic Polarization (PDP) (Scan ±250 mV vs OCP) t2->t3 t4 Electrochemical Impedance Spectroscopy (EIS) (100 kHz to 10 mHz at OCP) t2->t4 a1 Tafel Extrapolation of PDP Data (Determine i_corr) t3->a1 a2 Equivalent Circuit Modeling of EIS Data (Determine R_ct) t4->a2 a3 Calculate Inhibition Efficiency (η%) a1->a3 a2->a3 a4 Determine Adsorption Isotherm a3->a4

Caption: Experimental workflow for electrochemical evaluation.

Surface Analysis

Surface analysis techniques are crucial for visualizing the protective film formed by the inhibitor.

Protocol:

  • Specimen Immersion: Immerse steel specimens in the corrosive solution with and without the optimal concentration of the inhibitor for a prolonged period (e.g., 24 hours).

  • Post-Immersion Preparation: Gently rinse the specimens with distilled water and dry them.

  • Scanning Electron Microscopy (SEM):

    • Mount the specimens on stubs.

    • Acquire images at various magnifications to observe the surface morphology. Compare the surface of the specimen exposed to the blank solution (which should show significant corrosion damage) with the one exposed to the inhibited solution (which should appear smoother and more protected).[10]

  • Atomic Force Microscopy (AFM):

    • Analyze the surface topography to quantify surface roughness. A significant decrease in surface roughness in the presence of the inhibitor indicates the formation of a uniform, protective film.[9][10]

Logical Relationships

The effectiveness of the corrosion inhibitor is directly related to its concentration, up to an optimal point where surface coverage approaches its maximum.

cluster_cause Cause cluster_effect Effect C1 Increase Inhibitor Concentration E1 Increased Adsorption on Steel Surface C1->E1 E2 Formation of a more complete protective film E1->E2 E3 Increased Charge Transfer Resistance (R_ct) E2->E3 E4 Decreased Corrosion Current Density (i_corr) E2->E4 E5 Higher Inhibition Efficiency (η%) E3->E5 E4->E5

Caption: Relationship between inhibitor concentration and efficiency.

Conclusion

This compound is a highly promising corrosion inhibitor for steel in acidic media based on the performance of structurally similar compounds. Its molecular structure facilitates strong adsorption onto the steel surface, leading to the formation of a protective barrier that inhibits both anodic and cathodic corrosion reactions. The experimental protocols detailed in this document provide a comprehensive framework for the systematic evaluation of its performance and mechanism of action.

References

Application Notes and Protocols for the Development of Covalent Triazine Frameworks (CTFs) Using Diamino-methoxy-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent triazine frameworks (CTFs) are a class of porous organic polymers with exceptional thermal and chemical stability.[1][2][3][4] Their nitrogen-rich structure and tunable porosity make them highly attractive for a range of applications, including gas storage and separation, catalysis, and as scaffolds in drug delivery systems.[1][2][3] While traditionally synthesized from nitrile-based monomers, the use of functionalized triazine monomers, such as diamino-methoxy-triazine, offers a direct route to incorporate additional functionalities into the final framework.

These application notes provide a comprehensive guide for the synthesis and characterization of novel CTFs derived from diamino-methoxy-triazine. The protocols outlined below are based on established polycondensation methodologies for related amino-functionalized monomers and serve as a robust starting point for the development of these next-generation materials.

Proposed Synthesis Strategy: Polycondensation of Diamino-methoxy-triazine

The synthesis of a CTF from diamino-methoxy-triazine is proposed to proceed via a self-condensation reaction under ionothermal or acid-catalyzed conditions. In this approach, the amino groups of one monomer can react with the methoxy group of another, leading to the formation of a stable polymeric network. The triazine rings act as rigid, planar building blocks, while the resulting framework is expected to exhibit significant porosity and a high nitrogen content, features beneficial for applications such as CO2 capture and catalysis.

Experimental Protocols

Synthesis of Diamino-methoxy-triazine Based CTF (Proposed)

This protocol describes a generalized procedure for the synthesis of a CTF from diamino-methoxy-triazine. Optimization of temperature, time, and catalyst may be required.

Materials:

  • Diamino-methoxy-triazine

  • Zinc Chloride (ZnCl2), anhydrous

  • Hydrochloric Acid (HCl), 2 M

  • Deionized Water

  • Methanol

  • Acetone

  • Nitrogen gas (high purity)

  • Quartz ampoule or high-pressure reactor

Procedure:

  • Preparation: In a glovebox under an inert atmosphere, thoroughly mix diamino-methoxy-triazine and anhydrous ZnCl2 in a 1:5 molar ratio in a quartz ampoule.

  • Sealing: Evacuate the ampoule and seal it under high vacuum.

  • Heating: Place the sealed ampoule in a programmable furnace. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 24 hours. Subsequently, increase the temperature to 600°C and hold for another 24 hours.

  • Cooling: Allow the furnace to cool down to room temperature naturally.

  • Purification:

    • Carefully break the ampoule and grind the resulting black solid into a fine powder.

    • Wash the powder with copious amounts of deionized water to remove the bulk of the ZnCl2.

    • Stir the powder in a 2 M HCl solution for 24 hours to remove any remaining inorganic salts.

    • Filter the mixture and wash the solid with deionized water until the filtrate is neutral (pH 7).

    • Further wash the product with methanol and acetone to remove any unreacted organic species.

  • Drying: Dry the final product in a vacuum oven at 150°C for 24 hours to yield the diamino-methoxy-triazine derived CTF.

Characterization of the CTF

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting CTF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the triazine framework and the disappearance of characteristic monomer bands.

  • Solid-State 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymer network.

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material. Amorphous or semi-crystalline structures are common for CTFs.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the CTF under an inert atmosphere.

  • Nitrogen Adsorption-Desorption Analysis (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the material.

Data Presentation

The following table summarizes typical performance data for nitrogen-rich CTFs synthesized from amino-containing precursors, providing a benchmark for expected values for a diamino-methoxy-triazine derived CTF.

ParameterTypical Value Range for Nitrogen-Rich CTFs
BET Surface Area (m²/g) 500 - 2000[1][5]
Pore Volume (cm³/g) 0.3 - 1.5
Pore Size (nm) 0.5 - 2.0 (predominantly microporous)[6]
CO2 Uptake (mmol/g at 273 K, 1 bar) 2.5 - 5.0[6]
Thermal Decomposition Temperature (°C) > 400

Mandatory Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product monomer1 Diamino-methoxy-triazine CTF Covalent Triazine Framework monomer1->CTF Polycondensation monomer2 Diamino-methoxy-triazine monomer2->CTF catalyst ZnCl2 (Catalyst) catalyst->CTF temperature High Temperature (400-600 °C) temperature->CTF

Caption: Proposed reaction pathway for the synthesis of a CTF from diamino-methoxy-triazine.

G start Start mix Mix Monomer and Catalyst start->mix seal Seal in Ampoule mix->seal heat Heat in Furnace seal->heat cool Cool to Room Temperature heat->cool purify Purify Product (Wash with H2O, HCl, Solvents) cool->purify dry Dry under Vacuum purify->dry characterize Characterize CTF (FTIR, NMR, PXRD, TGA, BET) dry->characterize end End characterize->end

Caption: General experimental workflow for the synthesis and characterization of the CTF.

Potential Applications

Due to their anticipated high nitrogen content and porous nature, CTFs derived from diamino-methoxy-triazine are expected to be promising candidates for a variety of applications:

  • Gas Separation and Storage: The nitrogen-rich framework can exhibit strong interactions with CO2, making it suitable for carbon capture applications.[6]

  • Heterogeneous Catalysis: The triazine units can act as catalytic sites or as supports for metallic nanoparticles.

  • Drug Delivery: The porous structure could be utilized to encapsulate and control the release of therapeutic agents. The amino and methoxy functionalities may also offer handles for further post-synthetic modification to tailor drug compatibility and release kinetics.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct the synthesis in a well-ventilated fume hood.

  • The high-temperature synthesis should be performed with caution, and the sealed ampoule should be handled with care due to the potential for high pressure.

  • Consult the safety data sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-diamino-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-diamino-6-methoxy-1,3,5-triazine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Reaction Temperature: Gradually increase the reaction temperature. For thermally sensitive materials, consider microwave-assisted synthesis to reduce reaction times at lower temperatures.[1][2][3]
Poor Reagent Quality - Purity of Starting Materials: Ensure the purity of starting materials like cyanuric chloride, sodium methoxide, and ammonia or an ammonia source. Impurities can lead to side reactions.
- Moisture: Conduct the reaction under anhydrous conditions, as cyanuric chloride and its intermediates are sensitive to moisture, which can lead to the formation of hydroxy-triazine byproducts.
Suboptimal Reaction Conditions - Solvent Choice: The choice of solvent can significantly impact the reaction. Consider using aprotic solvents like dioxane or THF for the initial substitution steps.[4][5] For amination, polar solvents may be more suitable.
- pH Control: Maintain the appropriate pH, especially during the amination step. The nucleophilicity of ammonia is pH-dependent.
Inefficient Nucleophilic Substitution - Order of Substitution: The sequential substitution of chlorine atoms on the triazine ring is crucial. Typically, the methoxy group is introduced first, followed by the amino groups, as the reactivity of the remaining chlorine atoms decreases with each substitution.[5][6]

Issue 2: Presence of Impurities and Byproducts

Potential Cause Recommended Solution
Incomplete Substitution - Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the nucleophile (sodium methoxide or ammonia) may be required to drive the reaction to completion.
- Reaction Monitoring: Closely monitor the reaction to determine the optimal endpoint and avoid the formation of partially substituted intermediates (e.g., 2-amino-4-chloro-6-methoxy-1,3,5-triazine).
Formation of Hydroxylated Byproducts - Moisture Control: As mentioned, strictly anhydrous conditions are necessary to prevent the hydrolysis of chlorotriazine intermediates.
Formation of Poly-substituted Products - Temperature Control: The reactivity of the triazine ring is temperature-dependent. Carefully control the temperature during each substitution step to favor the desired product. The first substitution is often performed at a lower temperature than subsequent substitutions.
Difficult Purification - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
- Column Chromatography: For complex mixtures or oily products, flash column chromatography using an appropriate stationary and mobile phase can separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The general sequence is:

  • Reaction of cyanuric chloride with one equivalent of sodium methoxide at a low temperature (e.g., 0-5 °C) to form 2-chloro-4,6-dimethoxy-1,3,5-triazine is a related synthesis, suggesting a similar initial step for a mono-methoxy intermediate.[4][7] A more direct route for the target molecule would be the reaction with one equivalent of sodium methoxide to yield 2,4-dichloro-6-methoxy-1,3,5-triazine.

  • Subsequent reaction with an excess of ammonia or an ammonia source at a higher temperature to replace the remaining two chlorine atoms with amino groups.

Q2: How can I improve the yield of the first substitution step (methoxylation)?

A2: To improve the yield of 2,4-dichloro-6-methoxy-1,3,5-triazine:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of sodium methoxide to ensure mono-substitution.

  • Slow Addition: Add the sodium methoxide solution dropwise to the solution of cyanuric chloride to control the exothermic reaction and prevent di- or tri-substitution.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the formation of 2,4-dichloro-6-hydroxy-1,3,5-triazine.

Q3: What are the key parameters to control during the amination step?

A3: For the second step (amination):

  • Excess Ammonia: Use a significant excess of ammonia to ensure the complete substitution of the remaining chlorine atoms.

  • Temperature and Pressure: This step typically requires higher temperatures and may need to be carried out in a sealed vessel to maintain the concentration of ammonia.

  • Solvent: A polar solvent that can dissolve the intermediate and is compatible with ammonia is recommended.

Q4: Are there any "green" synthesis methods available?

A4: Yes, microwave-assisted synthesis is considered a greener alternative.[1][3] It often leads to shorter reaction times, reduced solvent usage, and potentially higher yields compared to conventional heating methods.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sequential Substitution

This is a generalized protocol based on common synthetic strategies for substituted triazines.[5][6][8]

Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine

  • Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF, dioxane) in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture containing the intermediate can be used directly in the next step or worked up by filtering the sodium chloride byproduct and removing the solvent under reduced pressure.

Step 2: Synthesis of this compound

  • To the solution/residue from Step 1, add a suitable polar solvent (e.g., ethanol, water, or a mixture).

  • Add an excess of aqueous ammonia (e.g., 25-30% solution, 5-10 equivalents).

  • Heat the mixture in a sealed reaction vessel at a temperature ranging from 80-120 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, the solvent and excess ammonia can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Visualizations

Synthesis_Workflow reactant reactant intermediate intermediate product product CC Cyanuric Chloride DCMT 2,4-dichloro-6-methoxy- 1,3,5-triazine CC->DCMT  Step 1: Methoxylation (0-5 °C, Anhydrous) NaOMe Sodium Methoxide NaOMe->DCMT DAMT 2,4-diamino-6-methoxy- 1,3,5-triazine DCMT->DAMT  Step 2: Amination (80-120 °C, Excess NH3) NH3 Ammonia NH3->DAMT

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield problem problem cause cause solution solution low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction poor_reagents Poor Reagent Quality? low_yield->poor_reagents suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions extend_time Extend Reaction Time incomplete_reaction->extend_time increase_temp Increase Temperature incomplete_reaction->increase_temp check_purity Check Reagent Purity poor_reagents->check_purity use_anhydrous Use Anhydrous Conditions poor_reagents->use_anhydrous optimize_solvent Optimize Solvent suboptimal_conditions->optimize_solvent control_ph Control pH suboptimal_conditions->control_ph

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Nucleophilic Substitution of Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of triazines.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Q1: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve selectivity?

A1: This is a classic issue of poor temperature control. The reactivity of the chlorine atoms on a 1,3,5-triazine core, such as 2,4,6-trichloro-1,3,5-triazine (TCT or cyanuric chloride), decreases significantly after each substitution.[1] This is because the incoming nucleophile typically donates electron density into the ring, which deactivates the remaining carbon-chlorine bonds towards further attack.[1] Consequently, selective substitution is achieved by carefully controlling the reaction temperature at each stage.[2][3]

Solution Checklist:

  • For Mono-substitution: The reaction must be kept at a low temperature, typically between 0-5°C.[1][2] For highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[1]

  • Controlled Addition: Add the nucleophile solution dropwise to the triazine solution to avoid localized heating and temperature spikes.[1]

  • Efficient Cooling: Ensure the reaction vessel is adequately submerged in an ice bath or a suitable cooling bath for the entire duration of the nucleophile addition and subsequent stirring.[1]

Table 1: Temperature Guidelines for Stepwise Substitution of Cyanuric Chloride
Substitution StepLeaving GroupTypical Reaction TemperatureRing Reactivity
First SubstitutionCl⁻0–5 °CHigh
Second SubstitutionCl⁻Room Temperature (20-25 °C) to 60 °CModerate
Third SubstitutionCl⁻80–100 °C (or reflux)Low
This data is a general guideline synthesized from multiple sources.[1][2][3][4] Optimal temperatures may vary depending on the nucleophile and solvent.
Q2: I'm observing a new, more polar peak in my LC-MS, and my overall yield is low. What could it be?

A2: The most probable cause is hydrolysis . Chlorotriazines are sensitive to water, and the carbon-chlorine bond can be attacked by water or hydroxide ions, especially under neutral to alkaline conditions or with heating.[1][5] This side reaction replaces a chlorine atom with a hydroxyl group, forming a significantly less reactive monochloro-hydroxytriazine or, if both chlorines react, the inert cyanuric acid.[1][5] The resulting hydroxylated byproducts are more polar and often lead to reduced yields of the desired product.

Solution Checklist:

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents to minimize the presence of water.[1][6]

  • pH Control: Maintain neutral or near-neutral pH conditions during the reaction and work-up whenever possible, as high concentrations of hydroxide ions accelerate hydrolysis.[5][6] If a base is required to scavenge HCl, consider using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[1]

  • Temperature Management: Perform the reaction at the lowest effective temperature, as higher temperatures increase the rate of hydrolysis.[5]

Diagram 1: Competing Reaction Pathways

G cluster_main Desired SNAr Pathway cluster_side Hydrolysis Side Reaction TCT 2,4-Dichloro-6-R-Triazine Product 2-Chloro-4,6-di-R-Triazine TCT->Product + NuH (Room Temp) Hydrolysis_Product 2-Chloro-4-Hydroxy-6-R-Triazine (Less Reactive) TCT->Hydrolysis_Product + H₂O/OH⁻ (Accelerated by heat/base) Start Mono-Substituted Triazine (e.g., 2-Chloro-4-R-Triazine) Start->TCT Desired Path Start->Hydrolysis_Product Side Reaction

Caption: Desired substitution vs. hydrolysis side reaction.

Q3: My reaction is not proceeding at all, or the yield is very low, even with good temperature control and dry conditions. What factors should I investigate?

A3: If hydrolysis and over-substitution have been ruled out, low reactivity can stem from several other factors related to the reactants and conditions.

Potential Causes & Solutions:

  • Insufficient Temperature: For the second and especially the third substitutions, a significant increase in temperature is required to overcome the deactivation of the ring. The second substitution often needs room temperature or gentle heating, while the third may require temperatures of 80-100°C or reflux conditions.[1][2][4]

  • Weak Nucleophile: The inherent reactivity of your nucleophile plays a major role.[1] If you are using a weak nucleophile (e.g., a sterically hindered amine or an alcohol with electron-withdrawing groups), more forcing conditions like higher temperatures, a stronger base, or longer reaction times may be necessary.[1]

  • Incorrect Base/Solvent: An inorganic base like K₂CO₃ may have limited solubility in common organic solvents, hindering its ability to scavenge HCl.[1] Consider using a soluble organic base like DIEA or TEA.[1] The solvent itself can also influence reactivity; common choices include acetone, THF, and DCM.[1]

  • Ring Deactivation: If an amine has already been substituted onto the triazine ring, the strong electron-donating nature of the amino group significantly deactivates the ring, making subsequent attacks by less reactive nucleophiles (like alcohols or thiols) extremely difficult.[1] The order of nucleophile addition is a critical parameter in synthetic design.[1]

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Problem: Low or No Yield Check_Temp Is this the 2nd or 3rd substitution? Start->Check_Temp Increase_Temp Action: Increase temperature (e.g., RT for 2nd, 80-100°C for 3rd) Check_Temp->Increase_Temp Yes Check_Nu Is the nucleophile weak (e.g., hindered, EWGs)? Check_Temp->Check_Nu No (1st Sub) Increase_Temp->Check_Nu Forcing_Cond Action: Use forcing conditions (higher temp, stronger base, longer time) Check_Nu->Forcing_Cond Yes Check_Base Is the base/solvent appropriate? Check_Nu->Check_Base No Forcing_Cond->Check_Base Change_Base Action: Switch to a soluble organic base (e.g., DIEA, TEA) Check_Base->Change_Base No (e.g., using K₂CO₃ in THF) Check_Order Is an amine already on the ring? Check_Base->Check_Order Yes Change_Base->Check_Order Redesign Result: Ring is highly deactivated. Redesign synthetic route. Check_Order->Redesign Yes

Caption: A decision tree for troubleshooting low reaction yields.

Q4: I'm observing complete degradation of my starting material with no desired product. What might be happening?

A4: This could be a case of ring opening . The electron-deficient nature of the triazine ring makes it susceptible to cleavage under certain conditions, particularly with strong or aggressive nucleophiles.[1][3][6]

Potential Causes & Solutions:

  • Strong Nucleophile: Highly reactive nucleophiles can attack the ring carbons in a manner that leads to cleavage rather than simple substitution. If possible, consider using a less aggressive nucleophile.[6]

  • High Temperature: Lowering the reaction temperature can sometimes disfavor the ring-opening pathway relative to the desired substitution.[6]

  • Solvent Effects: Protic solvents may facilitate protonation of the ring nitrogens, making the ring even more electron-deficient and susceptible to nucleophilic attack and subsequent opening.[6] Consider switching to an aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction with chlorotriazines and how can I prevent it?

A1: The most common side reaction is hydrolysis, where water acts as a nucleophile, replacing chlorine atoms with hydroxyl groups.[1][5] This is especially problematic in alkaline solutions.[5] Prevention is best achieved by using anhydrous solvents and reagents and by carefully controlling the pH to be near-neutral during the reaction and workup.[6]

Q2: How does pH affect nucleophilic substitution on triazines?

A2: The pH of the reaction medium is a critical but delicate parameter. An alkaline environment (pH > 9) is often required to deprotonate nucleophiles like amines or alcohols, making them more potent for the substitution reaction.[5] However, a high concentration of hydroxide ions (OH⁻) also dramatically accelerates the competing hydrolysis side reaction.[5] Therefore, the pH must be carefully controlled to find a balance that maximizes the rate of the desired substitution while minimizing product loss due to hydrolysis.[5]

Q3: Why does each subsequent substitution on cyanuric chloride require a higher temperature?

A3: This is due to electronic effects on the triazine ring. The three chlorine atoms on cyanuric chloride are strongly electron-withdrawing, making the ring carbons highly electrophilic and reactive.[1] The first substitution is therefore rapid even at 0°C.[3] When a nucleophile (which is typically an electron-donating group like an amine) replaces a chlorine, it donates electron density into the aromatic ring.[1] This increased electron density reduces the electrophilicity of the remaining carbon atoms, making the ring "deactivated" towards further nucleophilic attack.[1] To overcome the higher activation energy for the next substitution, more thermal energy (a higher temperature) is required.[1]

Diagram 3: Influence of Temperature on Selectivity

G TCT Cyanuric Chloride Mono Mono-substituted TCT->Mono 0-5 °C Di Di-substituted TCT->Di > 25 °C (Over-substitution) Tri Tri-substituted TCT->Tri High Temp (Mixture) Mono->Di ~25 °C Di->Tri >80 °C

References

Technical Support Center: Purification of 2,4-Diamino-6-methoxy-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-diamino-6-methoxy-1,3,5-triazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. 1. The melting point of the product is lower than the boiling point of the solvent.2. A high concentration of impurities is depressing the melting point.[1]1. Use a lower-boiling point solvent or a mixed solvent system.2. Add slightly more solvent to the hot solution.3. Attempt to "seed" the solution with a pure crystal of the product.4. Perform a preliminary purification by column chromatography to remove the bulk of impurities.[1]
Low recovery of purified product. 1. Too much solvent was used during recrystallization.2. The product is significantly soluble in the cold recrystallization solvent.3. Premature crystallization occurred during hot filtration.1. Concentrate the filtrate and cool to obtain a second crop of crystals.2. Ensure the solution is thoroughly cooled before filtration.3. Use a pre-heated funnel for hot filtration.[1]
Colored impurities persist in the final product. The impurity has similar solubility to the product in the chosen solvent.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).2. Try a different recrystallization solvent.3. Utilize column chromatography for separation.
Difficulty finding a suitable single solvent for recrystallization. The compound has intermediate solubility in most common solvents.1. Use a mixed solvent system (e.g., ethanol-water, ethyl acetate-hexane). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.

Column Chromatography Issues

ProblemPossible Cause(s)Solution(s)
Poor separation of the desired compound from impurities. 1. Inappropriate solvent system (mobile phase).2. Column overloading.3. Irregular column packing.1. Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the desired compound.[1]2. Reduce the amount of crude material loaded onto the column.3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Streaking or tailing of the compound band on the column. 1. The compound is sparingly soluble in the mobile phase.2. The compound is interacting too strongly with the stationary phase (silica gel).3. The sample was loaded in a solvent that is too strong.1. Add a small amount of a more polar solvent to the mobile phase.2. Add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.3. Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent for loading.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common purification techniques are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially for removing minor impurities.[2][3] Column chromatography, typically using silica gel, is employed for separating complex mixtures or when recrystallization is ineffective.[1]

Q2: Which solvents are recommended for the recrystallization of this compound derivatives?

A2: The choice of solvent is highly dependent on the specific substituents on the triazine core. However, common solvents that have been successfully used include:

  • Ethanol: Often a good starting point for moderately polar compounds.[4]

  • Methanol: Can be effective, as demonstrated in the purification of a 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine derivative.[5]

  • Mixed solvent systems: Combinations like ethyl acetate/hexane are frequently used.[6]

Q3: How can I remove unreacted starting materials or common side products?

A3: Unreacted starting materials, such as derivatives of cyanuric chloride, and common side products like the hydrolysis product 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, can often be removed by a combination of techniques. A liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.[1] Subsequent purification by column chromatography or recrystallization is typically necessary to achieve high purity.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound derivatives can be reliably determined using High-Performance Liquid Chromatography (HPLC).[1] A common method involves using a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water.[7] Thin Layer Chromatography (TLC) is also a quick and effective method for qualitative assessment of purity during the purification process.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool to confirm the structure and assess purity.

Q5: What are some potential impurities I should be aware of during the synthesis and purification of these compounds?

A5: Besides unreacted starting materials, potential impurities can arise from side reactions. These may include:

  • Hydrolysis products: Where a methoxy group is replaced by a hydroxyl group.

  • Over-alkylation or over-amination products: If the reaction is not carefully controlled.

  • Isomers: Depending on the synthetic route. The specific impurities will depend on the synthetic methodology employed.

Data Presentation

Table 1: Summary of Purification Techniques and Reported Purity/Yield

Compound ClassPurification MethodSolvent/Mobile PhaseReported YieldReported PurityReference
2-Halo-4,6-dialkoxy-1,3,5-triazinesQuenching with water, filtration, and dryingWater85-90%92-97%[8]
2-Chloro-4,6-diamino-1,3,5-triazinesRecrystallizationEthyl acetate/hexane44-98%-[6]
2,4-Diamino-6-substituted-1,3,5-triazinesMicrowave synthesis with simple work-up-Good-[9]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acidSynthesis work-up-60.0%Elemental Analysis[10]
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acidSynthesis work-up-66.6%Elemental Analysis[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good single solvents will dissolve the compound when hot but not when cold. Alternatively, identify a solvent pair (one in which the compound is soluble and one in which it is insoluble).

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to completely dissolve the compound.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then reheat until clear and allow to cool. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A mixture of hexane and ethyl acetate is a common starting point. The ideal solvent system should give the desired product an Rf value of approximately 0.3.[1]

  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove cool Slow Cooling hot_filtration->cool crystals Crystal Formation cool->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor Separate pure_product Pure Product vacuum_filtration->pure_product Collect

Caption: Workflow for the purification of this compound derivatives by recrystallization.

Column_Chromatography_Workflow start Crude Product load Load Sample onto Silica Gel Column start->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine Combine Pure Fractions monitor->combine Identify Pure evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for purification by column chromatography.

References

optimizing temperature control for selective substitution on cyanuric chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanuric chloride. Our aim is to help you optimize temperature control for selective substitution reactions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stepwise substitution of chlorine atoms on the triazine ring.

Problem Potential Cause(s) Recommended Solution(s)
Uncontrolled or Multiple Substitutions 1. Incorrect Temperature: The reaction temperature is too high for the desired level of substitution.[1][2] 2. Highly Reactive Nucleophile: Some nucleophiles are reactive enough to displace multiple chlorine atoms even at low temperatures.[3] 3. Inadequate Temperature Monitoring: Localized heating within the reaction vessel.1. Strict Temperature Control: Adhere to the recommended temperature ranges for each substitution step (see table below). For the first substitution, maintain the temperature at or below 0°C.[1][2][4] 2. Slow Addition of Nucleophile: Add the nucleophile dropwise to a cooled solution of cyanuric chloride to dissipate the heat of reaction.[5][6] 3. Vigorous Stirring: Ensure uniform temperature distribution throughout the reaction mixture.[4] 4. Consider Nucleophile Reactivity: For highly reactive nucleophiles, consider using an even lower temperature or a less polar solvent to moderate reactivity.
Reaction Fails to Proceed or is Sluggish 1. Temperature Too Low: The activation energy for the substitution is not being met.[1][5] 2. Insufficiently Nucleophilic Reagent: The incoming nucleophile is not strong enough to displace the chlorine atom at the given temperature. 3. Steric Hindrance: Bulky nucleophiles may react more slowly.1. Gradual Temperature Increase: Slowly raise the temperature to the appropriate range for the desired substitution (e.g., room temperature for the second substitution, >60°C for the third).[1][5] 2. Use of a Catalyst: In some cases, a phase transfer catalyst or a more polar solvent can enhance the reaction rate.[7] 3. Extended Reaction Time: Allow the reaction to proceed for a longer duration, monitoring progress by TLC or LC-MS.[5][6]
Formation of Hydrolysis Byproducts (e.g., Hydroxy-s-triazines) 1. Presence of Water: Cyanuric chloride is sensitive to moisture and can hydrolyze, especially at elevated temperatures.[2][7] 2. Inadequate pH Control: Hydrolysis is accelerated in alkaline conditions (pH ≥ 7).[7][8][9]1. Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control pH: Maintain a slightly acidic to neutral pH (pH ≤ 6) to minimize hydrolysis.[7][8][9] An HCl scavenger like sodium bicarbonate or a tertiary amine is often used.[2] 3. Low Temperature: Perform the initial substitution at 0°C or below, as the stability of cyanuric chloride in water is higher at lower temperatures.[2]
Low Yield of Desired Product 1. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to side reactions or incomplete conversion. 2. Order of Nucleophile Addition: When using multiple nucleophiles, the order of addition is critical and depends on their relative reactivity.[6][10]1. Optimization Studies: Systematically vary the reaction parameters (temperature, solvent, base, and reaction time) to find the optimal conditions for your specific substrates. 2. Strategic Nucleophile Addition: Generally, it is advisable to react the least reactive nucleophile first with the highly reactive cyanuric chloride.[6]

Frequently Asked Questions (FAQs)

Q1: What are the general temperature guidelines for selective substitution on cyanuric chloride?

A1: The stepwise substitution of cyanuric chloride is primarily controlled by temperature. While the optimal temperature can vary depending on the nucleophile, solvent, and other reaction conditions, the following empirical rules are a good starting point:

Substitution Step Typical Temperature Range (°C) Notes
First Substitution (Mono-substitution) 0 to 5Maintaining the temperature at or below 0°C is crucial to prevent di-substitution.[1][2][4]
Second Substitution (Di-substitution) 30 to 50Often carried out at room temperature.[1][5]
Third Substitution (Tri-substitution) 70 to 100Higher temperatures are required to replace the final, less reactive chlorine atom.[1][2][5]

Q2: How can I prevent the hydrolysis of cyanuric chloride during my reaction?

A2: Hydrolysis is a common side reaction that can be minimized by:

  • Using Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Running the reaction under an inert atmosphere is also recommended.

  • Controlling Temperature: The rate of hydrolysis increases significantly with temperature.[2] Performing the first substitution at 0°C is highly advised, as cyanuric chloride exhibits greater stability in ice water for a limited time.[2]

  • Maintaining Appropriate pH: The hydrolysis of cyanuric chloride is pH-dependent. It is generally more stable in acidic conditions (pH ≤ 6).[7][8][9] The use of an acid scavenger like sodium bicarbonate or a tertiary amine can help neutralize the HCl generated during the reaction without excessively raising the pH.[2]

Q3: Does the reactivity of the nucleophile affect the optimal temperature?

A3: Yes, the nucleophile's reactivity plays a significant role. Highly nucleophilic species, such as aliphatic amines, may react at lower temperatures than less nucleophilic ones, like aromatic amines or alcohols.[10] For very reactive nucleophiles, you may need to use temperatures at the lower end of the recommended range or even below 0°C to maintain selectivity. Conversely, for less reactive nucleophiles, you might need to use slightly higher temperatures or longer reaction times.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product(s). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis, providing information about the molecular weights of the species in the reaction mixture.[6]

Q5: Can I perform a one-pot synthesis for multiple substitutions?

A5: Yes, one-pot syntheses are possible and can be more efficient than isolating intermediates.[5][6] The key to a successful one-pot reaction is the careful and sequential addition of nucleophiles, coupled with precise temperature control at each step. Typically, the reaction is started at a low temperature for the first substitution, and then the temperature is gradually increased as subsequent nucleophiles are added.[6]

Experimental Protocols

Protocol 1: Selective Mono-substitution with an Amine

This protocol describes the synthesis of a mono-substituted cyanuric chloride derivative using an amine nucleophile.

Materials:

  • Cyanuric chloride

  • Amine nucleophile

  • Anhydrous acetone (or another suitable solvent like THF)

  • Sodium bicarbonate (or another suitable base like K₂CO₃ or DIPEA)

  • Deionized water

  • Crushed ice

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the amine nucleophile (1 equivalent) in anhydrous acetone.

  • Add sodium bicarbonate (1 equivalent) to the cyanuric chloride solution with vigorous stirring.[4]

  • Slowly add the amine solution dropwise to the cyanuric chloride suspension over a period of 1-3 hours, ensuring the internal temperature does not rise above 5°C.[5]

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2-4 hours.[4]

  • Monitor the reaction progress by TLC until the starting cyanuric chloride is consumed.

  • Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.[4]

  • Filter the solid product, wash it with cold water, and dry it under a vacuum.

Protocol 2: Stepwise Di-substitution in a One-Pot Reaction

This protocol outlines the synthesis of a di-substituted cyanuric chloride derivative using two different amine nucleophiles in a single reaction vessel.

Materials:

  • Cyanuric chloride

  • Amine 1 (less reactive nucleophile)

  • Amine 2 (more reactive nucleophile)

  • Anhydrous acetonitrile (or another suitable solvent)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere and cool to 0°C.

  • In a separate flask, prepare a solution of Amine 1 (1 equivalent) and DIPEA (1.1 equivalents) in anhydrous acetonitrile.

  • Add the solution of Amine 1 to the cyanuric chloride solution dropwise at 0°C. Stir for 2 hours at this temperature.[6]

  • In another flask, prepare a solution of Amine 2 (1.05 equivalents) and DIPEA (1.15 equivalents) in anhydrous acetonitrile.

  • Add the solution of Amine 2 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the formation of the di-substituted product by TLC or LC-MS.[5][6]

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 First Substitution cluster_intermediate Intermediate cluster_step2 Second Substitution cluster_product Final Product cyanuric_chloride Cyanuric Chloride in Anhydrous Solvent reaction1 Reaction at 0-5°C cyanuric_chloride->reaction1 nucleophile1 Nucleophile 1 (e.g., Amine A) nucleophile1->reaction1 mono_substituted Mono-substituted Triazine reaction1->mono_substituted Selective Substitution reaction2 Reaction at Room Temperature mono_substituted->reaction2 nucleophile2 Nucleophile 2 (e.g., Amine B) nucleophile2->reaction2 di_substituted Di-substituted Triazine reaction2->di_substituted Further Substitution

Caption: Stepwise substitution workflow on cyanuric chloride.

logical_relationship temp_control Temperature Control low_temp Low Temperature (e.g., 0°C) temp_control->low_temp is med_temp Medium Temperature (e.g., Room Temp) temp_control->med_temp is high_temp High Temperature (e.g., >60°C) temp_control->high_temp is mono_sub Mono-substitution low_temp->mono_sub Favors di_sub Di-substitution med_temp->di_sub Favors hydrolysis Hydrolysis (Side Reaction) med_temp->hydrolysis Increases Risk of tri_sub Tri-substitution high_temp->tri_sub Favors high_temp->hydrolysis Increases Risk of

Caption: Temperature's influence on cyanuric chloride substitution.

References

managing byproducts in the synthesis of substituted triazines

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproducts during the synthesis of substituted 1,3,5-triazines.

Troubleshooting Guides

This section addresses specific issues encountered during experimental work.

Issue 1: Formation of White Precipitate (Suspected Melamine) in Guanamine Synthesis

  • Question: I am synthesizing a substituted guanamine (a 2-R-4,6-diamino-1,3,5-triazine) from a nitrile (R-CN) and dicyandiamide, but I'm getting a significant amount of a high-melting, insoluble white solid, which I suspect is melamine. How can I prevent this and purify my desired product?

  • Answer: The formation of melamine is a common side reaction in guanamine synthesis. It arises from the self-condensation of dicyandiamide, especially under harsh reaction conditions.

    Potential Causes:

    • Excessive Heat: High temperatures can promote the trimerization of dicyandiamide to form melamine.[1]

    • Incorrect Stoichiometry: Using a large excess of dicyandiamide can increase the likelihood of its self-condensation.[1]

    • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially after the primary reaction is complete, can lead to byproduct formation.[1]

    Troubleshooting & Mitigation Strategies:

    • Optimize Reaction Temperature: The reaction between a nitrile and dicyandiamide is often exothermic. Once initiated (typically around 90–110°C), the temperature should be carefully controlled. Using a refluxing solvent like methyl Cellosolve can help dissipate the heat of reaction.[1]

    • Adjust Stoichiometry: While a slight excess of dicyandiamide (e.g., 1.2 to 1.25 molar equivalents) can improve yields, a large excess should be avoided.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting nitrile. Once the reaction is complete, proceed with workup to avoid extended heating.

    • Purification: Melamine is notoriously insoluble in most organic solvents and water. The desired guanamine product is often more soluble.

      • Washing: Thoroughly wash the crude product with hot water to remove unreacted dicyandiamide and some melamine.[1]

      • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, dioxane, or solvent mixtures) to separate the more soluble guanamine from the insoluble melamine.

Issue 2: Multiple Products Observed in Sequential Nucleophilic Substitution of Cyanuric Chloride

  • Question: I am trying to synthesize an unsymmetrically substituted triazine by a stepwise reaction of cyanuric chloride with different nucleophiles, but my LC-MS and NMR show a mixture of mono-, di-, and tri-substituted products, as well as over-substituted byproducts. How can I improve the selectivity?

  • Answer: Controlling the sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) requires careful management of reaction conditions due to the decreasing reactivity of the triazine ring with each substitution.[2]

    Potential Causes:

    • Lack of Temperature Control: The reactivity of the chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution is often performed at 0°C, the second at room temperature, and the third requires heating.[3] Failure to control these stages leads to a loss of selectivity.

    • Incorrect Stoichiometry or Addition Rate: Adding too much of a nucleophile at once can lead to di- or tri-substitution, even at low temperatures.

    • Base Selection: The choice and amount of base used to scavenge the generated HCl are critical. An inappropriate base can lead to side reactions.[4]

    Troubleshooting & Mitigation Strategies:

    • Strict Temperature Control:

      • 1st Substitution: Perform the addition of the first nucleophile at 0–5°C.

      • 2nd Substitution: After the first substitution is complete (confirm with TLC), allow the reaction to warm to room temperature before adding the second nucleophile.

      • 3rd Substitution: The final substitution typically requires heating (e.g., 60°C to reflux) to proceed at a reasonable rate.[3]

    • Controlled Reagent Addition: Add each nucleophile slowly and dropwise to the reaction mixture. Use exactly one equivalent for each substitution step to avoid over-reaction.

    • Use of Appropriate Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl byproduct without competing in the substitution reaction.[4][5]

    • Purification: If a mixture is obtained, purification via flash column chromatography is often necessary.[2][4] The polarity difference between the mono-, di-, and tri-substituted products usually allows for effective separation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes to substituted 1,3,5-triazines and their common byproducts?

    • A1: The two main routes are:

      • From Cyanuric Chloride: This involves the sequential nucleophilic aromatic substitution of the three chlorine atoms with amines, alcohols, thiols, or carbon nucleophiles.[2][5] Common byproducts include incompletely substituted intermediates (mono- and di-substituted), over-substituted products, and hydrolysis products (e.g., cyanuric acid) if water is present.[5][6]

      • Ring-Forming Reactions: This involves the cyclocondensation of compounds like nitriles with dicyandiamide or biguanides to form guanamines.[1][7] The most common byproduct is melamine, formed from the self-trimerization of dicyandiamide.[1] Unreacted starting materials can also be significant impurities.

  • Q2: What analytical techniques are best for identifying byproducts in my crude triazine product?

    • A2: A combination of techniques is recommended:

      • Thin Layer Chromatography (TLC): An excellent first step to quickly assess the purity of the crude product and identify the number of components.[4]

      • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the purity and allows for the determination of the molecular weights of the main product and impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and can help identify the structures of major byproducts by comparing the spectra of crude and purified materials.

      • Raman Spectroscopy: Can be used for quantitative analysis and monitoring of triazine concentrations and byproducts, particularly in industrial applications.[8][9]

  • Q3: My triazine product is an oil/low-melting solid that is difficult to purify by recrystallization. What other methods can I use?

    • A3: When recrystallization is not effective, other purification techniques should be employed:

      • Silica Gel Column Chromatography: This is the most common alternative for purifying non-crystalline or isomeric products. A solvent system (e.g., hexane/ethyl acetate gradient) is chosen based on TLC analysis to separate the desired compound from impurities.[2][4]

      • Semi-Preparative HPLC: For high-purity requirements, such as in drug development, semi-preparative HPLC can be a highly effective method for isolating the desired compound from a complex mixture.

      • Acid/Base Washes: If the impurities have different acid/base properties than the product, a liquid-liquid extraction with a dilute acid or base can be used to remove them.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation in Benzoguanamine Synthesis

ParameterCondition A (Standard)Condition B (High Temp)Condition C (Excess Dicyandiamide)
Benzonitrile (eq.) 1.01.01.0
Dicyandiamide (eq.) 1.21.22.5
Temperature Reflux (125°C)160°CReflux (125°C)
Reaction Time 5 hours[1]5 hours5 hours
Benzoguanamine Yield ~80%~65%~75%
Melamine Byproduct ~5-10%~25-30%~15-20%

Data are representative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Purification of a Crude Substituted Triazine by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying a triazine derivative when recrystallization is ineffective.

Materials:

  • Crude triazine product

  • Silica gel (for flash chromatography)

  • Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane), determined by TLC analysis

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system gives the desired product an Rf value of ~0.3 and separates it well from all impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture (e.g., 100% hexane). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve a minimum amount of the crude product in the column solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the solvent system (e.g., from 5% ethyl acetate in hexane to 10%, 20%, etc.) to elute the compounds from the column.[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified triazine product.[4]

Visualizations

Diagram 1: Byproduct Formation in Guanamine Synthesis

This diagram illustrates the desired reaction pathway to a guanamine alongside the competing side reaction that forms the melamine byproduct.

G cluster_main Desired Pathway cluster_side Side Reaction reactant reactant product product byproduct byproduct intermediate intermediate condition condition A Nitrile (R-C≡N) I Intermediate A->I + Dicyandiamide B Dicyandiamide D Melamine (Byproduct) B->D x3 (Self-Condensation) B->I C Substituted Guanamine (Desired Product) E Base, Heat (e.g., KOH, 125°C) E->I F Heat (Side Reaction) F->B I->C G start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node start Impure Product Detected (e.g., by TLC) identify Characterize Impurities (LC-MS, NMR) start->identify is_solid Is Product a Crystalline Solid? identify->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_pure_recrys Pure? recrystallize->is_pure_recrys is_pure_recrys->column No success Pure Product Isolated is_pure_recrys->success Yes is_pure_col Pure? column->is_pure_col acid_base Consider Acid/Base Wash or Prep-HPLC is_pure_col->acid_base No is_pure_col->success Yes fail Re-evaluate Synthesis Strategy acid_base->fail

References

addressing solubility issues of 2,4-diamino-6-methoxy-1,3,5-triazine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diamino-6-methoxy-1,3,5-triazine, focusing on addressing its solubility challenges in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule and is expected to be soluble in polar organic solvents.[1] While specific quantitative data is limited, qualitative assessments and data from structurally similar compounds suggest that it has at least slight solubility in solvents like dimethyl sulfoxide (DMSO) and methanol.[2] Its solubility in nonpolar solvents is likely to be poor.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I can take?

Initial steps to address incomplete dissolution include:

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.

  • Stirring: Ensure vigorous and constant stirring to maximize the contact between the solid and the solvent.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a common and effective strategy. A small amount of a polar aprotic solvent like DMSO or DMF is often added to a less polar reaction solvent to create a mixture with a higher solvating power for polar compounds.

Q4: Are there any "green" chemistry approaches to mitigate solubility issues with this compound?

Microwave-assisted synthesis is a valuable green chemistry technique that can address solubility challenges.[3] The rapid heating provided by microwave irradiation can enhance solubility and dramatically reduce reaction times, often requiring smaller volumes of solvent.[3][4]

Troubleshooting Guide: Solubility Issues in Reactions

This guide provides a systematic approach to troubleshooting common problems related to the solubility of this compound during chemical reactions.

Problem 1: Low Reaction Yield or Incomplete Reaction

Possible Cause: Poor solubility of this compound is limiting its availability to react with other reagents in the solution.

Solutions:

Solution Description Considerations
Solvent Screening Empirically test the solubility of the compound in a range of solvents to find a more suitable one for your reaction.The chosen solvent must be compatible with all reactants and reaction conditions.
Increase Temperature Gently heat the reaction mixture. Increased temperature often leads to higher solubility.Ensure the reaction temperature does not exceed the decomposition point of any reactants or products.
Use of Co-solvents Add a small percentage of a highly polar aprotic solvent (e.g., DMSO, DMF) to the reaction mixture.The co-solvent should not interfere with the reaction chemistry. Even small amounts can significantly impact solubility.
Microwave Irradiation Employ a microwave reactor to heat the reaction mixture. This can lead to rapid dissolution and faster reaction rates.[3][4]Requires specialized equipment. Reaction conditions may need to be re-optimized.
Phase-Transfer Catalysis (PTC) For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the transfer of reactants between phases, overcoming solubility limitations.[5][6]The choice of catalyst depends on the nature of the reactants.
Problem 2: Heterogeneous Reaction Mixture Leading to Inconsistent Results

Possible Cause: The undissolved solid is not uniformly distributed, leading to variable reaction rates and inconsistent product yields.

Solutions:

Solution Description Considerations
High-Speed Mechanical Stirring Use an overhead stirrer to ensure the solid is kept in suspension and evenly distributed throughout the reaction mixture.Standard magnetic stirring may not be sufficient for dense or large volumes of solids.
Ball Milling (for solid-state reactions) If applicable to the reaction type, ball milling can be used to intimately mix solid reactants and provide the mechanical energy to initiate a reaction.This is a specialized technique for solvent-free reactions.

Data Presentation

Qualitative Solubility of Structurally Similar Triazine Derivatives
Solvent Solvent Type Expected Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble to Slightly Soluble[2]
Dimethylformamide (DMF)Polar AproticSoluble to Slightly Soluble
MethanolPolar ProticSlightly Soluble[2]
EthanolPolar ProticSlightly Soluble
WaterPolar ProticSparingly Soluble
AcetonePolar AproticSlightly Soluble
AcetonitrilePolar AproticSlightly Soluble
Dichloromethane (DCM)NonpolarInsoluble to Sparingly Soluble
TolueneNonpolarInsoluble
HexaneNonpolarInsoluble

Experimental Protocols

Protocol 1: General Procedure for Determining Qualitative Solubility
  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation at Room Temperature: Vigorously shake or vortex the vial for 1-2 minutes. Observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve at room temperature, gently heat the vial (e.g., in a 40-50 °C water bath) and observe any changes in solubility.

  • Classification:

    • Soluble: Dissolves completely at room temperature.

    • Slightly Soluble: Dissolves partially at room temperature or completely upon heating.

    • Sparingly Soluble: Very little solid dissolves even with heating.

    • Insoluble: No visible dissolution.

Protocol 2: General Method for Improving Reaction Conditions Using a Co-solvent
  • Initial Setup: In a reaction flask, suspend this compound in the primary reaction solvent (e.g., THF, acetone).

  • Co-solvent Addition: While stirring, add a polar aprotic co-solvent (e.g., DMSO or DMF) dropwise until the solid dissolves or the desired level of solubility is achieved. Typically, 5-10% (v/v) of the co-solvent is sufficient.

  • Addition of Other Reagents: Once the triazine derivative is in solution, add the other reactants as per the reaction protocol.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Be aware that the high boiling point of co-solvents like DMSO and DMF may require specific purification techniques, such as aqueous work-up and extraction, to remove them.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Solubility Issues start Incomplete Dissolution or Heterogeneous Reaction stir_heat Increase Stirring and/or Gently Heat start->stir_heat check_solubility Is the compound soluble? stir_heat->check_solubility proceed Proceed with Reaction check_solubility->proceed Yes cosolvent Add a Co-solvent (e.g., DMSO, DMF) check_solubility->cosolvent No check_solubility2 Is the compound soluble? cosolvent->check_solubility2 check_solubility2->proceed Yes new_solvent Select a New Reaction Solvent check_solubility2->new_solvent No new_solvent->proceed ptc Consider Phase-Transfer Catalysis (if applicable) new_solvent->ptc

Caption: A flowchart outlining the steps to address solubility problems.

General Reaction Pathway for Substitution on the Triazine Core

This diagram illustrates a general synthetic route starting from a dichlorotriazine to introduce the diamino-methoxy functionality. Solubility issues can arise at any of these nucleophilic substitution steps, especially with polar amino groups.

G General Synthesis Pathway cluster_reagents cyanuric_chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) dichloro_methoxy 2,4-Dichloro-6-methoxy-1,3,5-triazine cyanuric_chloride->dichloro_methoxy Nucleophilic Substitution amino_chloro_methoxy 2-Amino-4-chloro-6-methoxy-1,3,5-triazine dichloro_methoxy->amino_chloro_methoxy Nucleophilic Substitution final_product This compound amino_chloro_methoxy->final_product Nucleophilic Substitution reagent1 + Methoxide reagent2 + Ammonia (1 eq.) reagent3 + Ammonia (1 eq.)

Caption: A simplified reaction scheme for the synthesis of the target compound.

References

Technical Support Center: Efficient Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for 1,3,5-triazine synthesis?

A1: Several catalytic systems are employed for the synthesis of 1,3,5-triazines, primarily through the cyclotrimerization of nitriles or other precursors. Common catalysts include:

  • Lewis Acids: Yttrium trifluoromethanesulfonate (Y(OTf)₃) and silica-supported Lewis acids (e.g., Si(Ti), Si(Zn)) are effective for the cyclotrimerization of aromatic nitriles.[1]

  • Phase-Transfer Catalysts (PTC): In microwave-assisted synthesis, a combination of a weak inorganic base like sodium carbonate (Na₂CO₃) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a solvent like DMF has proven highly efficient.[2]

  • Supported Metal Catalysts: Alumina-supported platinum nanoparticles (Pt/Al₂O₃) are used for the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines.[3]

  • Iron Catalysts: Ferric chloride (FeCl₃) can catalyze the cyclization of aldehydes with ammonium iodide (NH₄I) as the nitrogen source.

  • Copper Catalysts: Copper(I) supported on a weakly acidic cation-exchanger resin has been used for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives.[4]

Q2: How do I choose the best catalyst for my specific triazine synthesis?

A2: The optimal catalyst depends on several factors, including the starting materials, desired product, and reaction conditions (e.g., thermal, microwave-assisted). The following logical diagram can guide your selection process:

CatalystSelection cluster_nitriles From Nitriles cluster_alcohols From Alcohols & Amidines cluster_aldehydes From Aldehydes cluster_cyanuric_chloride From Cyanuric Chloride Derivatives start Starting Materials? nitriles Aromatic Nitriles start->nitriles Nitriles alcohols Primary Alcohols + Amidines start->alcohols Alcohols & Amidines aldehydes Aldehydes + NH4I start->aldehydes Aldehydes cyanuric Substituted Cyanuric Chloride start->cyanuric Cyanuric Chloride Derivatives lewis_acid Lewis Acids (Y(OTf)3, Si(Zn)) nitriles->lewis_acid pt_catalyst Supported Pt/Al2O3 alcohols->pt_catalyst fe_catalyst FeCl3 aldehydes->fe_catalyst ptc Base (Na2CO3) + PTC (TBAB) cyanuric->ptc Microwave-assisted cu_resin Supported Cu(I) Resin cyanuric->cu_resin One-pot synthesis

Catalyst selection guide for triazine synthesis.

Q3: What are the advantages of using microwave-assisted synthesis for triazines?

A3: Microwave-assisted synthesis offers several benefits for triazine production:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. For instance, a microwave-assisted method using DMF as a solvent and TBAB as a phase-transfer catalyst achieved high yields in just 150 seconds.[2]

  • Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and cleaner reactions.[1]

  • Enhanced Sustainability: Shorter reaction times and often solvent-free conditions contribute to a greener synthetic protocol.[1][5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incorrect Catalyst Choice Ensure the selected catalyst is appropriate for your starting materials and reaction type. Refer to the catalyst selection guide (FAQ 2).
Suboptimal Reaction Conditions - Temperature: For thermally driven reactions, ensure the temperature is optimal. For microwave synthesis, adjust the power and temperature settings. Some reactions require high temperatures (e.g., 140-180°C).[2] - Solvent: The choice of solvent can significantly impact yield. For example, in a microwave-assisted synthesis with a phase-transfer catalyst, DMF gave a much higher yield (87%) compared to water (10%) or no solvent (8%).[2]
Impure Starting Materials Use high-purity reagents. Impurities can interfere with the catalytic process and lead to side reactions.
Catalyst Deactivation See the "Catalyst Deactivation and Regeneration" section below.

Problem 2: Formation of Multiple Products or Isomers

Potential Cause Troubleshooting Steps
Lack of Selectivity - Reaction Conditions: Adjusting the reaction temperature and time can sometimes favor the formation of the desired product. - Catalyst Choice: Some catalysts offer better selectivity. For instance, in the cyclotrimerization of nitriles, the choice of Lewis acid can influence the outcome.[1]
Side Reactions The triazine ring can be susceptible to nucleophilic attack, leading to ring-opening. Consider using a less aggressive nucleophile or lowering the reaction temperature.

Catalyst Deactivation and Regeneration

Catalyst deactivation is a common issue that leads to a decrease in reaction rate and yield over time. Understanding the causes and potential remedies is crucial for maintaining an efficient process.

Common Causes of Catalyst Deactivation:

  • Poisoning: Strong chemisorption of impurities from the feedstock onto the active sites of the catalyst. Common poisons include sulfur, arsenic, lead, and carbon monoxide.[6][7]

  • Fouling/Coking: Physical deposition of carbonaceous materials (coke) or other species from the reaction mixture onto the catalyst surface and within its pores, blocking active sites.[8][9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, leading to a loss of active surface area.[9][10]

  • Leaching: Dissolution of the active catalytic species into the reaction medium, which is more common with supported catalysts.[8]

Troubleshooting Catalyst Deactivation:

Symptom Potential Cause Suggested Action
Gradual decrease in yield over several runs.Poisoning or Fouling- Purify Feedstock: Ensure starting materials and solvents are free from potential poisons. - Regenerate Catalyst: See regeneration protocols below.
Sudden drop in activity.Severe Poisoning or Mechanical Failure- Identify and remove the source of the poison. - Inspect the catalyst for physical degradation.
Decreased selectivity.Changes to Active SitesThis can be due to sintering or partial poisoning. Consider catalyst regeneration or replacement.

Catalyst Regeneration:

The possibility of regeneration depends on the nature of the deactivation and the catalyst itself.

  • For Fouling/Coking: The catalyst can often be regenerated by burning off the carbon deposits in a controlled manner with air or an oxygen-containing gas stream.

  • For Reversible Poisoning: Some poisons can be removed by treating the catalyst under specific conditions, such as high-temperature reduction.

  • For Sintering and Irreversible Poisoning: Regeneration is often not possible, and the catalyst will need to be replaced.

The reusability of a catalyst is a key advantage. For example, Pt/Al₂O₃ catalysts used in the dehydrogenative synthesis of triazines have been shown to be reusable.[3] Similarly, porous organic polymer-based catalysts have demonstrated good stability and reusability over several cycles.[11]

Quantitative Data on Catalyst Performance

Table 1: Comparison of Catalysts for 1,3,5-Triazine Synthesis

Catalyst SystemStarting MaterialsReaction ConditionsReaction TimeYield (%)Reference
Na₂CO₃ / TBABSubstituted Cyanuric ChlorideMicrowave, 150°C, 50W, DMF150 s54-87[2]
Supported Cu(I) ResinDichlorotriazinyl benzenesulfonamideOne-pot, DMF-High[4]
Pt/Al₂O₃Primary Alcohols + AmidinesAcceptorless Dehydrogenative-up to 93[3]
Y(Tf)₃Aromatic NitrilesSolvent-free, 200°C12-24 h-[1]
Silica-supported Lewis Acids (Si(Zn))Aromatic NitrilesSolvent-free, 200°C24 hHigh[1]
FeCl₃Benzaldehyde + NH₄IAir, Chlorobenzene, 130°C-62-

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

This protocol is based on the method described for the synthesis of morpholine-functionalized triazines.[2]

Materials:

  • Substituted 4-chloro-1,3,5-triazine derivative (1 mmol)

  • Amine (1.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (2 mmol)

  • Tetrabutylammonium Bromide (TBAB) (0.1 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a microwave reaction vessel, combine the substituted 4-chloro-1,3,5-triazine derivative, Na₂CO₃, and TBAB.

  • Add DMF to the vessel, followed by the amine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C and 50W for 150 seconds.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into 50 mL of cold water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the purified 1,3,5-triazine derivative.

ExperimentalWorkflow reagents Combine Reactants: - Substituted Triazine - Na2CO3 - TBAB add_solvents Add DMF and Amine reagents->add_solvents microwave Microwave Irradiation (150°C, 50W, 150s) add_solvents->microwave cool Cool to Room Temperature microwave->cool precipitate Precipitate in Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry product Purified Triazine Product dry->product

Workflow for microwave-assisted triazine synthesis.

Protocol 2: Synthesis of 1,3,5-Triazines via Cyclotrimerization of Nitriles using a Supported Lewis Acid Catalyst

This protocol is based on the solvent-free synthesis using silica-supported Lewis acids.[1]

Materials:

  • Aromatic Nitrile (1 mmol)

  • Silica-supported Lewis Acid (e.g., Si(Zn)) (10 mol%)

Procedure:

  • Grind the aromatic nitrile and the silica-supported Lewis acid catalyst together in a mortar and pestle to ensure a homogenous mixture.

  • Transfer the mixture to a reaction vessel.

  • Heat the mixture at 200°C for 24 hours under conventional heating or use microwave irradiation for a shorter reaction time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter to remove the solid catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2,4,6-trisubstituted-1,3,5-triazine.

References

Technical Support Center: Minimizing Di- and Tri-substituted Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic chemistry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help minimize the formation of undesired di- and tri-substituted byproducts during chemical reactions.

Troubleshooting Guide: Over-substitution Issues

This guide addresses common issues related to the formation of multiple substitution products.

Problem Potential Cause Suggested Solution
High levels of di- or tri-substituted aromatic compounds. The activated aromatic ring is highly susceptible to multiple additions.1. Control Stoichiometry: Use a precise stoichiometric amount or only a slight excess of the electrophile to limit its availability for subsequent reactions.[1][2] 2. Lower Temperature: Reduce the reaction temperature. Higher temperatures can favor multiple substitutions and competing elimination reactions.[3][4] 3. Use a Protecting Group: Temporarily block the most reactive sites on the substrate with a protecting group to direct substitution to the desired position.[5][6]
Poor regioselectivity leading to a mixture of isomers and polysubstituted products. The directing effects of substituents are not strong enough, or reaction conditions are too harsh.1. Employ Shape-Selective Catalysts: Use catalysts like zeolites that sterically hinder the formation of bulkier isomers and disubstituted products, often favoring para-substitution.[7][8][9] 2. Utilize Steric Hindrance: Introduce a bulky electrophile or a bulky Lewis acid catalyst to physically block access to more crowded positions on the substrate.[1][10][11] 3. Solvent Optimization: The choice of solvent can influence the distribution of isomers; for instance, changing from carbon disulfide to nitrobenzene can alter the major product in some Friedel-Crafts reactions.[1]
Desired mono-substituted product is consumed to form byproducts. The mono-substituted product is more reactive than the initial starting material.1. Slow Addition of Reagent: Add the limiting reagent slowly over time to maintain a low concentration, reducing the chance of it reacting with the already-formed product. 2. Use Milder Reaction Conditions: Employ milder Lewis acids or lower the reaction temperature to decrease the overall reaction rate and enhance selectivity.[1]
Difficulty in separating the desired product from polysubstituted impurities. The byproducts have similar physical properties (e.g., polarity, boiling point) to the target compound.1. Modify the Synthetic Strategy: If purification is consistently problematic, consider a different synthetic route that avoids the formation of these specific byproducts. This could involve using protecting groups to prevent over-substitution from the outset.[5][12] 2. Optimize Chromatographic Conditions: Develop a more effective purification method using techniques like High-Performance Liquid Chromatography (HPLC) for difficult separations.[13][14]

Frequently Asked Questions (FAQs)

Q1: How does stoichiometry control the formation of multiple substitution byproducts?

Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction.[15][16] To minimize di- and tri-substitution, it is crucial to control the molar ratio of your reactants. By using the limiting reagent in a 1:1 or slightly less than stoichiometric amount relative to the substrate, you ensure there is not a large excess of the reagent available to react a second or third time with the newly formed mono-substituted product.[1] This is particularly important when the initial substitution activates the molecule towards further reaction.

Q2: What is the role of steric hindrance in preventing over-substitution?

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction.[17][18] You can leverage this effect to your advantage:

  • Bulky Reagents: Using a larger, bulkier reacting agent can physically prevent it from approaching and reacting with sterically crowded positions on the substrate. This can improve selectivity for less hindered sites and reduce the likelihood of multiple substitutions.[1][19]

  • Bulky Catalysts: In reactions like Friedel-Crafts acylation, a bulky Lewis acid can form a complex with a substituent on the aromatic ring, increasing the steric barrier at adjacent positions and directing substitution elsewhere.[1]

  • Shape-Selective Catalysts: Zeolites have a porous structure that can control which regioisomers are formed based on their size and shape, effectively preventing the formation of larger, polysubstituted products.[8][9]

Q3: When should I consider using a protecting group?

A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a synthetic sequence.[5][6] You should consider using a protecting group when:

  • Your molecule has multiple reactive sites, and you need to ensure the reaction occurs at only one specific site.

  • The desired mono-substituted product is more reactive than the starting material, leading to uncontrollable multiple substitutions.

  • A functional group in your molecule is incompatible with the required reaction conditions for another part of the molecule.[6]

After the desired reaction is complete, the protecting group is removed in a separate "deprotection" step.[6] Carbamates like Boc and Cbz are common protecting groups for amines.[12]

Q4: How does reaction temperature influence the formation of byproducts?

Temperature is a critical parameter. Generally, increasing the reaction temperature increases the rate of all reactions, but it can disproportionately favor undesired pathways.

  • Substitution vs. Elimination: In many cases, elimination reactions have a higher activation energy than substitution reactions. Increasing the temperature provides the energy to overcome this barrier, often leading to a higher yield of elimination byproducts at the expense of the desired substitution product.[3][4][20][21]

  • Selectivity: Lower temperatures often lead to greater selectivity, favoring the kinetically controlled product. Higher temperatures can provide enough energy to form the more stable, thermodynamically controlled product, which may not be the desired isomer, or it may promote over-substitution.[4][22]

Q5: What are the best analytical methods for detecting and quantifying di- and tri-substituted byproducts?

The choice of analytical method depends on the properties of your compounds.[13]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, especially those that are non-volatile or thermally unstable. It is widely used for separating and quantifying isomers and byproducts in a mixture.[13][14]

  • Gas Chromatography (GC): An effective method for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it provides high sensitivity and specificity for identifying and quantifying analytes.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., NOESY) are invaluable for determining the exact structure of the products and byproducts, confirming the substitution pattern and regiochemistry.[1]

Quantitative Data Summary

The following tables illustrate how reaction parameters can influence product distribution. The data is representative and intended to highlight general principles.

Table 1: Effect of Stoichiometry on Product Yield (Illustrative data for the alkylation of benzene)

Molar Ratio (Benzene:Alkyl Halide)Mono-substituted Product (%)Di-substituted Product (%)Poly-substituted Products (%)
1 : 0.985105
1 : 1.170255
1 : 2.0305515

Table 2: Effect of Temperature on Substitution vs. Elimination (Illustrative data for the reaction of 2-bromopropane with a strong base)

Temperature (°C)Substitution Product (SN2) (%)Elimination Product (E2) (%)
257030
505545
1003070

Experimental Protocols

General Protocol for Selective Friedel-Crafts Acylation

This protocol is designed to favor the formation of a mono-acylated product while minimizing di-acylation.

1. Materials:

  • Substrate (e.g., Anisole)

  • Acylating Agent (e.g., Acetyl Chloride)

  • Lewis Acid Catalyst (e.g., AlCl₃)

  • Inert Solvent (e.g., Dichloromethane, DCM)

  • Quenching Solution (e.g., Cold dilute HCl)

  • Drying Agent (e.g., Anhydrous MgSO₄)

2. Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Add the Lewis acid catalyst (e.g., AlCl₃, 1.05 equivalents) to the inert solvent (DCM) in the flask and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add the acylating agent (e.g., Acetyl Chloride, 1.0 equivalent) dropwise to the cooled catalyst suspension while stirring.

  • Substrate Addition: Dissolve the substrate (e.g., Anisole, 1.0 equivalent) in a small amount of inert solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. Slow addition is key to preventing high local concentrations of reagents.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by taking small aliquots and analyzing them via TLC or GC to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl to decompose the catalyst and quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to isolate the desired mono-acylated product.

Visualizations

Troubleshooting_Workflow start High Level of Polysubstituted Byproducts check_stoichiometry Is Stoichiometry Controlled (e.g., 1:1)? start->check_stoichiometry adjust_stoichiometry Adjust Reagent to ~1.0 equivalent. Use Slow Addition. check_stoichiometry->adjust_stoichiometry No check_temp Is Reaction Temperature Low? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Lower Temperature (e.g., to 0°C or below). check_temp->lower_temp No check_sterics Can Steric Hindrance Be Increased? check_temp->check_sterics Yes lower_temp->check_sterics use_bulky_reagents Use Bulky Reagent or Shape-Selective Catalyst (e.g., Zeolite). check_sterics->use_bulky_reagents Yes consider_pg Consider Using a Protecting Group Strategy. check_sterics->consider_pg No end_node Optimized Reaction: Minimized Byproducts use_bulky_reagents->end_node consider_pg->end_node

Caption: A workflow for troubleshooting the formation of polysubstituted byproducts.

Protecting_Group_Concept cluster_0 Step 1: Protection cluster_1 Step 2: Reaction cluster_2 Step 3: Deprotection A Substrate (Multiple Reactive Sites) B Protected Substrate (One Site Blocked) A->B Add Protecting Group (PG) C Mono-substituted Product (Protected) B->C Perform Reaction D Final Product (Mono-substituted) C->D Remove PG

Caption: Conceptual workflow for using a protecting group to achieve mono-substitution.

Logical_Relationships outcome Desired Outcome: High Yield of Mono-substituted Product control_stoichiometry Control Stoichiometry (Reagent ≈ 1 eq.) control_stoichiometry->outcome low_temp Low Reaction Temperature low_temp->outcome steric_hindrance Increase Steric Hindrance steric_hindrance->outcome protecting_group Use Protecting Group protecting_group->outcome byproducts Undesired Outcome: Di- & Tri-substituted Byproducts excess_reagent Excess Reagent excess_reagent->byproducts high_temp High Reaction Temperature high_temp->byproducts low_sterics Low Steric Hindrance low_sterics->byproducts unprotected Multiple Active Sites unprotected->byproducts

Caption: Factors influencing the formation of mono-substituted vs. poly-substituted products.

References

Technical Support Center: Scale-Up Production of 2,4-Diamino-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 2,4-diamino-6-methoxy-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: There are two main industrial routes for the synthesis of this compound:

  • Route 1: From Cyanuric Chloride: This is a common and cost-effective method that involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process typically involves a step-wise reaction with sodium methoxide followed by amination with ammonia. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by careful temperature management.[1]

  • Route 2: From Dicyandiamide and Methanol: This "green" synthesis approach involves the reaction of dicyandiamide with methanol under pressure and in the presence of a base. While potentially more environmentally friendly, it may require more specialized high-pressure equipment.

Q2: What are the critical safety precautions to consider when handling cyanuric chloride on a large scale?

A2: Cyanuric chloride is a hazardous material that requires strict safety protocols. Key precautions include:

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection. Avoid creating dust.

  • Reactivity: Cyanuric chloride reacts violently with water, producing toxic hydrogen chloride gas. It is crucial to use anhydrous solvents and prevent any contact with moisture.

  • Storage: Store in a cool, dry, and well-ventilated place, away from water and incompatible materials.

Q3: How can I control the formation of byproducts during the synthesis from cyanuric chloride?

A3: The key to minimizing byproducts is precise control over reaction conditions. The substitution of the chlorine atoms on the triazine ring is highly temperature-dependent. The first substitution with methoxide is exothermic and should be carried out at a low temperature (0-5°C). Subsequent substitutions with ammonia require progressively higher temperatures. Inadequate temperature control can lead to the formation of di- and tri-methoxy or partially aminated impurities.

Q4: What is the recommended method for purifying the final product on a large scale?

A4: Recrystallization is the most common and effective method for purifying this compound at an industrial scale. The choice of solvent is critical for obtaining high purity and good yield. A common procedure involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form pure crystals, leaving impurities in the mother liquor. Water or aqueous methanol are often suitable solvent systems.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like HPLC or TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Loss of product during work-up and purification.Optimize the recrystallization process. Ensure the correct solvent and temperature profile are used to maximize crystal formation and minimize dissolution of the product in the mother liquor.
High Impurity Levels Poor temperature control during the reaction, leading to side reactions.Implement strict temperature control for each step of the sequential substitution. Use a reactor with efficient heat exchange capabilities.
Impure starting materials.Ensure the purity of all reactants, especially cyanuric chloride and sodium methoxide, before starting the synthesis.
Formation of Insoluble Solids Precipitation of partially reacted intermediates or byproducts.Ensure adequate agitation to maintain a homogenous reaction mixture. Consider adjusting the solvent system to improve the solubility of all components.
Poor Filterability of the Product Formation of very fine crystals during recrystallization.Control the cooling rate during recrystallization. A slower cooling rate generally leads to the formation of larger, more easily filterable crystals.

Experimental Protocols

Synthesis of this compound from Cyanuric Chloride

This protocol outlines a two-step process for the large-scale synthesis of this compound.

Step 1: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine

  • Reaction Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of cyanuric chloride in an appropriate anhydrous solvent (e.g., acetone or THF).

  • First Amination: Cool the reactor to 0-5°C. Slowly add a solution of aqueous ammonia (2 equivalents) while maintaining the temperature below 10°C. The reaction is exothermic and requires efficient cooling.

  • Second Amination: After the initial reaction subsides, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Isolation: The product, 2-chloro-4,6-diamino-1,3,5-triazine, will precipitate out of the solution. Isolate the solid by filtration and wash with water to remove any ammonium chloride. Dry the product under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a pressure reactor, suspend the 2-chloro-4,6-diamino-1,3,5-triazine in methanol.

  • Methoxylation: Add a solution of sodium methoxide in methanol (1.1 equivalents).

  • Reaction: Heat the mixture to 80-100°C and maintain the pressure. The reaction progress should be monitored.

  • Work-up: After the reaction is complete, cool the reactor and neutralize the excess base with an acid (e.g., hydrochloric acid).

  • Purification: The crude product can be purified by recrystallization from water or aqueous methanol.

Quantitative Data Summary

ParameterStep 1: DiaminationStep 2: Methoxylation
Molar Ratio (Reactant:Reagent) Cyanuric Chloride:Ammonia = 1:2.22-chloro-4,6-diamino-1,3,5-triazine:Sodium Methoxide = 1:1.1
Temperature 0-10°C, then ambient80-100°C
Pressure Atmospheric2-5 bar
Reaction Time 4-6 hours6-8 hours
Typical Yield >95%>90%
Purity after Recrystallization ->99%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine cluster_step2 Step 2: Synthesis of this compound start1 Cyanuric Chloride in Anhydrous Solvent react1 Add Aqueous Ammonia (2 eq.) at 0-5°C start1->react1 stir1 Stir at Room Temperature react1->stir1 filter1 Filter and Wash with Water stir1->filter1 dry1 Dry under Vacuum filter1->dry1 product1 2-chloro-4,6-diamino-1,3,5-triazine dry1->product1 start2 Suspend Intermediate in Methanol product1->start2 Intermediate Transfer react2 Add Sodium Methoxide (1.1 eq.) start2->react2 heat Heat to 80-100°C react2->heat neutralize Cool and Neutralize heat->neutralize recrystallize Recrystallize from Water/Methanol neutralize->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurities Detected check_temp Review Temperature Logs start->check_temp temp_ok Temperature within Specification check_temp->temp_ok Yes temp_bad Temperature Deviation Found check_temp->temp_bad No check_reagents Verify Purity of Starting Materials temp_ok->check_reagents improve_temp_control Improve Reactor Heat Transfer temp_bad->improve_temp_control reagents_ok Reagents Meet Purity Standards check_reagents->reagents_ok Yes reagents_bad Impure Reagents Used check_reagents->reagents_bad No check_mixing Assess Agitation Efficiency reagents_ok->check_mixing source_new_reagents Source High-Purity Reagents reagents_bad->source_new_reagents mixing_ok Homogeneous Mixture Maintained check_mixing->mixing_ok Yes mixing_bad Poor Mixing Identified check_mixing->mixing_bad No optimize_purification Optimize Recrystallization Protocol mixing_ok->optimize_purification improve_agitation Increase Stirring Speed or Baffling mixing_bad->improve_agitation

Caption: Troubleshooting logic for addressing common issues in the production of this compound.

References

Validation & Comparative

A Comparative Guide to 2,4-diamino-6-methoxy-1,3,5-triazine and Atrazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,4-diamino-6-methoxy-1,3,5-triazine and the widely studied herbicide, atrazine. While both compounds share a common 1,3,5-triazine core, their biological profiles and the extent of available research data differ significantly. This document summarizes the known biological effects of atrazine, for which a substantial body of evidence exists, and contrasts this with the limited publicly available data for this compound.

Introduction

This guide aims to provide a clear comparison based on the existing scientific literature, highlighting the known biological activities of atrazine and the current data gap for this compound.

Atrazine: A Profile of Biological Activity

Atrazine is a systemic herbicide that functions primarily by inhibiting photosynthesis. It also exhibits endocrine-disrupting effects in various organisms.

Photosystem II Inhibition

The primary herbicidal mechanism of atrazine involves the disruption of photosynthetic electron transport in plants.[2] Atrazine binds to the QB-binding site on the D1 protein of the photosystem II (PSII) complex in chloroplasts.[7] This binding blocks the electron flow from plastoquinone QA to QB, thereby inhibiting the Hill reaction of photosynthesis.[8] This interruption of electron transport leads to the production of reactive oxygen species, causing oxidative damage and ultimately plant death.[2]

Endocrine Disruption

Atrazine has been identified as an endocrine-disrupting chemical (EDC) in various animal species.[3] Its endocrine-disrupting effects are not mediated by direct binding to estrogen or androgen receptors.[3][9] Instead, atrazine can induce the expression of aromatase, the enzyme that converts androgens to estrogens.[10] This is achieved by inhibiting phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels.[11] Elevated cAMP can then upregulate aromatase gene expression, resulting in an imbalance of sex hormones.[3][11]

This compound: Current State of Knowledge

Despite its structural similarity to atrazine, there is a notable lack of publicly available data on the specific biological activities of this compound from dedicated studies. Chemical suppliers list it as a versatile building block for the synthesis of agricultural chemicals and pharmaceuticals.[4] While its herbicidal properties are mentioned, quantitative data from biological assays such as IC50 or EC50 values are not reported in the reviewed literature.

Quantitative Data on Atrazine

The following table summarizes key quantitative data for atrazine from various biological assays. No comparable data has been found for this compound in the public domain.

Biological AssayOrganism/SystemEndpointResultReference(s)
Photosynthetic InhibitionSubmerged macrophytesI5095 µg/L[12]
Acute ToxicityVibrio fischeri (Microtox assay)EC5039.87 mg/L[13]
Acute ToxicityChanna punctatus (freshwater fish)LC50 (96 h)42.381 mg/L[14]

Experimental Protocols

Photosystem II (PSII) Inhibition Assay

Principle: This assay measures the inhibition of photosynthetic electron transport in isolated chloroplasts or thylakoid membranes. The rate of reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP), is monitored spectrophotometrically. In the presence of a PSII inhibitor like atrazine, the rate of DPIP reduction is decreased.[8]

Protocol Outline:

  • Isolation of Thylakoid Membranes: Thylakoid membranes are isolated from fresh plant leaves (e.g., pea or spinach) by differential centrifugation.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the isolated thylakoid membranes, and the artificial electron acceptor DPIP.

  • Inhibitor Addition: Various concentrations of the test compound (e.g., atrazine) are added to the reaction mixture.

  • Measurement: The reaction is initiated by illumination with a light source. The reduction of DPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of DPIP reduction is calculated for each inhibitor concentration. The concentration of the inhibitor that causes 50% inhibition of the photosynthetic electron transport rate (I50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aromatase Activity Assay

Principle: This assay measures the activity of the enzyme aromatase, which converts androgens to estrogens. The assay typically uses a radiolabeled androgen substrate, and the amount of tritiated water released during the reaction is quantified as a measure of enzyme activity.

Protocol Outline:

  • Cell Culture and Treatment: A suitable cell line expressing aromatase (e.g., H295R human adrenocortical carcinoma cells) is cultured. The cells are then treated with various concentrations of the test compound (e.g., atrazine) for a specified period.

  • Enzyme Reaction: The cells are incubated with a radiolabeled substrate, such as [3H]-androstenedione.

  • Extraction of Tritiated Water: After the incubation period, the reaction is stopped, and the tritiated water produced is separated from the unreacted substrate, typically by charcoal dextran stripping.

  • Quantification: The amount of tritiated water is quantified using liquid scintillation counting.

  • Data Analysis: The aromatase activity is expressed as the amount of product formed per unit of time per milligram of protein. The effect of the test compound is determined by comparing the activity in treated cells to that in control cells.[9]

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways affected by atrazine.

atrazine_photosynthesis_inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein (QB site) PSII->D1 e- PQ Plastoquinone (PQ) D1->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- Atrazine Atrazine Atrazine->D1 Binds and blocks electron transfer

Caption: Atrazine inhibits photosynthesis by blocking electron transport at the D1 protein of Photosystem II.

atrazine_endocrine_disruption Atrazine Atrazine PDE Phosphodiesterase (PDE) Atrazine->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation & Activation Aromatase Aromatase Gene (CYP19A1) CREB->Aromatase Increased Transcription Androgens Androgens Estrogens Estrogens Androgens->Estrogens Conversion

Caption: Atrazine disrupts endocrine function by increasing aromatase expression via the cAMP signaling pathway.

Conclusion

The available scientific literature provides a detailed understanding of the biological activities of atrazine, particularly its roles as a photosystem II inhibitor and an endocrine disruptor. In stark contrast, there is a significant lack of publicly accessible, quantitative data from biological assays for this compound. While it is used as a precursor in the synthesis of herbicides, its specific biological profile remains largely uncharacterized in the public domain. This data gap highlights an area for future research to fully understand the biological and toxicological properties of this triazine derivative and to enable a direct and comprehensive comparison with structurally related and widely used compounds like atrazine.

References

A Comparative Guide to the Efficacy of Substituted Triazines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse biological activities of triazine derivatives have positioned them as a significant scaffold in the development of novel anti-tumor agents. This guide provides a comparative analysis of the efficacy of various substituted triazines against a range of cancer cell lines, supported by quantitative data and detailed experimental protocols. The information is intended to aid researchers in navigating the landscape of triazine-based anticancer compounds and to inform future drug development efforts.

Quantitative Efficacy of Substituted Triazines

The cytotoxic potential of different substituted triazines has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency. The following tables summarize the IC50 values of representative triazine derivatives, categorized by their core structure and substitution patterns.

1,3,5-Triazine Derivatives

1,3,5-triazines, also known as s-triazines, are a widely studied class of compounds with a symmetrical six-membered ring containing three nitrogen atoms.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Reference
Chalcone-Triazines Leukemia (SR)0.422Chalcone derivative 68 showed the most sensitivity in the leukemia cell line.[1]
Breast (MCF-7)1.25Compound 69 was most effective against the MCF7 breast cancer cell line.[1]
Colon (HCT-116)1.48Compound 70 demonstrated notable activity against the HCT-116 colon cancer cell line.[1]
Di-substituted Phenylamino-s-triazines Breast (MCF-7)6.54Compound 2d exhibited potent activity.[2]
Colon (C26)0.38Compound 2d was particularly effective against this colon cancer cell line.[2]
Monastrol-1,3,5-triazine Hybrids Leukemia (HL-60)23.1Derivative 19 showed the highest activity against this leukemia cell line.[1]
Cervical (HeLa)39.7[1]
Breast (MCF-7)41.5[1]
Liver (HepG2)31.2[1]
2-(Thiophen-2-yl)-1,3,5-triazines Lung (A549)0.20Derivative 47 showed excellent potency.[3]
Breast (MCF-7)1.25[3]
Cervical (HeLa)1.03[3]
1,2,3-Triazole-1,3,4-oxadiazole-Triazines Prostate (DU-145)0.16Compound 9d showed remarkable anticancer activity.[4]
Prostate (PC3)0.17[4]
Lung (A549)0.19[4]
Breast (MCF-7)0.51[4]
1,2,4-Triazine Derivatives

1,2,4-triazines are another important class of heterocyclic compounds that have demonstrated significant anticancer properties.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Reference
Triazolo[4,3-b][1][5][6]triazin-7-one Derivative Lung (A549)36.6A novel derivative showed cytotoxic potential against non-small cell lung carcinoma.[7]
Substituted 1,2,4-Triazines Liver (HepG2)12.5-100 (Range)Compound 10 was most effective at high doses.[8]
Colon (HT-29)12.5-100 (Range)Compound 3b was effective against this cell line.[8]

Key Signaling Pathways Targeted by Substituted Triazines

Substituted triazines exert their anticancer effects by modulating various cellular signaling pathways that are often dysregulated in cancer. Key targets include the EGFR and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and growth.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Triazines Substituted Triazines Triazines->EGFR inhibit Triazines->PI3K inhibit Triazines->mTOR inhibit

Figure 1: Simplified signaling cascade showing the inhibitory action of substituted triazines on the EGFR and PI3K/AKT/mTOR pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of triazine derivatives B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4 hours E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Figure 2: A typical workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Substituted triazine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to observe the effect of triazine compounds on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with triazine compounds for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. β-actin is often used as a loading control to ensure equal protein loading in each lane.

Conclusion

The presented data highlights the significant potential of substituted triazines as a versatile scaffold for the development of potent anticancer agents. The efficacy of these compounds is highly dependent on the nature and position of the substituents on the triazine core, as well as the specific cancer cell line being targeted. Further structure-activity relationship (SAR) studies are crucial to optimize the therapeutic index of these promising molecules. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel triazine derivatives.

References

A Comparative Guide to the Synthetic Routes of 2,4-diamino-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for producing 2,4-diamino-6-methoxy-1,3,5-triazine, a crucial scaffold in medicinal chemistry. We will delve into three main routes: synthesis from cyanuric chloride, a green chemistry approach starting from dicyandiamide, and a pathway involving a biguanide intermediate. Each method's performance is objectively evaluated with supporting experimental data, detailed protocols, and visual representations of the chemical workflows.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision influenced by factors such as yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the three primary synthetic pathways.

ParameterRoute 1: Cyanuric ChlorideRoute 2: Dicyandiamide (Green Synthesis)Route 3: Biguanide Intermediate
Starting Materials Cyanuric chloride, Methanol, AmmoniaDicyandiamide, Methyl FormateBiguanide, Methyl Formate
Key Reagents/Catalysts Sodium hydroxide, TriethylamineSodium methoxideSodium methoxide
Solvent Acetone, Water, DioxaneMethanolMethanol
Reaction Temperature 0°C to 100°C (stepwise)Reflux (approx. 65°C) or Microwave irradiationReflux (approx. 65°C)
Reaction Time 6 - 12 hours1 - 4 hours4 - 8 hours
Reported Yield 70-85% (overall)80-95%65-80%
Product Purity High (>98% after recrystallization)High (>98% after recrystallization)Good (recrystallization may be required)
Key Advantages Well-established, versatile for diverse substitutionsEnvironmentally friendly, shorter reaction timesGood yields, readily available starting materials
Key Disadvantages Use of hazardous cyanuric chloride, multiple stepsRequires careful control of reaction conditionsTwo-step process

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G Route 1: Cyanuric Chloride Pathway cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Diamination Cyanuric Chloride Cyanuric Chloride 2,4-dichloro-6-methoxy-1,3,5-triazine 2,4-dichloro-6-methoxy-1,3,5-triazine Cyanuric Chloride->2,4-dichloro-6-methoxy-1,3,5-triazine 0-5°C, Acetone/Water Methanol / NaOH Methanol / NaOH Methanol / NaOH->2,4-dichloro-6-methoxy-1,3,5-triazine This compound This compound 2,4-dichloro-6-methoxy-1,3,5-triazine->this compound Reflux, Dioxane/Water Ammonia Ammonia Ammonia->this compound G Route 2: Dicyandiamide Pathway (Green Synthesis) Dicyandiamide Dicyandiamide This compound This compound Dicyandiamide->this compound Methanol, Reflux or Microwave Methyl Formate Methyl Formate Methyl Formate->this compound Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound G Route 3: Biguanide Intermediate Pathway cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Cyclization Dicyandiamide Dicyandiamide Biguanide Biguanide Dicyandiamide->Biguanide High Temperature Ammonia Ammonia Ammonia->Biguanide This compound This compound Biguanide->this compound Methanol, Reflux Methyl Formate Methyl Formate Methyl Formate->this compound Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound

A Comparative Analysis of Microwave versus Conventional Heating for Triazine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of triazine scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of microwave-assisted and conventional heating methods for triazine synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

The synthesis of 1,3,5-triazines, a core structure in many biologically active compounds, has traditionally been accomplished through conventional heating methods.[1] However, the emergence of microwave-assisted organic synthesis (MAOS) has offered a powerful alternative, promising accelerated reaction times, improved yields, and alignment with the principles of green chemistry.[2][3][4] This guide delves into a comparative analysis of these two heating techniques, providing a clear overview of their respective advantages and disadvantages in the context of triazine synthesis.

Data Presentation: A Quantitative Comparison

The primary advantages of microwave irradiation in triazine synthesis—dramatic reductions in reaction time and significant increases in product yield—are clearly demonstrated across a variety of synthetic routes.[5][6][7] The following table summarizes a selection of comparative data from the literature.

Triazine DerivativeHeating MethodReaction TimeYield (%)Reference
4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-oneConventional (Reflux)2 hours62[5]
Microwave Irradiation2 minutes98[5]
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesConventional Heating290 minutes78[6]
Microwave Irradiation10-25 minutes97[6]
1,2,4-triazole-3-carboxamides derivativesConventional Heating12-16 hours-[6]
Microwave Irradiation30 minutesHigh[6]
1,3,5-triarlyoxytriazinesMicrowave Irradiation6 minutes85-90
Trisubstituted 1,3,5-triazines from metforminConventional HeatingLess efficient-[8]
Microwave Heating3 hoursGood[8]
2,4-diamino-1,3,5-triazinesConventional Heating24 hours-[9]
Microwave Irradiation10-15 minutesGood to Excellent[9]

The Underlying Principles: How Heating Methods Differ

Conventional heating relies on the transfer of thermal energy through conduction and convection. The reaction vessel is heated from an external source, and this heat is then transferred to the solvent and reactants. This process can be slow and lead to uneven heating, with the vessel walls being hotter than the bulk of the reaction mixture.

In contrast, microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture. This interaction causes rapid molecular rotation and ionic conduction, leading to a rapid and uniform increase in temperature throughout the reaction medium. This localized superheating can accelerate reaction rates far beyond what is achievable with conventional methods.

Experimental Protocols: A Practical Guide

The following are generalized experimental protocols for the synthesis of triazines using both conventional and microwave-assisted heating methods. These protocols are based on common procedures found in the literature and should be adapted for specific substrates and reactions.

Conventional Heating Protocol: Synthesis of a Generic Triazine Derivative
  • Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate starting materials (e.g., a 1,2-dicarbonyl compound, an amidine or biguanide derivative, and a suitable solvent such as ethanol or dimethylformamide).

  • Heating: Place the flask in an oil bath preheated to the desired reaction temperature (typically reflux temperature of the solvent).

  • Reaction Monitoring: Allow the reaction to proceed for the specified time (often several hours to overnight).[5][6] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired triazine derivative.

Microwave-Assisted Synthesis Protocol: Synthesis of a Generic Triazine Derivative
  • Reactant Mixture Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the starting materials and solvent.

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave synthesizer. Set the desired reaction temperature, pressure, and irradiation time (typically in the range of minutes).[5][9]

  • Reaction Monitoring: The progress of the reaction is often monitored in real-time by the microwave synthesizer's software.

  • Work-up and Purification: After the irradiation is complete, allow the vessel to cool to a safe temperature. Open the vessel and transfer the reaction mixture. The work-up and purification procedures are generally similar to those for conventional synthesis, involving solvent removal and purification by recrystallization or chromatography.

Visualizing the Process

To better understand the workflow and the comparative nature of this analysis, the following diagrams have been generated.

G Comparative Workflow for Triazine Synthesis cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis A1 Reactant Mixture in Round-Bottom Flask A2 Heating via Oil Bath (Hours) A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Work-up & Purification A3->A4 End Pure Triazine Product A4->End B1 Reactant Mixture in Microwave Vessel B2 Microwave Irradiation (Minutes) B1->B2 B3 Real-time Monitoring B2->B3 B4 Work-up & Purification B3->B4 B4->End Start Starting Materials & Solvent Start->A1 Start->B1

Caption: A flowchart comparing the experimental workflows of conventional and microwave-assisted triazine synthesis.

G Logical Comparison of Heating Methods Comparison Heating Method Comparison Conventional Conventional Heating Comparison->Conventional Microwave Microwave-Assisted Comparison->Microwave Time Reaction Time Conventional->Time Longer Yield Product Yield Conventional->Yield Often Lower Energy Energy Efficiency Conventional->Energy Less Efficient Microwave->Time Shorter Microwave->Yield Often Higher Microwave->Energy More Efficient Green Green Chemistry Principles Microwave->Green More Aligned

References

Comparative Guide to Structure-Activity Relationships of 2,4-Diamino-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-diamino-1,3,5-triazine derivatives, with a focus on their anticancer and protein kinase inhibitory activities. The information is compiled from various studies to offer a comprehensive resource for researchers in the field of drug discovery and development.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of various 2,4-diamino-1,3,5-triazine derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Anticancer Activity of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles

CompoundRCancer Cell LineGI50 (µM)
19 4-phenylpiperazin-1-ylMelanoma (MALME-3M)0.033[1]
20 4-(2-methylphenyl)piperazin-1-ylMelanoma (MALME-3M)>100
21 4-(4-chlorophenyl)piperazin-1-ylMelanoma (MALME-3M)0.12
22 morpholin-4-ylMelanoma (MALME-3M)0.18

Table 2: Cytotoxic Activity of Hybrid 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins

CompoundRCancer Cell LineIC50 (µM)
11 4-phenylpiperazin-1-ylPancreatic Cancer (DAN-G)1.51[2]
Lung Cancer (A-427)2.60[2]
Non-small Cell Lung Cancer (LCLC-103H)1.83[2]
Cervix Cancer (SISO)2.14[2]
Urinary Bladder Cancer (RT-4)1.95[2]

Table 3: Antiproliferative Activity of Imamine-1,3,5-triazine Derivatives against MDA-MB-231 (Breast Cancer) Cells [3]

CompoundRIC50 (µM)
4f N-allyl-N-methylamino6.25
4k N-cyclohexyl-N-methylamino8.18
Imatinib (control) -35.50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2,4-Diamino-1,3,5-triazine Derivatives

A general and environmentally friendly method for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines involves the reaction of cyanoguanidine with various nitriles under microwave irradiation.[4][5][6]

General Procedure:

  • A mixture of dicyandiamide (cyanoguanidine) and the corresponding nitrile is placed in a microwave reactor.

  • The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and often avoids the need for a solvent.[4][5][6]

  • The resulting product is then purified, typically by recrystallization.

For more complex derivatives, a stepwise nucleophilic substitution of cyanuric chloride is a common strategy.[7] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

PIM1 Kinase Inhibition Assay

The PIM1 kinase inhibitory activity of the compounds can be evaluated using various in vitro kinase assay kits, such as the ADP-Glo™ Kinase Assay.

Protocol (based on ADP-Glo™ Assay):

  • Reaction Setup: The kinase reaction is set up in a 384-well plate containing the PIM1 enzyme, a suitable substrate (e.g., a peptide derived from the BAD protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A kinase detection reagent is added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a luminometer. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Mandatory Visualization

PIM1 Signaling Pathway and Inhibition by 2,4-Diamino-1,3,5-triazine Derivatives

The following diagram illustrates the PIM1 signaling pathway, a key regulator of cell survival and proliferation, and the point of intervention for 2,4-diamino-1,3,5-triazine derivatives. Overexpression of PIM1 is implicated in various cancers.[8][9][10]

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT Activates PIM1_Gene PIM1 Gene STAT->PIM1_Gene Transcription PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase Translation BAD BAD PIM1_Kinase->BAD Phosphorylates Myc c-Myc PIM1_Kinase->Myc Phosphorylates Triazine 2,4-Diamino-1,3,5-triazine Derivatives Triazine->PIM1_Kinase Inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Promotes Apoptosis pBAD p-BAD pBAD->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival pMyc p-c-Myc pMyc->Cell_Survival

Caption: PIM1 signaling pathway and its inhibition.

General Experimental Workflow for SAR Studies

The logical workflow for conducting structure-activity relationship studies of novel chemical entities is depicted below.

SAR_Workflow Synthesis Chemical Synthesis of Triazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro_Screening In Vitro Biological Screening (e.g., MTT, Kinase Assays) Purification->InVitro_Screening Data_Analysis Data Analysis (IC50/GI50 Determination) InVitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Derivatives Design & Synthesis of New Derivatives Lead_Optimization->New_Derivatives New_Derivatives->Purification

Caption: Workflow for SAR studies of triazine derivatives.

References

Validating the Purity of Synthesized 2,4-diamino-6-methoxy-1,3,5-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,4-diamino-6-methoxy-1,3,5-triazine, a key scaffold in medicinal chemistry. We will explore the performance of various techniques, supported by experimental data and detailed protocols, and compare them to alternative approaches.

The synthesis of this compound, typically originating from cyanuric chloride, can introduce a range of impurities.[1][2] These may include unreacted starting materials, partially substituted intermediates (e.g., 2-chloro-4,6-diamino-1,3,5-triazine), or byproducts from side reactions. A multi-faceted analytical approach is therefore essential for comprehensive purity assessment.

Comparative Analysis of Purity Validation Techniques

A combination of chromatographic and spectroscopic methods is recommended for a thorough evaluation of the purity of this compound. The following table summarizes the key analytical techniques and their expected performance.

Analytical TechniquePrincipleInformation ProvidedTypical Purity BenchmarkAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), retention time (t R ), detection of non-volatile impurities.>98.0%[1]High resolution, sensitive, robust, and widely available for routine quality control.[3]Requires a reference standard for absolute quantification; may not detect highly volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.[4]Absolute purity determination without a specific reference standard of the analyte.[5]High accuracy and precision.Primary analytical method, highly accurate, provides structural information.[6]Lower sensitivity than chromatographic methods, requires a certified internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.N/AHigh sensitivity and selectivity, excellent for impurity profiling.[3][7]Not suitable for non-volatile compounds, potential for thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.Molecular weight confirmation, identification of impurities and degradation products.N/AHigh sensitivity and specificity, applicable to a wide range of compounds.Can be complex to operate, matrix effects can influence quantification.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N.Confirmation of elemental composition.Theoretical: C: 34.04%, H: 5.00%, N: 49.62%Provides fundamental confirmation of the compound's composition.Does not provide information on the nature of impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar triazine derivatives and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A gradient of acetonitrile and water is often effective for triazine derivatives. A starting point could be a gradient of 20% to 80% acetonitrile in water over 20 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 220 nm.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample solution. The purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used for the absolute purity determination of this compound using a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Parameters:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for triazine derivatives.

    • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

    • Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard is crucial for accurate quantification.[8]

    • Number of Scans: Sufficient scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.[5]

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire the 1H NMR spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program: A typical program could be: initial temperature of 60°C (hold for 1 min), ramp to 280°C at 10°C/min, and hold for 5 min.[9]

    • Injector: Splitless mode at 250°C.[9]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate).

    • Filter the solution if necessary.

  • Analysis: The resulting chromatogram will separate volatile components, and the mass spectrum of each peak can be used to identify impurities by comparing them to mass spectral libraries.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for C4H7N5O.

  • Theoretical Values:

    • Carbon (C): 34.04%

    • Hydrogen (H): 5.00%

    • Nitrogen (N): 49.62%

  • Analysis: A small, accurately weighed amount of the dried sample is combusted in an elemental analyzer. The resulting gases are measured to determine the elemental composition. A significant deviation from the theoretical values may indicate the presence of impurities or residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesized 2,4-diamino-6-methoxy- 1,3,5-triazine Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC qNMR qNMR (Absolute Purity) Purification->qNMR GCMS GC-MS (Volatile Impurities) Purification->GCMS LCMS LC-MS (Impurity ID) Purification->LCMS EA Elemental Analysis (Compositional Verification) Purification->EA Decision Purity > 98%? HPLC->Decision qNMR->Decision GCMS->Decision LCMS->Decision EA->Decision Pass Acceptable Purity Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Experimental workflow for purity validation.

signaling_pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities CyanuricChloride Cyanuric Chloride Step1 Reaction with Sodium Methoxide CyanuricChloride->Step1 Impurity1 Unreacted Cyanuric Chloride CyanuricChloride->Impurity1 Intermediate1 2,4-Dichloro-6-methoxy- 1,3,5-triazine Step1->Intermediate1 Impurity2 Monosubstituted Intermediate Step1->Impurity2 Impurity4 Over-alkylation Products Step1->Impurity4 Step2 Reaction with Ammonia Intermediate1->Step2 Product 2,4-Diamino-6-methoxy- 1,3,5-triazine Step2->Product Impurity3 Disubstituted (chloro-amino) Intermediate Step2->Impurity3

Synthesis pathway and potential impurities.

References

comparing the inhibitory effects of triazine derivatives on different enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent and selective inhibition of various key enzymes implicated in pathological conditions. This guide provides an objective comparison of the inhibitory effects of different triazine derivatives on a range of enzymes, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Inhibitory Activity of Triazine Derivatives

The following table summarizes the inhibitory potency of various triazine derivatives against a selection of enzymes. The data, presented as IC50 values, has been compiled from multiple peer-reviewed studies to facilitate a direct comparison of their efficacy.

Triazine Derivative ClassSpecific Derivative ExampleTarget EnzymeIC50 (nM)Reference
Pyrazolo[1,5-a][1][2][3]triazineCompound 9fCDK21850[4]
Pyrazolo[1,5-a][1][2][3]triazineCompound 10cCDK22090[4]
Substituted 2-(thiophen-2-yl)-1,3,5-triazineCompound 13gPI3Kα7.0[5][6]
mTOR48[5][6]
Mono- and bis(dimethylpyrazolyl)-s-triazineCompound 4fEGFR61[7]
PI3K-[7]
AKT-[7]
mTOR-[7]
Dihydro-1,3,5-triazineCompound A5DHFR3.72[8]
Dihydro-1,3,5-triazineCompound B3DHFR4.08[8]
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneNaphthalen-1-ylmethyl derivative (11h)h-DAAO50[9][10]
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dionePhenethyl derivative (11e)h-DAAO70[9][10]

Note: "-" indicates that a specific IC50 value was not provided in the cited source, although inhibitory activity was confirmed.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols are essential for reproducing the presented data and for the design of future screening experiments.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

The inhibitory activity of pyrazolo[1,5-a][1][2][3]triazine derivatives against CDK2 was assessed using a standard kinase assay. The percentage of inhibition was determined by comparing the kinase activity in the presence of the test compound to a control with no inhibitor.

  • Enzyme: Recombinant human CDK2/Cyclin A.

  • Substrate: Histone H1.

  • Detection Method: ADP-Glo™ Kinase Assay (Promega).

  • Procedure:

    • The test compounds were dissolved in DMSO to create a stock solution.

    • The kinase reaction was initiated by adding the CDK2/Cyclin A enzyme, the test compound at various concentrations, the Histone H1 substrate, and ATP to a reaction buffer.

    • The reaction mixture was incubated at 30°C for a specified time.

    • The amount of ADP produced was quantified using the ADP-Glo™ reagent and a luminometer.

    • IC50 values were calculated from the dose-response curves.[4]

PI3Kα/mTOR Dual Inhibition Assay

The inhibitory potency of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives against PI3Kα and mTOR was determined using a luminescence-based kinase assay.

  • Enzymes: Recombinant human PI3Kα and mTOR.

  • Detection Method: ADP-Glo™ Kinase Assay (Promega).

  • Procedure:

    • Serial dilutions of the test compounds were prepared in DMSO.

    • The respective enzyme (PI3Kα or mTOR) was pre-incubated with the test compound for 10 minutes at room temperature.

    • The kinase reaction was initiated by the addition of the substrate (e.g., PIP2 for PI3Kα) and ATP.

    • The reaction was allowed to proceed at room temperature for 1 hour.

    • The amount of ADP generated was measured using the ADP-Glo™ detection reagents.

    • IC50 values were determined by fitting the data to a sigmoidal dose-response curve.[5][6]

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay

The inhibitory activity of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives against EGFR was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Enzyme: Recombinant human EGFR (catalytic domain).

  • Substrate: A synthetic peptide substrate (e.g., Poly-Glu-Tyr).

  • Detection Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

  • Procedure:

    • The test compounds were serially diluted in DMSO.

    • The EGFR enzyme, a europium-labeled anti-phosphotyrosine antibody, a fluorescently labeled tracer, and the test compound were combined in a reaction well.

    • The kinase reaction was initiated by the addition of ATP and the peptide substrate.

    • The reaction mixture was incubated at room temperature for 1 hour.

    • The TR-FRET signal was measured using a microplate reader.

    • IC50 values were calculated from the competition binding curves.[7]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory effect of dihydro-1,3,5-triazine derivatives on human DHFR was determined by a spectrophotometric assay that measures the decrease in absorbance resulting from the oxidation of NADPH.

  • Enzyme: Recombinant human DHFR.

  • Substrates: Dihydrofolic acid (DHF) and NADPH.

  • Detection Method: Spectrophotometry at 340 nm.

  • Procedure:

    • The reaction mixture containing DHFR enzyme, NADPH, and the test compound in a suitable buffer was pre-incubated.

    • The reaction was initiated by the addition of DHF.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, was monitored over time using a spectrophotometer.

    • The rate of reaction was calculated from the linear portion of the absorbance curve.

    • IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

Human D-amino Acid Oxidase (h-DAAO) Inhibition Assay

The inhibitory potency of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against h-DAAO was assessed using a fluorescence-based assay that detects the production of hydrogen peroxide.

  • Enzyme: Recombinant human D-amino acid oxidase.

  • Substrate: D-serine.

  • Detection Method: Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (Thermo Fisher Scientific).

  • Procedure:

    • The h-DAAO enzyme was pre-incubated with the test compound at various concentrations.

    • The reaction was initiated by adding D-serine as the substrate.

    • The production of hydrogen peroxide was coupled to the conversion of Amplex® Red to the fluorescent product, resorufin, by horseradish peroxidase.

    • The fluorescence intensity was measured using a microplate reader.

    • IC50 values were calculated from the dose-response curves.[9][10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of the targeted enzymes and the experimental procedures, the following diagrams have been generated using the DOT language.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->EGFR Triazine_EGFR Triazine Derivative (e.g., bis(dimethylpyrazolyl) -s-triazine) Triazine_EGFR->EGFR Inhibits Triazine_PI3K_mTOR Triazine Derivative (e.g., 2-(thiophen-2-yl) -1,3,5-triazine) Triazine_PI3K_mTOR->PI3K Inhibits Triazine_PI3K_mTOR->mTORC1 Inhibits

Caption: EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition by Triazine Derivatives.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Test Compound (Triazine) SerialDilutions Prepare Serial Dilutions of Test Compound Reagents->SerialDilutions Preincubation Pre-incubate Enzyme with Test Compound SerialDilutions->Preincubation Initiation Initiate Reaction (Add Substrate) Preincubation->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Detection Measure Signal (Absorbance, Fluorescence, or Luminescence) Incubation->Detection CalcInhibition Calculate Percent Inhibition Detection->CalcInhibition DoseResponse Generate Dose-Response Curve CalcInhibition->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Acetylcholinesterase_Mechanism AChE Acetylcholinesterase (AChE) Complex AChE-ACh Complex AChE->Complex ACh Acetylcholine (ACh) ACh->Complex Acetylated_AChE Acetylated AChE Complex->Acetylated_AChE Choline Choline Complex->Choline Releases Acetylated_AChE->AChE Regenerates AceticAcid Acetic Acid Acetylated_AChE->AceticAcid Releases Water H2O Water->Acetylated_AChE Triazine_Inhibitor Triazine Derivative Triazine_Inhibitor->AChE Inhibits

References

cross-reactivity studies of 2,4-diamino-6-methoxy-1,3,5-triazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of 2,4-Diamino-6-methoxy-1,3,5-triazine-Based Compounds

This guide provides a comparative analysis of the biological activity and cross-reactivity of various compounds based on the this compound scaffold. The information is intended for researchers, scientists, and drug development professionals to facilitate the understanding of the target selectivity of these compounds. The data presented is compiled from multiple studies and organized for ease of comparison.

Data Presentation

The following tables summarize the inhibitory activities of different 2,4-diamino-1,3,5-triazine derivatives against various biological targets. It is important to note that the compounds were not all tested against the same panel of targets, so the comparisons are indirect.

Table 1: Inhibitory Activity of 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino) Acid Derivatives against Monoamine Oxidases (MAO). [1][2]

Compound IDR-Group on Amino AcidTargetIC50 (µM)
4 H (Glycine)MAO-A> 100
MAO-B> 100
5 CH₃ (Alanine)MAO-A> 100
MAO-B> 100
6 CH(CH₃)₂ (Valine)MAO-A> 100
MAO-B> 100
7 CH₂Ph (Phenylalanine)MAO-A0.08
MAO-B1.12

Table 2: Inhibitory Activity of Other 2,4-Diamino-1,3,5-triazine Derivatives against Various Enzymes.

Compound IDStructure/DescriptionTargetIC50Reference
Compound 3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolPI3K3.41 nM[3]
mTor8.45 nM[3]
Compound 7 1,3,5-triazine-benzimidazole analogDHFR0.002 µM[3]
Compound 4a 2-[4-(2-Chloroethyl)Piperazin-1-yl]-4-methoxy-6-(NH-Ala-OMe)-1,3,5-triazineAChE0.055 µM[4]
BACE111.09 µM[4]
Compound 5b 6-(4-chlorophenyl)-N2-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diaminePIM1 Kinase1.18 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Monoamine Oxidase (MAO) Inhibition Assay[1][2]

This assay determines the inhibitory potential of compounds against MAO-A and MAO-B enzymes.

  • Enzyme and Substrate Preparation : Recombinant human MAO-A and MAO-B are used. Kynuramine is used as a substrate, which is converted to 4-hydroxyquinoline by MAO.

  • Reaction Mixture : The reaction mixture contains the respective MAO enzyme, the test compound at various concentrations, and a buffer solution (e.g., potassium phosphate buffer).

  • Incubation : The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction : The reaction is initiated by adding the substrate, kynuramine.

  • Termination : The reaction is stopped after a defined period by adding a strong base (e.g., NaOH).

  • Detection : The formation of 4-hydroxyquinoline is measured fluorometrically at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[5]

This method is used to measure the inhibition of kinase activity, such as PIM1 kinase.

  • Reaction Setup : The kinase reaction is performed in a multi-well plate. Each well contains the kinase, the test compound at various concentrations, the substrate (a peptide or protein), and ATP in a buffer solution.

  • Kinase Reaction : The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). During this time, the kinase transfers a phosphate group from ATP to the substrate, producing ADP.

  • ADP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation : The Kinase Detection Reagent is then added to convert ADP to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The amount of light produced is proportional to the amount of ADP formed, which is indicative of the kinase activity.

  • Data Analysis : The IC50 value is determined by measuring the luminescence at different inhibitor concentrations and calculating the concentration at which the kinase activity is reduced by 50%.

Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition Assays[4]

These assays evaluate the inhibitory effects of compounds on enzymes relevant to neurodegenerative diseases.

  • AChE Inhibition Assay (Ellman's Method) :

    • Principle : This colorimetric method measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

    • Procedure : The reaction mixture includes AChE, the test compound, and DTNB in a buffer. The reaction is started by adding the substrate, acetylthiocholine iodide. The absorbance is measured at a specific wavelength (e.g., 412 nm) over time. The rate of color change is proportional to the enzyme activity.

    • Analysis : IC50 values are calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor.

  • BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET) :

    • Principle : A specific peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

    • Procedure : The test compound is incubated with BACE1 enzyme and the FRET substrate in a buffer.

    • Detection : The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths.

    • Analysis : The rate of fluorescence increase is proportional to BACE1 activity. IC50 values are determined by measuring the enzyme activity at different concentrations of the inhibitor.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways related to the studied compounds.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Test Compound (Inhibitor) Inhibitor->Incubation Substrate Substrate Solution Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation (e.g., Fluorescence, Absorbance) Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: A generalized workflow for determining the IC50 value in an enzyme inhibition assay.

MAO_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_inhibition MAO Inhibition cluster_degradation Degradation Pathway Neurotransmitter Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation by Metabolites Inactive Metabolites MAO->Metabolites Produces Inhibitor 2,4-Diamino-1,3,5-triazine Derivative (Inhibitor) Inhibitor->MAO Inhibits PI3K_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates mTOR mTOR PI3K->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor 2,4-Diamino-1,3,5-triazine Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

References

A Comparative Guide to the Performance of 2,4-diamino-6-methoxy-1,3,5-triazine and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2,4-diamino-6-methoxy-1,3,5-triazine against other widely used corrosion inhibitors, including benzotriazole, tolyltriazole, and phosphonates. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers and professionals in materials science and chemical engineering.

Introduction to Corrosion Inhibition

Corrosion is a natural process that degrades materials, particularly metals, through chemical or electrochemical reactions with their environment. The use of corrosion inhibitors is a primary method for protecting metallic surfaces in aggressive media. Organic inhibitors, such as triazine and azole derivatives, function by adsorbing onto the metal surface to form a protective film.[1] This barrier reduces the diffusion of corrosive species to the metal and impedes the electrochemical reactions that drive corrosion.[2] The effectiveness of these inhibitors is largely dependent on their molecular structure, including the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons, which facilitate strong adsorption.[1]

Performance Comparison of Corrosion Inhibitors

The following tables summarize the quantitative data on the corrosion inhibition efficiency of this compound and its analogs, alongside other common corrosion inhibitors. The data is primarily derived from studies on mild steel and copper in acidic and chloride-containing environments, which are common in industrial applications.

It is important to note that the inhibition efficiency can vary based on the specific experimental conditions such as temperature, inhibitor concentration, and the exact composition of the corrosive medium.

Triazine Derivatives
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Test Method
2,4-dihydrazino-6-methoxy-1,3,5-triaizineSteel1 M HCl25 ppm95Electrochemical
2,4-diamino-6-methyl-1,3,5-triazineMild Steel0.5 M HCl10 mM94.7EIS
2,4-diamino-6-methyl-1,3,5-triazineMild Steel0.5 M HCl10 mM92.4Potentiodynamic Polarization
Triazine DerivativeSteelOilfield Produced Water2.0%>90Weight Loss

Data compiled from multiple sources.

Azole Derivatives
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Test Method
Tolyltriazole (TTA)Mild Steel0.5 M HCl0.07 M91Electrochemical
Tolyltriazole (TTA)Copper0.1 M HCl5 ppm81.3 - 96.1Electrochemical
Benzotriazole (BTA)Copper0.1 M HCl-up to 99Weight Loss, EIS, Potentiodynamic Polarization
5-methyl-1H-benzotriazoleLow Carbon Steel1 M HCl-up to 80Electrochemical

Data compiled from multiple sources.[3][4][5][6][7]

Phosphonate Derivatives
InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Test Method
Phosphonate DerivativesSteel1 M HCl200 ppm72-73Electrochemical
Sodium PhosphateReinforcement SteelChloride-rich solution (pH 13)1:1 molar ratio to chlorideEffective pitting inhibitionWeight Loss, Electrochemical

Data compiled from multiple sources.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of corrosion inhibitor performance. The three primary methods used in the cited studies are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Measurement

This gravimetric technique is a straightforward and widely used method for determining corrosion rates.

Specimen Preparation:

  • Metal specimens (e.g., mild steel coupons) are cut to standard dimensions.

  • The surfaces are mechanically polished with progressively finer grades of emery paper.

  • The polished coupons are then degreased with a solvent like acetone, rinsed with distilled water, and thoroughly dried.

  • The initial weight of each coupon is accurately measured using an analytical balance.

Immersion Test:

  • A corrosive solution (e.g., 1 M HCl) is prepared.

  • A series of these solutions are prepared with varying concentrations of the corrosion inhibitor.

  • The pre-weighed coupons are immersed in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.

Post-Immersion Analysis:

  • After the immersion period, the coupons are removed from the solutions.

  • Corrosion products are removed from the surface by cleaning with appropriate solutions, followed by rinsing with distilled water and acetone, and then drying.

  • The final weight of each coupon is measured.

Calculations:

  • Corrosion Rate (CR): Calculated from the weight loss (ΔW), surface area (A), and immersion time (t). CR = ΔW / (A * t)

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Weight_Loss_Workflow cluster_prep Specimen Preparation cluster_immersion Immersion Test cluster_analysis Post-Immersion Analysis prep1 Cut & Polish Metal Coupon prep2 Degrease & Clean prep1->prep2 prep3 Dry & Weigh (Initial) prep2->prep3 immersion2 Immerse Coupons for Specified Time & Temperature prep3->immersion2 immersion1 Prepare Corrosive Media (with and without inhibitor) immersion1->immersion2 analysis1 Remove & Clean Coupons immersion2->analysis1 analysis2 Dry & Weigh (Final) analysis1->analysis2 analysis3 Calculate Weight Loss, Corrosion Rate & IE% analysis2->analysis3

Caption: Workflow for the Weight Loss Corrosion Measurement Technique.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions, helping to determine the type of inhibitor (anodic, cathodic, or mixed).[3]

Experimental Setup:

  • A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).[10]

  • The working electrode is immersed in the corrosive solution (with and without the inhibitor) and allowed to reach a stable open-circuit potential (OCP).

Measurement Procedure:

  • The potential of the working electrode is scanned over a defined range (e.g., from -250 mV to +250 mV relative to the OCP) at a constant scan rate (e.g., 1 mV/s).[3]

  • The resulting current is measured as a function of the applied potential.

Data Analysis:

  • The data is plotted as a Tafel plot (log of current density vs. potential).

  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.[11]

  • The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor. IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where icorr₀ is the corrosion current density in the blank solution and icorrᵢ is the corrosion current density in the inhibited solution.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the formation and properties of the protective inhibitor film.[6]

Experimental Setup:

  • The same three-electrode cell as in potentiodynamic polarization is used.

  • The working electrode is immersed in the test solution and stabilized at its OCP.

Measurement Procedure:

  • A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • The resulting AC current and phase shift are measured.

Data Analysis:

  • The impedance data is often represented as Nyquist and Bode plots.

  • The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.

Experimental_Comparison_Logic cluster_inhibitors Corrosion Inhibitor Classes cluster_methods Evaluation Methods cluster_data Performance Metrics triazine 2,4-diamino-6-methoxy- 1,3,5-triazine & Analogs wl Weight Loss triazine->wl pdp Potentiodynamic Polarization triazine->pdp eis Electrochemical Impedance Spectroscopy triazine->eis azoles Benzotriazole & Tolyltriazole azoles->wl azoles->pdp azoles->eis phosphonates Phosphonates phosphonates->wl phosphonates->pdp phosphonates->eis ie Inhibition Efficiency (%) wl->ie cr Corrosion Rate wl->cr pdp->ie pdp->cr mechanism Inhibition Mechanism (Anodic/Cathodic/Mixed) pdp->mechanism eis->ie eis->cr eis->mechanism

References

A Comparative Guide to Green Chemistry Methods for Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3,5-triazine derivatives, a cornerstone in medicinal chemistry and materials science, is undergoing a green revolution. Traditional synthetic routes, often reliant on harsh reaction conditions, toxic solvents, and lengthy reaction times, are being replaced by more sustainable and efficient methods. This guide provides an objective comparison of prominent green chemistry approaches to triazine synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of environmentally benign and effective synthetic strategies.

Performance Comparison: Conventional vs. Green Synthesis of Triazines

Modern green chemistry techniques, primarily microwave and ultrasound-assisted synthesis, offer significant advantages over classical heating methods for the synthesis of 1,3,5-triazine derivatives. These benefits include dramatically reduced reaction times, improved yields, and the use of more environmentally friendly solvents, or in some cases, no solvent at all.[1][2][3]

Table 1: Nucleophilic Substitution of Cyanuric Chloride Derivatives
MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating-Ethanol/Acetic AcidReflux5-6 hours69[4][5]
Conventional Heating-Ethanol/Acetic AcidReflux4-5 hoursup to 96[4]
Microwave-AssistedSodium Carbonate, TBABDMF1502.5 minutesup to 88[4][5][6]
Ultrasound-Assisted-Aqueous MediaRoom Temperature30-35 minutes84[4][5]
Ultrasound-AssistedAcetic AcidEthanol4030-60 minutesup to 96[4]
Ultrasound-Assisted-Water-5 minutes>75[2][7]
Microwave-Assisted-1,4-dioxane:DMF-a few minuteshigh[8]
Table 2: Cyclotrimerization of Nitriles
MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingYttrium SaltsNone--moderate[1]
Microwave-AssistedSilica-supported Lewis acidsNone-shortgood to excellent[1][9]
Conventional HeatingSilica-supported Lewis acidsNone-24 hourshigh[9]
Microwave-Assisted-DMSO-10-15 minutesgood[1][10]

Experimental Protocols

Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives[4]

This protocol details the microwave-assisted synthesis of 1,3,5-triazine derivatives, which has been shown to be highly efficient.[4][6]

Materials:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1)

  • 2-phenylethylamine (2)

  • Sodium Carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1) and 2-phenylethylamine (2) is prepared.

  • Sodium carbonate and TBAB are added to the mixture.

  • DMF is used as the solvent.

  • The reaction mixture is subjected to microwave irradiation at 150 °C for 2.5 minutes in a 50 W microwave reactor.

  • After completion, the product is isolated and purified.

Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives in Aqueous Media[4][5]

This method highlights a sustainable approach using ultrasound irradiation and water as the solvent.[2][4][5]

Materials:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • Appropriate amine nucleophile

  • Water

  • Minimal amount of DMF (optional, to aid solubility)

Procedure:

  • The starting triazine derivative and the amine are mixed in an aqueous medium.

  • A small amount of DMF may be added to increase the reaction yield.

  • The mixture is subjected to ultrasonic irradiation at room temperature for 30-35 minutes.

  • The resulting product is then isolated and purified. This sonochemical method is noted to be in some cases superior to microwave-assisted synthesis.[5]

Conventional Heating for Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives[4]

This represents a traditional approach for comparison.

Materials:

  • Appropriate 1,3,5-triazine precursor

  • Hydrazine derivative

  • Ethanol

  • Catalytic acetic acid

Procedure:

  • The reactants are dissolved in ethanol with a catalytic amount of acetic acid.

  • The mixture is heated under reflux for 4-5 hours.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, often through precipitation and filtration.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of substituted 1,3,5-triazines from cyanuric chloride, comparing the conventional and green chemistry approaches.

G cluster_0 General Synthetic Pathway for Substituted Triazines start Cyanuric Chloride step1 Nucleophilic Substitution (1st Chlorine) start->step1 Nucleophile 1 ~0 °C step2 Nucleophilic Substitution (2nd Chlorine) step1->step2 Nucleophile 2 Room Temp. step3 Nucleophilic Substitution (3rd Chlorine) step2->step3 Nucleophile 3 High Temp. end Trisubstituted Triazine step3->end G cluster_1 Conventional vs. Green Synthesis Workflow conv_start Reactants & Solvent conv_heat Conventional Heating (Reflux) conv_start->conv_heat conv_time Long Reaction Time (Hours) conv_heat->conv_time conv_workup Workup & Purification conv_time->conv_workup conv_end Final Product conv_workup->conv_end green_start Reactants & Green Solvent/Solvent-free green_energy Microwave or Ultrasound Irradiation green_start->green_energy green_time Short Reaction Time (Minutes) green_energy->green_time green_workup Simplified Workup green_time->green_workup green_end Final Product green_workup->green_end

References

Safety Operating Guide

Safe Disposal of 2,4-Diamino-6-methoxy-1,3,5-triazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,4-Diamino-6-methoxy-1,3,5-triazine, synthesized from best practices for structurally related triazine compounds. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

Crucial Note: Chemical waste disposal regulations vary significantly by region and institution. Always consult your local, regional, and national hazardous waste regulations, as well as your institution's specific safety protocols, to ensure complete and accurate classification and disposal of chemical waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on information for similar triazine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[2][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Skin Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, an approved respirator should be used.[2]

General Handling Guidelines:

  • Avoid all contact with skin, eyes, and clothing.[2][3]

  • Do not inhale dust or vapors.[2]

  • Work in a well-ventilated area or under a chemical fume hood.[2]

  • Thoroughly wash hands after handling the substance.[2]

  • Keep the container tightly closed when not in use.[2][3]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification:

    • Determine if the this compound waste is classified as hazardous. This determination must be made in accordance with local, regional, and national regulations.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.

  • Containerization and Labeling:

    • Place the waste in a suitable, properly labeled disposal container. The container must be compatible with the chemical and approved for hazardous waste.[4]

    • The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".

    • Indicate the associated hazards (e.g., Harmful if swallowed, Causes skin irritation, Causes serious eye irritation).[3][5]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Spill and Accidental Release Measures

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][6]

  • For large spills, contact your institution's emergency response team.

  • Prevent the spilled material from entering drains or waterways.[4]

Quantitative Hazard and Disposal Summary

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[3][5]Ingestion
Skin Irritation/Corrosion Causes skin irritation.[3][5] May be harmful if absorbed through the skin.[3]Skin Contact
Eye Irritation/Damage Causes serious eye irritation.[5][7]Eye Contact
Respiratory Irritation May cause respiratory tract irritation.[3] May be harmful if inhaled.[3]Inhalation

Experimental Protocols

No specific experimental protocols for the deactivation or disposal of this compound were found in the provided search results. The recommended procedure is to dispose of the chemical as hazardous waste through a licensed contractor.

Disposal Workflow

A Identify Waste (this compound) B Consult Local, Regional, and National Regulations A->B C Is it Hazardous Waste? B->C D Properly Labeled & Sealed Container C->D Yes G Follow Non-Hazardous Waste Stream Protocols C->G No E Store in Designated Secondary Containment D->E F Contact EHS for Professional Disposal E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Diamino-6-methoxy-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2,4-Diamino-6-methoxy-1,3,5-triazine. Adherence to these protocols is imperative for ensuring personnel safety and minimizing laboratory contamination. The following procedures are based on established best practices for handling analogous triazine compounds and should be implemented immediately.

Personal Protective Equipment (PPE): A Multi-faceted Defense

When handling this compound, a comprehensive PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion. The required PPE varies based on the specific laboratory procedure being performed.

Recommended PPE for Common Laboratory Scenarios
ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine weighing and solution preparation (in a fume hood) Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Standard laboratory coat.Not generally required when handled within a certified chemical fume hood.
Handling outside of a fume hood or when generating dust/aerosols Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]A chemical-resistant apron over a standard lab coat.[1]A NIOSH/MSHA-approved respirator with an appropriate particulate filter.[2]
Spill cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron.A NIOSH/MSHA-approved respirator with an appropriate particulate filter.[2]

Operational Plan: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All personnel must be trained on the specific hazards of the compound and the appropriate emergency procedures.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Engineering Controls: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing and Transfer: Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.[2][4] Close the container tightly after use.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[4] Clean all contaminated surfaces.

  • Doffing PPE: Remove PPE in the designated area, avoiding contamination of skin and clothing. Dispose of single-use PPE in the appropriate waste stream.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3]

  • Contaminated PPE: Dispose of all single-use PPE, such as gloves and disposable lab coats, as hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualizing the Safety Workflow

To ensure a clear and logical approach to safety, the following diagrams illustrate the key decision-making processes for personal protective equipment and the overall experimental workflow.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Identify Handling Task task_type Routine Weighing in Hood? start->task_type dust_risk Potential for Dust/Aerosol? task_type->dust_risk No routine_ppe Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat task_type->routine_ppe Yes spill Spill Cleanup? dust_risk->spill No enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Apron - Respirator dust_risk->enhanced_ppe Yes spill->routine_ppe No spill_ppe Spill Kit PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chem-Resistant Suit spill->spill_ppe Yes

Caption: PPE Selection Workflow.

Experimental_Workflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep Review SDS & SOPs Verify Emergency Equipment don_ppe Don Appropriate PPE prep->don_ppe handle Weigh & Transfer Compound Prepare Solution don_ppe->handle post_handle Wash Hands & Clean Surfaces handle->post_handle doff_ppe Doff PPE Correctly post_handle->doff_ppe dispose Dispose of Waste: - Solid - Liquid - Contaminated PPE doff_ppe->dispose

Caption: Safe Handling and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.